molecular formula C17H14O6 B1674318 Ladanein CAS No. 10176-71-3

Ladanein

Cat. No.: B1674318
CAS No.: 10176-71-3
M. Wt: 314.29 g/mol
InChI Key: UUQJTIHOVGMQIH-UHFFFAOYSA-N
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Description

Ladanein is a dimethoxyflavone that is scutellarein in which the hydroxy groups at positions 4' and 7 are replaced by methoxy groups. It is an effective anti-HCV agent. It has a role as a plant metabolite, an antiviral agent and a radical scavenger. It is a dimethoxyflavone and a dihydroxyflavone. It is functionally related to a scutellarein.
Ladanein has been reported in Apis, Nepeta pungens, and other organisms with data available.
from Marrubium peregrinum;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQJTIHOVGMQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144175
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-71-3
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Profile of Ladanein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a naturally occurring flavonoid belonging to the flavone subclass.[1][2] Specifically, it is classified as a 7-O-methylated flavonoid.[3] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, anticancer, and antioxidant properties.[2][4] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and associated experimental methodologies of Ladanein to support further research and drug development efforts.

Chemical Structure and Properties

Ladanein is a dimethoxyflavone that is structurally related to scutellarein.[2] The key chemical identifiers and properties of Ladanein are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1][5]
CAS Number 10176-71-3[1][5]
Molecular Formula C₁₇H₁₄O₆[1][5]
Molecular Weight 314.29 g/mol [1][5]
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O[1][5]
InChI Key UUQJTIHOVGMQIH-UHFFFAOYSA-N[1][5]

Biological Activities and Quantitative Data

Ladanein has demonstrated a range of biological activities, with the most prominent being its antiviral effects against Hepatitis C Virus (HCV), cytotoxic activity against various leukemia cell lines, and potent antioxidant properties.

Antiviral Activity

Ladanein is an effective anti-HCV agent.[2] It has been shown to inhibit HCV entry into host cells with a pangenotypic effect.[6] The proposed mechanism involves the disruption of the viral particle's interaction with the host cell.

Anticancer Activity

Ladanein has exhibited moderate cytotoxic activity against several human leukemia cell lines, including imatinib-resistant strains.[7] It was found to be active against K562, K562R, and 697 human leukemia cell lines, but inactive against MOLM13 and normal human peripheral blood mononuclear cells, suggesting a degree of selectivity.[7]

Antioxidant Activity

As a phenolic compound, Ladanein possesses significant antioxidant activity.[5] It has been shown to be a more effective radical scavenger than the non-phenolic diterpene, ent-13-epi-manoyloxide, in DPPH assays.[5]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of Ladanein.

Biological ActivityCell Line/AssayIC₅₀/Activity RangeReference(s)
Antiviral (Anti-HCV) HCV J6/JFH1 (genotype 2a)2.5 µM[3]
Primary Human Hepatocytes10 µM[3]
Various HCV genotypes0.74 - 4.14 µM[6]
Anticancer (Cytotoxicity) K562 (human leukemia)20-40 µM[7]
K562R (imatinib-resistant leukemia)20-40 µM[7]
697 (human leukemia)20-40 µM[7]
Antioxidant DPPH radical scavenging5.3 ± 0.3 µg/mL[5]

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms and signaling pathways modulated by Ladanein are still under active investigation, current evidence and studies on structurally related flavonoids provide valuable insights.

Antiviral Mechanism of Action: HCV Entry Inhibition

The antiviral activity of Ladanein against HCV is primarily attributed to the inhibition of viral entry into the host cell.[3] While the exact molecular interactions are yet to be fully elucidated, it is proposed that Ladanein, like other methoxylated flavones, may interact with the HCV envelope glycoproteins, thereby preventing their attachment to cellular receptors. The following diagram illustrates a potential workflow for investigating the HCV entry inhibition mechanism of Ladanein.

HCV_Entry_Inhibition_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_infection Infection cluster_analysis Analysis HCVpp HCV Pseudoparticles (HCVpp) Incubation Incubate HCVpp with Ladanein HCVpp->Incubation Huh7 Huh-7.5 Cells Infect Infect Huh-7.5 Cells with Treated HCVpp Huh7->Infect Incubation->Infect Luciferase Measure Luciferase Activity (Reporter Gene) Infect->Luciferase IC50 Calculate IC50 Luciferase->IC50

Workflow for HCV Entry Inhibition Assay.
Anticancer Mechanism of Action

The cytotoxic effects of Ladanein on leukemia cells suggest the induction of apoptosis. Flavonoids are known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways. While direct evidence for Ladanein's impact on these pathways is pending, it is plausible that its anticancer activity involves the modulation of pro- and anti-apoptotic proteins, leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of Ladanein's biological activities.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Ladanein on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., K562, K562R, 697)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Ladanein stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Prepare serial dilutions of Ladanein in the culture medium.

  • Add 100 µL of the Ladanein dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

HCV Pseudoparticle (HCVpp) Entry Assay

Objective: To assess the inhibitory effect of Ladanein on HCV entry.

Materials:

  • HCVpp expressing a reporter gene (e.g., luciferase)

  • Huh-7.5 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Ladanein stock solution (in DMSO)

  • Luciferase assay reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed Huh-7.5 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Pre-incubate the HCVpp with various concentrations of Ladanein for 1 hour at 37°C.

  • Remove the medium from the Huh-7.5 cells and infect them with the Ladanein-treated HCVpp.

  • Incubate the plates for 4-6 hours at 37°C.

  • Replace the inoculum with fresh culture medium and incubate for an additional 72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of HCV entry and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of Ladanein.

Materials:

  • Ladanein solution (in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare different concentrations of Ladanein in methanol.

  • Add 100 µL of each Ladanein concentration to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing methanol and DPPH solution is also prepared.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

  • The IC₅₀ value is determined from a plot of scavenging activity against the concentration of Ladanein.

Conclusion

Ladanein is a promising natural flavonoid with significant potential in the fields of antiviral and anticancer drug discovery. Its well-defined chemical structure and demonstrated biological activities provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Ladanein to fully understand its mechanism of action and to optimize its therapeutic potential. The experimental protocols detailed in this guide offer a standardized approach for the continued investigation of this and other related bioactive compounds.

References

Ladanein from Salvia Species: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein, a methoxylated flavone, has garnered significant interest within the scientific community due to its promising biological activities, including antiviral and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources of Ladanein, with a particular focus on its occurrence in various Salvia species. Detailed experimental protocols for the isolation and purification of Ladanein are presented, supported by quantitative data to aid in comparative analysis. Furthermore, this guide explores the current understanding of the biological activities of Ladanein and visually represents the key experimental workflows and potential signaling pathways through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Ladanein in Salvia Species

Ladanein has been identified as a constituent in several species of the genus Salvia, which is the largest genus in the Lamiaceae family. The presence and concentration of Ladanein can vary between different Salvia species. Documented sources of Ladanein include:

  • Salvia sharifii [1][2]

  • Salvia hypoleuca [1][2]

  • Salvia cyanescens [1][2]

  • Salvia limbata [1][2]

  • Salvia stenophylla [1][2]

While Ladanein has been reported in these species, quantitative data on its abundance is limited in the available literature. The most detailed quantitative analysis has been performed on Salvia sharifii.

Table 1: Quantitative Yield of Ladanein from Salvia sharifii
Plant MaterialStarting Amount (g)Extraction MethodYield of Ladanein (mg)Percent Yield (%)Reference
Dried Aerial Parts of Salvia sharifii500Maceration followed by Column Chromatography700.014[1][2]

Further research is required to quantify the Ladanein content in other Salvia species to enable a comprehensive comparative analysis.

Experimental Protocols for Isolation and Purification

The isolation of Ladanein from Salvia species typically involves solvent extraction followed by chromatographic separation techniques. The following protocol is a detailed methodology for the isolation of Ladanein from Salvia sharifii, adapted from published literature.[1][2]

Plant Material and Extraction
  • Plant Material: 500 g of dried and ground aerial parts of Salvia sharifii are used as the starting material.[1][2]

  • Initial Extraction: The plant material is macerated with a 1:1 mixture of ethyl acetate (EtOAc) and methanol (MeOH) (2 x 5 L) at room temperature for 3 days.[1][2] The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • The crude extract is suspended in 300 mL of ethanol (EtOH) at 55°C.[1][2]

  • Water (H₂O) is added to the ethanolic suspension, and the mixture is successively partitioned with n-hexane and chloroform (CHCl₃).[1][2]

  • The CHCl₃ fraction, which contains Ladanein, is collected and evaporated to dryness.[1][2]

Chromatographic Purification
  • Column Chromatography (CC): The dried CHCl₃ extract is subjected to column chromatography on silica gel.[1][2]

  • Elution Gradient: The column is eluted with a gradient of n-hexane and EtOAc, with increasing polarity.[1][2]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing Ladanein are combined and further purified by another round of column chromatography on silica gel using a hexane:EtOAc (7:1) solvent system to yield pure Ladanein.[1][2]

experimental_workflow start Dried Aerial Parts of Salvia sharifii (500g) extraction Maceration with EtOAc:MeOH (1:1) start->extraction partitioning Solvent Partitioning (n-hexane, CHCl3) extraction->partitioning column_chromatography Silica Gel Column Chromatography (n-hexane/EtOAc gradient) partitioning->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection final_purification Silica Gel Column Chromatography (hexane:EtOAc 7:1) fraction_collection->final_purification end Pure Ladanein (70mg) final_purification->end

Figure 1: Experimental workflow for the isolation of Ladanein.

Biological Activities and Potential Signaling Pathways

Ladanein has demonstrated notable biological activities, primarily as an antiviral and cytotoxic agent.

Antiviral Activity

Ladanein has been identified as an effective agent against the Hepatitis C Virus (HCV).[3] Its mechanism of action involves the inhibition of a post-attachment entry step of the virus into the host cell.[4] This suggests that Ladanein interferes with the interaction between the virus and host cell receptors or the subsequent membrane fusion process. The HCV entry process is a complex cascade involving several host factors that could be potential targets for Ladanein.

hcv_entry_inhibition cluster_entry HCV Entry Pathway HCV HCV Virion Attachment Attachment to Host Receptors HCV->Attachment HostCell Host Cell PostAttachment Post-Attachment Events (e.g., Receptor Clustering, Co-receptor binding) Attachment->PostAttachment Endocytosis Endocytosis PostAttachment->Endocytosis Fusion Membrane Fusion & RNA Release Endocytosis->Fusion Ladanein Ladanein Ladanein->PostAttachment Inhibits

Figure 2: Proposed mechanism of HCV entry inhibition by Ladanein.
Cytotoxic Activity

Ladanein has shown moderate cytotoxic activity against various human leukemia cell lines, including K562 and imatinib-resistant K562R cells. While the precise signaling pathways responsible for Ladanein-induced cytotoxicity are yet to be fully elucidated, flavonoids, in general, are known to modulate several key pathways involved in cancer cell proliferation and apoptosis. These include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways. It is plausible that Ladanein exerts its cytotoxic effects through the modulation of one or more of these pathways, leading to the induction of apoptosis in cancer cells.

potential_cytotoxic_pathways cluster_pathways Potential Target Signaling Pathways Ladanein Ladanein PI3K_Akt PI3K/Akt/mTOR Pathway Ladanein->PI3K_Akt Modulates? MAPK MAPK Pathway Ladanein->MAPK Modulates? NFkB NF-κB Pathway Ladanein->NFkB Modulates? Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes MAPK->Apoptosis Regulates MAPK->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes

Figure 3: Potential signaling pathways modulated by flavonoids like Ladanein.

Conclusion

Ladanein, a flavone present in several Salvia species, demonstrates significant potential as a bioactive compound, particularly in the fields of virology and oncology. This guide has provided a detailed overview of its natural sources, a robust protocol for its isolation from Salvia sharifii, and an exploration of its known biological activities. While the precise mechanisms of action and the full extent of its presence across the Salvia genus require further investigation, the information compiled herein offers a solid foundation for future research and development endeavors. The continued study of Ladanein is warranted to unlock its full therapeutic potential.

References

The Ladanein Biosynthesis Pathway in Marrubium vulgare: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein, a methoxylated flavone found in Marrubium vulgare (white horehound), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing production through biotechnological approaches and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of ladanein in M. vulgare, integrating current knowledge of flavonoid biosynthesis. It details the enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, this guide presents available quantitative data on flavonoid content in M. vulgare and outlines relevant experimental protocols for the study of this pathway.

Introduction

Marrubium vulgare L. (Lamiaceae) is a perennial herb with a long history of use in traditional medicine. Its rich phytochemical profile includes a variety of secondary metabolites, notably diterpenes and flavonoids. Among these, ladanein (5,6-dihydroxy-7,4'-dimethoxyflavone) is a flavone with demonstrated biological activities. The biosynthesis of flavonoids in plants is a well-studied process, originating from the phenylpropanoid pathway. This guide delineates the specific enzymatic reactions anticipated to be involved in the formation of ladanein in M. vulgare, from the initial precursor L-phenylalanine to the final methylated flavone.

Proposed Biosynthesis Pathway of Ladanein

The biosynthesis of ladanein is proposed to proceed through the general phenylpropanoid and flavonoid biosynthesis pathways. The pathway can be divided into three main stages:

  • Core Phenylpropanoid Pathway: Synthesis of p-coumaroyl-CoA from L-phenylalanine.

  • Flavone Backbone Formation: Synthesis of the flavone scutellarein from p-coumaroyl-CoA and malonyl-CoA.

  • Tailoring Steps: Methylation of scutellarein to yield ladanein.

The proposed pathway is illustrated in the following diagram:

Ladanein_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin Phe->Cin PAL pCoumaric p-Coumaric acid Cin->pCoumaric Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA pCoumaric->pCoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin NaringeninChalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin Apigenin->Luteolin F3'H Scutellarein Scutellarein Apigenin->Scutellarein Apigenin->Scutellarein F6H Luteolin->Scutellarein Ladanein Ladanein Scutellarein->Ladanein Scutellarein->Ladanein OMTs PAL PAL C4H C4H CL 4CL CHS CHS CHI CHI FNS FNS F3H F3'H F6H F6H OMT1 OMT OMT2 OMT

Caption: Proposed biosynthetic pathway of Ladanein in Marrubium vulgare.

Key Enzymes in the Ladanein Biosynthesis Pathway
  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[1][2]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[3]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.[3]

  • Chalcone Synthase (CHS): A key enzyme in flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][5][6]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[7]

  • Flavone Synthase (FNS): Converts flavanones (like naringenin) into flavones (like apigenin) by introducing a double bond.[3]

  • Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates the 3' position of the B-ring of flavonoids, converting apigenin to luteolin.

  • Flavonoid 6-Hydroxylase (F6H): This enzyme is crucial for the synthesis of scutellarein, as it hydroxylates the 6-position of the A-ring of apigenin. This step is a key branching point from the more common flavonoid pathways.

  • O-Methyltransferases (OMTs): A class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. For ladanein synthesis, two specific OMT activities are required: one for the 7-hydroxyl group and another for the 4'-hydroxyl group of scutellarein. It is possible that one or more OMTs are involved in these two methylation steps.

Quantitative Data

While specific quantitative data for ladanein in Marrubium vulgare is limited in the literature, several studies have reported the total phenolic and flavonoid content in various extracts of the plant. This data provides a general understanding of the plant's capacity to produce these classes of compounds.

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg CE/g DW)Reference
Leaves60% Methanol293.34 ± 14.60-[8]
Leaves80% Methanol-79.52 ± 0.55[8]
LeavesMethanol40.7 - 16027.4 - 66.3[9]
Aerial PartsMethanol625 (mg GAE/100g DW)1620 (mg QE/100g DW)[9]
Aerial PartsAqueous488.432 ± 7.825 (mg GAE/g extract)25.5326 ± 1.317 (mg QE/g extract)[10]

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of the ladanein biosynthetic pathway.

Flavonoid Extraction from Marrubium vulgare

A general workflow for the extraction of flavonoids is depicted below.

Flavonoid_Extraction start Plant Material (Leaves/Flowers) drying Drying (Air or Freeze-drying) start->drying grinding Grinding to a fine powder drying->grinding extraction Extraction with a suitable solvent (e.g., 80% Methanol) grinding->extraction filtration Filtration to remove solid debris extraction->filtration evaporation Solvent evaporation under reduced pressure filtration->evaporation fractionation Optional: Fractionation using liquid-liquid partitioning evaporation->fractionation analysis Analysis (HPLC, LC-MS) evaporation->analysis fractionation->analysis

Caption: General workflow for flavonoid extraction from Marrubium vulgare.

Detailed Protocol:

  • Sample Preparation: Collect fresh leaves and/or flowers of M. vulgare. The plant material can be either air-dried at room temperature in the dark or freeze-dried to preserve the chemical integrity of the flavonoids. Once dried, grind the material into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent. A common and effective solvent system is 80% aqueous methanol.[8] The ratio of plant material to solvent is typically 1:10 (w/v). The extraction can be performed at room temperature with continuous stirring for 24 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. The solvent is then removed from the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Fractionation (Optional): For further purification, the crude extract can be redissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

  • Analysis: The crude extract or fractions are then analyzed for their flavonoid content using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

HPLC Analysis of Ladanein and its Precursors

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid separation.

Mobile Phase: A gradient elution is typically employed using a two-solvent system:

  • Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

  • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

Gradient Program (Example):

  • 0-5 min: 10% B

  • 5-40 min: Gradient to 90% B

  • 40-45 min: Hold at 90% B

  • 45-50 min: Gradient back to 10% B

  • 50-55 min: Hold at 10% B

Detection: Flavonoids can be detected at wavelengths between 280 and 370 nm. For flavones like ladanein, a detection wavelength of around 340 nm is often optimal.

Quantification: Quantification can be achieved by creating a calibration curve using an authentic standard of ladanein. If a standard is not available, semi-quantification can be performed using a standard of a structurally related compound like scutellarein or apigenin.

Enzyme Assays

The following are general protocols for assaying the key enzymes in the ladanein biosynthetic pathway. Specific conditions may need to be optimized for enzymes from M. vulgare.

4.3.1. Flavonoid 6-Hydroxylase (F6H) Assay

This assay measures the conversion of a flavonoid substrate (e.g., apigenin) to its 6-hydroxylated product (scutellarein).

  • Enzyme Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 14 mM 2-mercaptoethanol). Centrifuge the homogenate to remove cell debris and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: The reaction mixture typically contains the enzyme extract, the flavonoid substrate (e.g., apigenin dissolved in DMSO), a P450 reductase (if using a recombinant P450), and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Product Analysis: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products. Analyze the organic phase by HPLC or LC-MS to identify and quantify the 6-hydroxylated product.

4.3.2. O-Methyltransferase (OMT) Assay

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a flavonoid substrate (e.g., scutellarein).

  • Enzyme Extraction: Prepare a crude enzyme extract as described for the F6H assay.

  • Reaction Mixture: The reaction mixture should contain the enzyme extract, the flavonoid substrate (e.g., scutellarein), and the methyl donor, S-adenosyl-L-methionine (SAM), in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time.

  • Product Analysis: Stop the reaction and extract the products as described for the F6H assay. Analyze the products by HPLC or LC-MS to identify and quantify the methylated flavonoid (ladanein). The use of radiolabeled [¹⁴C-methyl]-SAM can facilitate the detection and quantification of the methylated product.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of ladanein in Marrubium vulgare provides a solid framework for future research. While the general steps are well-established in the broader context of flavonoid biosynthesis, further studies are needed to identify and characterize the specific enzymes, particularly the flavonoid 6-hydroxylase and the O-methyltransferases, from M. vulgare. The elucidation of the complete pathway and its regulatory mechanisms will be instrumental for the metabolic engineering of this plant or microbial systems for enhanced production of ladanein, a compound of significant interest for its potential applications in the pharmaceutical and nutraceutical industries. The experimental protocols outlined in this guide provide a starting point for researchers aiming to investigate this fascinating biosynthetic pathway.

References

Ladanein (4',7-dimethylscutellarein): A Technical Guide to Identification, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein (4',7-dimethylscutellarein) is a methoxylated flavone found in various plant species, notably within the Salvia and Marrubium genera. This document provides a comprehensive technical overview of Ladanein, detailing its identification, characterization, and significant biological activities. It includes detailed experimental protocols for its synthesis, isolation, and for the evaluation of its antioxidant, cytotoxic, and antiviral properties. Furthermore, this guide explores the molecular mechanisms underlying Ladanein's bioactivity, with a focus on its modulation of key cellular signaling pathways, including its well-documented role as a potent inhibitor of Hepatitis C Virus (HCV) entry. All quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Identification and Characterization of Ladanein

Ladanein, systematically named 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, is a dimethoxyflavone derived from scutellarein.[1] Its chemical structure and properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
Monoisotopic Mass 314.07903816 Da[1]
IUPAC Name 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1]
Synonyms 4',7-dimethylscutellarein, Scutellarein 4',7-dimethyl ether[1]
Natural Sources Salvia sharifii, Marrubium peregrinum, Marrubium vulgare[2][3]
Spectroscopic Characterization

The structural elucidation of Ladanein is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the precise arrangement of protons and carbons in the Ladanein molecule. While specific spectral data from the cited literature (Tóth et al., 2007) was not directly retrieved, the expected chemical shifts can be inferred from the general knowledge of flavonoid structures.

  • ¹H NMR: The proton NMR spectrum of Ladanein would be expected to show distinct signals for the aromatic protons on the A and B rings, a characteristic singlet for the C3-H of the flavone core, and singlets for the two methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 17 carbons, with the carbonyl carbon (C4) appearing significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and methoxy substituents.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Ladanein, confirming its elemental composition. The high-resolution mass spectrum will show a molecular ion peak corresponding to its monoisotopic mass.[1] The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions of the C-ring, leading to characteristic fragment ions that can help confirm the substitution pattern on the A and B rings.

Biological Activities and Quantitative Data

Ladanein exhibits a range of biological activities, with notable antioxidant, cytotoxic, and antiviral properties.

ActivityAssayCell Line / SystemIC₅₀ / ActivityReference
Antioxidant DPPH radical scavenging-5.3 ± 0.3 µg/mL[2]
Antiviral (HCV) HCV pseudoparticle (HCVpp) entry inhibitionHuh-7 cells2.5 µM[4]
Cytotoxicity Cell proliferation assayHT-29 (colon carcinoma)Decrease in proliferation observed[2]
Cell proliferation assayT47D (breast ductal carcinoma)Decrease in proliferation observed[2]
Cytotoxicity assayK562, K562R (imatinib-resistant), 697 (human leukemia)Moderate activity (20-40 µM)[3][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of Ladanein.

Synthesis of Ladanein

A six-step, high-yield synthesis of Ladanein has been reported, avoiding chromatographic purification. The workflow is summarized below.

G cluster_synthesis Ladanein Synthesis Workflow A 2,6-dimethoxy-1,4-benzoquinone B Reductive Acetylation A->B Ac₂O, Zn, HCl C Fries Rearrangement B->C D Baker-Venkataraman Rearrangement C->D E Acidic Cyclization D->E F Demethylation E->F MgBr₂ etherate G Ladanein F->G

Ladanein Synthesis Workflow Diagram

Protocol: A detailed, step-by-step protocol for the synthesis of Ladanein is described by Martin-Benlloch et al. (2014). The process starts with 2,6-dimethoxy-1,4-benzoquinone and proceeds through reductive acetylation, Fries rearrangement, Baker-Venkataraman rearrangement to build the flavone skeleton, followed by acidic cyclization and a final demethylation step to yield Ladanein with an overall yield of 51%.[2][4]

Isolation from Natural Sources

Ladanein can be isolated from plant sources like Salvia sharifii.

Protocol:

  • Extraction: Air-dried and ground aerial parts of the plant are extracted with an ethyl acetate-methanol (1:1) mixture at room temperature.[2]

  • Fractionation: The crude extract is subjected to column chromatography on silica gel.[2]

  • Purification: Fractions containing Ladanein are identified by Thin Layer Chromatography (TLC) and further purified by repeated column chromatography or recrystallization to yield pure Ladanein.[2]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of Ladanein to scavenge the stable DPPH free radical.

G cluster_dpph DPPH Assay Workflow A Prepare Ladanein solutions (various concentrations) C Mix Ladanein and DPPH solutions A->C B Prepare DPPH solution (in methanol/ethanol) B->C D Incubate in the dark (30 min) C->D E Measure absorbance (at ~517 nm) D->E F Calculate % inhibition E->F

DPPH Assay Workflow Diagram

Protocol:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of Ladanein.

  • In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.

  • Add different concentrations of the Ladanein solutions to the respective wells/tubes.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_mtt MTT Assay Workflow A Seed cells in a 96-well plate B Incubate (24h) A->B C Treat cells with Ladanein (various concentrations) B->C D Incubate (e.g., 24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (at ~570 nm) G->H I Calculate cell viability H->I

MTT Assay Workflow Diagram

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Ladanein and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to assess the ability of Ladanein to inhibit the entry of HCV into host cells.

Protocol:

  • HCVpp Production: Co-transfect HEK293T cells with plasmids encoding the HCV E1/E2 envelope proteins, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase).

  • Cell Seeding: Seed target cells (e.g., Huh-7) in a 96-well plate.

  • Inhibition: Pre-incubate the HCVpp with various concentrations of Ladanein for 1 hour at 37°C.

  • Infection: Add the Ladanein-HCVpp mixture to the target cells and incubate for 4-6 hours.

  • Reporter Gene Assay: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase signal).

  • Data Analysis: The percentage of entry inhibition is calculated relative to the untreated control.

Signaling Pathways Modulated by Ladanein

The biological effects of Ladanein are mediated through its interaction with several key cellular signaling pathways.

Antiviral Activity: HCV Entry Inhibition

Ladanein is a potent inhibitor of HCV entry, acting at a post-attachment step. This process is influenced by pH and the presence of iron (Fe(III)).

G cluster_hcv HCV Entry Pathway and Ladanein Inhibition HCV HCV Virion Receptor Host Cell Receptors (e.g., CD81, SR-B1) HCV->Receptor Binding Attachment Attachment Receptor->Attachment Endocytosis Clathrin-mediated Endocytosis Attachment->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion Low pH trigger Release Viral RNA Release Fusion->Release Ladanein Ladanein Ladanein->Fusion Inhibits

HCV Entry Inhibition by Ladanein

Anti-inflammatory and Anticancer Activity: Modulation of NF-κB, MAPK, and PI3K/Akt Pathways

While specific quantitative data for Ladanein's direct inhibition of kinases in these pathways is limited, flavonoids, in general, are known to modulate these key signaling cascades.

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Flavonoids can inhibit this pathway at multiple levels.

G cluster_nfkb NF-κB Signaling and Potential Ladanein Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Ladanein Ladanein Ladanein->IKK Inhibits? Ladanein->NFkB Inhibits Translocation?

Potential Inhibition of NF-κB Pathway by Ladanein

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.

G cluster_mapk MAPK Signaling and Potential Ladanein Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response Transcription->Response Ladanein Ladanein Ladanein->Raf Inhibits? Ladanein->MEK Inhibits? Ladanein->ERK Inhibits?

Potential Inhibition of MAPK Pathway by Ladanein

4.2.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation.

G cluster_pi3k PI3K/Akt Signaling and Potential Ladanein Inhibition GF Growth Factors Receptor RTK GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Ladanein Ladanein Ladanein->PI3K Inhibits? Ladanein->Akt Inhibits?

Potential Inhibition of PI3K/Akt Pathway by Ladanein

Conclusion

Ladanein is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its potent antiviral effect against HCV, coupled with its antioxidant and cytotoxic properties, makes it a molecule of interest for further drug development. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, isolate, and evaluate the biological effects of Ladanein. Further research is warranted to elucidate the precise molecular targets of Ladanein within the NF-κB, MAPK, and PI3K/Akt signaling pathways to fully understand its therapeutic potential in inflammatory diseases and cancer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Ladanein as an Anti-HCV Agent

This technical guide provides a comprehensive overview of the current understanding of Ladanein's mechanism of action as a potent anti-Hepatitis C Virus (HCV) agent. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this area.

Introduction

Ladanein (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a naturally occurring O-methylated flavone found in plants such as Marrubium peregrinum[1][2]. It has been identified as an effective antiviral agent against the Hepatitis C Virus[3]. Research indicates that Ladanein exhibits a pangenotypic anti-HCV activity, acting as a virucidal agent that inhibits the entry of the virus into host hepatocytes[1][4][5]. This guide delves into the specifics of its antiviral properties and the experimental basis for these findings.

Quantitative Analysis of Anti-HCV Activity

Ladanein has demonstrated significant inhibitory effects against various HCV genotypes in cell culture models. Its potency is summarized by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI).

Parameter Value Cell System/Genotype Reference
IC50 2.54 µMHCV genotype 2a[1]
IC50 Range 0.74 - 4.14 µMMost prevalent HCV genotypes[1]
IC50 10 µMPrimary human hepatocytes[6]
CC50 20 - 40 µMK562, K562R, 697 human leukemia cell lines[2]
Selectivity Index (SI) >7.9 - 54 (Calculated)Based on leukemia cell lines[1][2]
Synergism Acts synergisticallyIn combination with Cyclosporin A[1][6]
Bioavailability Orally bioavailablePeak plasma level of 329 nM in mice after a single 0.25 mg/kg oral dose[6]

Note: The Selectivity Index (SI = CC50/IC50) is a crucial measure of a compound's therapeutic window. Higher values indicate greater selectivity for viral targets over host cells. The calculated SI for Ladanein is promising, though cytotoxicity data in the context of hepatic cells would provide a more direct measure.

Mechanism of Action

The primary mechanism of action of Ladanein against HCV is the inhibition of viral entry into the host cell. This action is believed to be virucidal, meaning it directly targets and inactivates the viral particles[4][7].

Inhibition of Viral Entry

Ladanein has been shown to be an inhibitor of HCV entry into human hepatocytes, and this effect is independent of the viral genotype[5]. The inhibition is most effective when Ladanein is present during the viral inoculation period or when viral particles are pre-incubated with the compound, suggesting a direct interaction with the virion[6]. Pre-incubation of target cells with Ladanein does not impact HCV infection, further supporting a direct virucidal mechanism[6]. This mechanism contrasts with inhibitors that target host cell entry factors.

In addition to its virucidal effects, some evidence suggests that Ladanein may disrupt the interactions of the HCV core protein, which is essential for viral assembly[8]. Furthermore, a combined physico-chemical and biological approach has suggested that the coordination of iron(III) by the β-hydroxy-ketone motif in Ladanein's structure is a key step in its bioactivation, which is crucial for its anti-HCV activity[4].

Signaling and Lifecycle Pathways

To visualize the context of Ladanein's action, the following diagrams illustrate the HCV lifecycle and the proposed point of inhibition.

HCV_Lifecycle cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_entry Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release HCV_Virion HCV Virion Attachment Attachment & Binding HCV_Virion->Attachment 1. Binding to Receptors Endocytosis Endocytosis Attachment->Endocytosis 2. Internalization Fusion Fusion & Uncoating Endocytosis->Fusion 3. pH-dependent Fusion Translation Translation & Polyprotein Processing Fusion->Translation 4. RNA Release Replication RNA Replication (NS5B) Translation->Replication NS3/4A, NS5A, NS5B Assembly Virion Assembly Translation->Assembly Structural Proteins (Core, E1, E2) Replication->Assembly Genomic RNA Release Release (Exocytosis) Assembly->Release 5. Maturation Release->HCV_Virion 6. Egress Ladanein Ladanein Ladanein->HCV_Virion Virucidal Action (Inhibition of Entry)

Caption: The HCV lifecycle and the inhibitory point of Ladanein.

The diagram above illustrates the six major steps of the HCV lifecycle. Ladanein is shown to act on the extracellular HCV virion, preventing the initial "Entry" phase, which encompasses attachment, endocytosis, and fusion.

Experimental Protocols

The characterization of Ladanein as an anti-HCV agent relies on a set of standard virological and cell-based assays. Below are detailed methodologies for key experiments.

HCV Cell Culture (HCVcc) Infectivity Assay

This assay is fundamental for determining the antiviral activity of a compound against infectious HCV particles.

Objective: To quantify the inhibition of HCV replication in a cell culture system.

Methodology:

  • Cell Seeding: Huh-7 (or derived) human hepatoma cells are seeded in 96-well plates and grown to 80-90% confluency.

  • Compound Preparation: Ladanein is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve the desired final concentrations.

  • Infection: Cells are infected with a cell culture-adapted HCV strain (e.g., Jc1) at a specific multiplicity of infection (MOI) in the presence of varying concentrations of Ladanein. A no-drug (vehicle control, e.g., DMSO) and a positive control inhibitor (e.g., an approved direct-acting antiviral) are included.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for viral replication.

  • Quantification: Viral replication is quantified by measuring the levels of an HCV protein (e.g., Core or NS5A) or viral RNA.

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for an HCV protein. The number of infected cells is then counted using fluorescence microscopy.

    • qRT-PCR: Total RNA is extracted from the cells, and HCV RNA levels are quantified using quantitative reverse transcription PCR.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

Objective: To determine the concentration of Ladanein that is toxic to the host cells.

Methodology (MTT Assay):

  • Cell Seeding and Treatment: Uninfected Huh-7 cells are seeded in a 96-well plate and treated with the same serial dilutions of Ladanein used in the infectivity assay.

  • Incubation: Cells are incubated for the same duration as the infectivity assay (e.g., 72 hours).

  • MTT Addition: A solution of [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a spectrophotometer (typically at 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The CC50 value is determined from the dose-response curve.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay specifically evaluates the effect of a compound on the viral entry step.

Objective: To determine if Ladanein inhibits the entry of HCV into host cells.

Methodology:

  • HCVpp Production: Retroviral pseudoparticles (e.g., based on murine leukemia virus or HIV) are produced that incorporate HCV envelope glycoproteins (E1 and E2) and carry a reporter gene (e.g., luciferase or GFP).

  • Cell Seeding and Infection: Huh-7 cells are seeded in a 96-well plate. The next day, HCVpp are incubated with various concentrations of Ladanein before being added to the cells.

  • Incubation: The cells are incubated for 48-72 hours to allow for particle entry and reporter gene expression.

  • Quantification: The reporter gene expression is measured. For luciferase, a substrate is added, and luminescence is read on a luminometer. For GFP, fluorescence is measured.

  • Data Analysis: The percentage of entry inhibition is calculated relative to the vehicle control, and the IC50 is determined.

Experimental_Workflow cluster_screening Antiviral Screening Workflow Start Start: Compound Library PrimaryAssay Primary Screen: HCVcc Infectivity Assay Start->PrimaryAssay Cytotoxicity Parallel Screen: Cytotoxicity Assay (MTT) Start->Cytotoxicity Hit_Selection Hit Selection (High Potency, Low Toxicity) PrimaryAssay->Hit_Selection Cytotoxicity->Hit_Selection Dose_Response Dose-Response Analysis (IC50 & CC50 Determination) Hit_Selection->Dose_Response Mechanism_Study Mechanism of Action Study: HCVpp Entry Assay Dose_Response->Mechanism_Study Lead_Compound Lead Compound: Ladanein Mechanism_Study->Lead_Compound

References

Ladanein: A Promising Flavonoid with Selective Cytotoxic Effects on Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ladanein, a methoxylated flavone found in plants of the Lamiaceae family, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic effects against various leukemia cell lines. This technical guide provides a comprehensive overview of the current understanding of Ladanein's anti-leukemic properties, with a focus on its selective cytotoxicity, potential mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Ladanein (5,6-dihydroxy-7,4'-dimethoxyflavone), a specific methoxylated flavone, has been isolated from plant species such as Marrubium peregrinum and Marrubium vulgare.[1][2] Recent studies have highlighted its potential as an antineoplastic agent, particularly its cytotoxic activity against leukemia cell lines, including those resistant to conventional chemotherapy. This guide summarizes the key findings related to Ladanein's effects on leukemia cells, providing a foundation for further investigation and drug development efforts.

Cytotoxic Activity of Ladanein on Leukemia Cell Lines

Ladanein has demonstrated a moderate and selective cytotoxic profile against several human and murine leukemia cell lines. The available data on its activity is summarized in the table below.

Cell LineType of LeukemiaDrug Resistance ProfileCytotoxic Activity (Concentration)Source
K562Chronic Myeloid Leukemia (CML)-Moderate (20-40 µM)[1][2]
K562RChronic Myeloid Leukemia (CML)Imatinib-resistantModerate (20-40 µM)[1][2]
697B-cell Acute Lymphoblastic Leukemia (ALL)-Moderate (20-40 µM)[1][2]
DA1-3b/M2 (BCR-ABL)Murine LeukemiaDasatinib-resistantActive (Specific concentration not detailed)[1][2]
MOLM13Acute Myeloid Leukemia (AML)-Non-toxic[1][2]
Human Peripheral Blood Mononuclear Cells (PBMCs)Normal Cells-Non-toxic[1][2]

Table 1: Summary of Ladanein's Cytotoxic Activity on Various Cell Lines

The data indicates that Ladanein is effective against both chronic and acute forms of leukemia and, notably, retains activity against cell lines that have developed resistance to standard tyrosine kinase inhibitors like imatinib and dasatinib. The lack of toxicity towards normal peripheral blood mononuclear cells suggests a favorable therapeutic window, a critical aspect for any potential anticancer drug.

Experimental Protocols

While specific, detailed protocols from the primary studies on Ladanein are not fully available, this section outlines standardized methodologies for assessing the cytotoxic effects and elucidating the mechanism of action of compounds like Ladanein on leukemia cell lines.

Cell Culture

Leukemia cell lines (e.g., K562, 697) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of Ladanein (e.g., ranging from 1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Ladanein that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat leukemia cells with Ladanein at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Ladanein as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying Ladanein's cytotoxic effects on leukemia cells are yet to be fully elucidated. However, based on the known activities of other flavonoids in cancer cells, several signaling pathways are likely involved. The induction of apoptosis is a common mechanism for many anticancer compounds.

Induction of Apoptosis

The primary mechanism of action for many flavonoids is the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ladanein Ladanein Death Receptors Death Receptors Ladanein->Death Receptors Mitochondrion Mitochondrion Ladanein->Mitochondrion Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Potential apoptotic pathways induced by Ladanein.

Cell Cycle Arrest

Many cytotoxic agents, including flavonoids, can induce cell cycle arrest, preventing cancer cells from proliferating. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Cell_Cycle_Arrest cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Ladanein Ladanein CDK4/6-Cyclin D CDK4/6-Cyclin D Ladanein->CDK4/6-Cyclin D CDK2-Cyclin E CDK2-Cyclin E Ladanein->CDK2-Cyclin E CDK1-Cyclin B CDK1-Cyclin B Ladanein->CDK1-Cyclin B Cell Proliferation Cell Proliferation CDK4/6-Cyclin D->Cell Proliferation CDK2-Cyclin E->Cell Proliferation CDK1-Cyclin B->Cell Proliferation Experimental_Workflow A Ladanein Isolation & Characterization B In vitro Cytotoxicity Screening (MTT Assay on Leukemia Cell Panel) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D H In vivo Efficacy Studies (Xenograft Models) C->H E Apoptosis Assays (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot for Signaling Proteins D->G I Toxicology & Pharmacokinetic Studies H->I J Lead Optimization I->J

References

The Flavonoid Ladanein: A Comprehensive Technical Guide to its Role as a Plant Metabolite and Ecological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein (5,6-dihydroxy-7,4'-dimethoxyflavone) is a methoxylated flavone, a class of secondary metabolites prevalent in the plant kingdom, particularly within the Lamiaceae family. This technical guide provides an in-depth exploration of Ladanein's role as a plant metabolite, detailing its biosynthesis, chemical properties, and diverse biological activities. Furthermore, it elucidates the ecological significance of Ladanein in plant defense mechanisms and allelopathic interactions. The guide includes a compilation of quantitative data on its bioactivities, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and proposed mechanisms of action to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Ladanein, a dimethoxyflavone derived from scutellarein, has garnered significant scientific interest due to its notable biological activities, including antiviral, antioxidant, and cytotoxic properties.[1] As a plant metabolite, it is abundantly found in various species of the Salvia (sage) and Marrubium (horehound) genera.[2][3] Understanding the biosynthesis, biological functions, and ecological roles of Ladanein is crucial for harnessing its potential in pharmaceutical and agricultural applications. This guide aims to provide a consolidated and technical overview of the current knowledge on Ladanein.

Chemical and Physical Properties

Ladanein is structurally characterized as a flavone with hydroxyl groups at positions 5 and 6, and methoxy groups at positions 7 and 4'.[1]

  • IUPAC Name: 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1]

  • Molecular Formula: C₁₇H₁₄O₆[1]

  • Molecular Weight: 314.29 g/mol [1]

  • Synonyms: 5,6-dihydroxy-7,4'-dimethoxyflavone, Scutellarein 4',7-dimethyl ether[1]

Biosynthesis of Ladanein

The biosynthesis of Ladanein follows the general phenylpropanoid pathway, which gives rise to the flavonoid backbone. While the complete enzymatic cascade for Ladanein is not fully elucidated, a putative pathway can be constructed based on known flavonoid biosynthesis in related plant species. The pathway begins with the amino acid phenylalanine and proceeds through the formation of a chalcone intermediate, which is then cyclized to a flavanone. Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the final structure of Ladanein.

Proposed Biosynthetic Pathway

The formation of the flavone backbone, hydroxylation at the C6 position, and subsequent O-methylation at the C7 and C4' positions are key steps. Enzymes such as flavone synthase (FNS), flavonoid 6-hydroxylase (F6H), and flavonoid O-methyltransferases (FOMTs) are critical for this process.

Ladanein_Biosynthesis Phenylalanine Phenylalanine Naringenin Naringenin (a flavanone) Phenylalanine->Naringenin Phenylpropanoid Pathway Apigenin Apigenin (a flavone) Naringenin->Apigenin FNS Scutellarein Scutellarein (5,6,7,4'-tetrahydroxyflavone) Apigenin->Scutellarein F6H Ladanein Ladanein (5,6-dihydroxy-7,4'-dimethoxyflavone) Scutellarein->Ladanein FOMTs

Figure 1: Proposed biosynthetic pathway of Ladanein.

Biological Activities and Quantitative Data

Ladanein exhibits a range of biological activities, which have been quantified in various studies. The following tables summarize the available quantitative data for its antioxidant, cytotoxic, and antiviral effects.

Antioxidant Activity
AssayTest SystemIC₅₀ (mg/mL)Reference
DPPH Radical ScavengingChemical Assay5.3 ± 0.3[2]
Cytotoxic Activity
Cell LineCancer TypeIC₅₀ (µM)Reference
HT-29Colon Carcinoma> 50[2]
T47DBreast Cancer> 50[2]
K562Chronic Myelogenous Leukemia20-40[3]
K562R (imatinib-resistant)Chronic Myelogenous Leukemia20-40[3]
697Acute Lymphoblastic Leukemia20-40[3]
Antimicrobial Activity
MicroorganismTypeMIC (µg/mL)Reference
Escherichia coliGram-negative Bacteria32[2]

Ecological Significance

As a secondary metabolite in plants of the Lamiaceae family, Ladanein plays a significant role in the plant's interaction with its environment.

Plant Defense

Flavonoids, including Ladanein, are integral to plant defense mechanisms. They can act as feeding deterrents to herbivores and exhibit antimicrobial properties against pathogenic fungi and bacteria. The presence of Ladanein in the aerial parts of plants like Salvia and Marrubium species suggests a role in protecting these tissues from environmental stressors and pathogens.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. Species of Salvia are known to produce volatile monoterpenoids and other compounds that can inhibit the germination and growth of neighboring plants. While the specific allelopathic effects of Ladanein have not been extensively studied, as a component of these plants, it likely contributes to the overall allelopathic potential, helping the plant to compete for resources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of Ladanein.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is adapted from a standard method for determining the free radical scavenging activity of a compound.

Materials:

  • Ladanein sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Ladanein in methanol.

  • Create a series of dilutions of the Ladanein stock solution in methanol.

  • In a 96-well microplate, add 100 µL of each Ladanein dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well containing the Ladanein dilutions.

  • For the control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value, which is the concentration of Ladanein that causes 50% inhibition of the DPPH radical.

DPPH_Workflow start Start prep_ladanein Prepare Ladanein dilutions start->prep_ladanein add_dpph Add DPPH solution to wells prep_ladanein->add_dpph incubate Incubate in dark (30 min) add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate Calculate % inhibition and IC50 measure_abs->calculate end End calculate->end

Figure 2: Workflow for the DPPH antioxidant assay.
MTT Assay (Cytotoxicity)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell line (e.g., K562)

  • Complete cell culture medium

  • Ladanein sample dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Ladanein in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the Ladanein dilutions to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC₅₀ value, which is the concentration of Ladanein that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by Ladanein are an active area of research. However, based on the activities of similar flavonoids, it is hypothesized that Ladanein may exert its effects through the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and PI3K/Akt pathways.

Proposed Antiviral Mechanism of Action

Ladanein has been identified as an effective agent against the Hepatitis C virus (HCV), primarily by inhibiting the entry of the virus into host cells. A proposed mechanism involves the chelation of iron (Fe³⁺), which is believed to be crucial for the bioactivation of the flavone, leading to the disruption of viral entry.

Antiviral_Mechanism Ladanein Ladanein Complex Ladanein-Fe³⁺ Complex Ladanein->Complex Fe3 Fe³⁺ Fe3->Complex Inhibition Inhibition of Entry Complex->Inhibition HCV HCV Particle Entry Viral Entry HCV->Entry HostCell Host Cell HostCell->Entry Inhibition->Entry

Figure 3: Proposed antiviral mechanism of Ladanein against HCV.

Conclusion and Future Perspectives

Ladanein is a plant-derived flavonoid with a compelling profile of biological activities and significant ecological roles. Its antioxidant, cytotoxic, and antiviral properties make it a promising candidate for further investigation in drug discovery and development. Future research should focus on elucidating the specific enzymatic steps in its biosynthesis, which could enable its production through metabolic engineering. A deeper understanding of its interactions with cellular signaling pathways will be critical in defining its therapeutic potential. Furthermore, exploring its full range of ecological functions could lead to novel applications in sustainable agriculture, such as the development of natural pesticides or herbicides. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for advancing research into this multifaceted plant metabolite.

References

Methodological & Application

Application Notes and Protocol for the Reverse-Phase HPLC Analysis of Ladanein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a dimethoxyflavone, a class of flavonoids that has garnered significant interest for its potential therapeutic properties, including antiviral and radical-scavenging activities. Accurate and reliable quantification of Ladanein in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for research and development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of flavonoids. This document provides a detailed protocol for the analysis of Ladanein using RP-HPLC with UV detection, based on established methods for structurally similar flavonoids.

Physicochemical Properties of Ladanein

A fundamental understanding of the physicochemical properties of Ladanein is essential for developing a robust HPLC method.

PropertyValue
Molecular Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
Structure Flavone (Dimethoxyflavone)
IUPAC Name 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one

Data sourced from PubChem CID: 3084066

Experimental Protocol: RP-HPLC Analysis of Ladanein

This protocol provides a starting point for the development and validation of an RP-HPLC method for the analysis of Ladanein. Optimization of the mobile phase gradient, flow rate, and other parameters may be necessary depending on the specific sample matrix and instrumentation.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended. A common choice for flavonoid analysis is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[1][2]

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).

  • Standards: A certified reference standard of Ladanein.

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), solid-phase extraction (SPE) cartridges (C18), and standard laboratory glassware.[3]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of Ladanein.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 3 for a typical gradient profile
Flow Rate 1.0 mL/min[2]
Column Temperature 30-35 °C[1][2]
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Optimal quantification wavelengths are typically around 254 nm and 340-370 nm for flavonoids.[3][4][5]
Injection Volume 10-20 µL
Mobile Phase Gradient

A gradient elution is necessary to achieve good separation of flavonoids.[6] The following is a representative gradient program.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
08515
157030
253070
301585
351585
408515
458515
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh a known amount of Ladanein reference standard.

  • Dissolve the standard in methanol or a mixture of methanol and water to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

Sample Preparation from Plant Material (General Protocol): [7]

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh about 1 gram of the powdered sample.

    • Extract the sample with an appropriate solvent, such as 80% methanol in water, using sonication or another suitable extraction technique.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue to ensure complete extraction.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute Ladanein and other flavonoids with methanol.

    • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

  • Final Preparation:

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

Quantitative data from the analysis should be summarized for clarity and comparison. The following table provides an example of how to present validation data for the HPLC method.

ParameterResult
Retention Time (min) To be determined
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 95-105%

Visualizations

Experimental Workflow for Ladanein HPLC Analysis

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material / Formulation Extraction Extraction with 80% Methanol Sample->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Filtration Filtration (0.22 µm) SPE->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation (Gradient Elution) Detection DAD/UV Detection (~254 nm, 350 nm) Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of Ladanein.

Logical Relationship of Method Development Parameters

G cluster_instrument Instrument Parameters cluster_mobile_phase Mobile Phase Analyte Ladanein Properties Column Column (C18) Analyte->Column Detector Detector (DAD/UV) Analyte->Detector Solvents Solvents (ACN, H2O) Column->Solvents FlowRate Flow Rate Temperature Temperature FlowRate->Temperature Gradient Gradient Profile Solvents->Gradient Modifier Modifier (Formic Acid) Modifier->Solvents Gradient->FlowRate

Caption: Key parameters in HPLC method development.

References

Application Notes and Protocols: In Vitro Antiviral Activity Assay for Ladanein Using Plaque Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein, a flavone found in plants of the Lamiaceae family, has demonstrated significant antiviral properties against a broad spectrum of enveloped viruses.[1] Its mechanism of action is primarily attributed to the inhibition of viral entry into host cells, a critical first step in the viral lifecycle.[1] This makes Ladanein a promising candidate for the development of novel antiviral therapeutics. The plaque reduction assay is a widely used and robust method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture. This document provides detailed application notes and protocols for assessing the in vitro antiviral activity of Ladanein using the plaque reduction assay.

Principle of the Plaque Reduction Assay

The plaque reduction assay is a functional assay that determines the concentration of a substance that inhibits the formation of plaques by 50% (the 50% effective concentration or EC₅₀). Plaques are localized areas of cell death or cytopathic effect (CPE) within a monolayer of host cells, caused by viral replication. In the presence of an effective antiviral agent like Ladanein, the number and size of these plaques are reduced in a dose-dependent manner. By counting the number of plaques at various concentrations of the compound, a dose-response curve can be generated to determine the EC₅₀ value.

Proposed Mechanism of Action of Ladanein

Ladanein is understood to inhibit the replication of enveloped viruses by interfering with the initial stages of viral entry into the host cell. This process is multifaceted and can involve several interactions:

  • Interaction with Viral Glycoproteins: Ladanein may bind to the glycoproteins on the surface of the viral envelope. These glycoproteins are essential for the virus to attach to host cell receptors. By binding to these proteins, Ladanein can sterically hinder the interaction between the virus and the cell, preventing attachment.

  • Interference with Membrane Fusion: Following attachment, enveloped viruses must fuse their lipid envelope with the host cell membrane to release their genetic material into the cytoplasm. Ladanein may disrupt the conformational changes in viral fusion proteins that are necessary for this membrane fusion event to occur.

  • Disruption of the Viral Envelope: Some flavonoids have been shown to directly interact with and disrupt the integrity of the viral lipid envelope, rendering the virus non-infectious.

The following diagram illustrates the proposed mechanism of Ladanein as a viral entry inhibitor.

Ladanein_Mechanism cluster_virus Enveloped Virus cluster_host Host Cell cluster_pathway Normal Viral Entry Virus Virus Particle Glycoprotein Viral Glycoprotein Receptor Host Cell Receptor Glycoprotein->Receptor Binds to HostCell Host Cell Membrane Ladanein Ladanein Ladanein->Glycoprotein Inhibits Interaction Fusion 2. Membrane Fusion Ladanein->Fusion Blocks Fusion Attachment 1. Attachment Attachment->Fusion Entry 3. Viral Entry Fusion->Entry Entry->HostCell Infects

Proposed mechanism of Ladanein as a viral entry inhibitor.

Experimental Protocol: Plaque Reduction Assay

This protocol provides a generalized method for evaluating the antiviral activity of Ladanein against an enveloped virus. Specific parameters such as the choice of host cells, virus strain, and incubation times should be optimized for the specific virus being tested.

Materials:

  • Ladanein: Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations.

  • Host Cells: A cell line susceptible to infection by the virus of interest (e.g., Vero cells for many viruses, Huh-7 cells for HCV).

  • Virus: A stock of the enveloped virus with a known titer (plaque-forming units per mL, PFU/mL).

  • Cell Culture Medium: Appropriate medium for the host cells (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Overlay Medium: Cell culture medium containing a solidifying agent like agarose or methylcellulose to restrict virus spread and allow for discrete plaque formation.

  • Staining Solution: A solution to visualize the plaques, such as crystal violet or neutral red.

  • Fixative: A solution to fix the cells, such as 10% formalin.

  • 6-well or 24-well cell culture plates.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow:

The following diagram outlines the key steps in the plaque reduction assay.

Plaque_Reduction_Assay_Workflow A 1. Seed Host Cells C 3. Virus Infection A->C B 2. Prepare Ladanein Dilutions D 4. Add Ladanein & Overlay B->D C->D E 5. Incubation D->E F 6. Fixation & Staining E->F G 7. Plaque Counting & Analysis F->G

Workflow for the Plaque Reduction Assay.

Procedure:

  • Cell Seeding:

    • Seed the host cells into 6-well or 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Ladanein Dilutions:

    • Prepare a series of dilutions of the Ladanein stock solution in cell culture medium. A typical concentration range to start with might be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve Ladanein, e.g., DMSO) and a no-drug control.

  • Virus Infection:

    • Once the cell monolayer is confluent, remove the growth medium.

    • Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (typically 50-100 PFU per well).

    • Allow the virus to adsorb to the cells for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

  • Ladanein Treatment and Overlay:

    • After the adsorption period, remove the virus inoculum.

    • Gently wash the cell monolayer with phosphate-buffered saline (PBS) to remove any unadsorbed virus.

    • Add the prepared dilutions of Ladanein to the corresponding wells.

    • Immediately after adding the compound, overlay the cell monolayer with the overlay medium (e.g., 2x MEM mixed 1:1 with 1.2% agarose). The overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining:

    • After the incubation period, fix the cells by adding a fixative solution (e.g., 10% formalin) and incubating for at least 30 minutes.

    • Remove the overlay and the fixative.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against the stained background of healthy cells.

    • Calculate the percentage of plaque reduction for each concentration of Ladanein compared to the virus control (no drug).

    • The formula for calculating the percentage of inhibition is: % Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] * 100

    • Plot the percentage of inhibition against the logarithm of the Ladanein concentration and use non-linear regression analysis to determine the EC₅₀ value.

Data Presentation

The quantitative data obtained from the plaque reduction assay should be summarized in a clear and structured format. The following tables provide an example of how to present the raw plaque count data and the calculated EC₅₀ values for Ladanein against various enveloped viruses.

Table 1: Plaque Reduction by Ladanein against Representative Enveloped Viruses

Ladanein Conc. (µM)Virus A (PFU/well)% InhibitionVirus B (PFU/well)% InhibitionVirus C (PFU/well)% Inhibition
0 (Virus Control) 85 ± 5092 ± 7078 ± 60
0.1 78 ± 68.285 ± 57.671 ± 49.0
1 52 ± 438.861 ± 533.745 ± 342.3
5 21 ± 375.328 ± 469.618 ± 276.9
10 8 ± 290.612 ± 287.05 ± 193.6
50 1 ± 198.82 ± 197.80100
100 010001000100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Summary of Antiviral Activity of Ladanein (EC₅₀ Values)

VirusVirus FamilyEC₅₀ (µM)
Virus A (e.g., Dengue Virus) Flaviviridae1.8
Virus B (e.g., Influenza A Virus) Orthomyxoviridae2.5
Virus C (e.g., Herpes Simplex Virus-1) Herpesviridae1.5

EC₅₀ values were calculated from dose-response curves using non-linear regression analysis.

Conclusion

The plaque reduction assay is a reliable and quantitative method for determining the in vitro antiviral efficacy of Ladanein. The detailed protocol and data presentation guidelines provided in this document will assist researchers in accurately assessing the potential of Ladanein as a broad-spectrum antiviral agent. Further studies to elucidate the precise molecular interactions between Ladanein and viral and host cell components will be crucial for its development as a therapeutic.

References

Determining the Cytotoxicity of Ladanein Using Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein, a methoxylated flavone found in plants of the Lamiaceae family, has demonstrated potential as a cytotoxic agent against various cancer cell lines.[1][2] Preliminary studies have indicated its efficacy, particularly against leukemia cell lines, with moderate activity reported in the 20-40 µM range.[1][2] Assessing the cytotoxic effects of novel compounds like Ladanein is a critical step in the drug discovery and development process. This document provides detailed application notes and protocols for two common colorimetric cell-based assays used to determine cytotoxicity: the MTT assay and the LDH assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[4][5]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[6] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[7] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified.[8]

These protocols are designed to provide a robust framework for evaluating the cytotoxic potential of Ladanein in a laboratory setting.

Data Presentation: Cytotoxicity of Ladanein

The following table summarizes hypothetical, yet representative, data on the cytotoxic effects of Ladanein on various cancer cell lines after a 48-hour treatment period, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM) of Ladanein
K562Chronic Myelogenous Leukemia25.8
K562RImatinib-Resistant CML32.5
697Acute Lymphoblastic Leukemia38.2
MOLM13Acute Myeloid Leukemia> 50
HeLaCervical Cancer45.1
MCF-7Breast Cancer> 50

Note: The IC50 values presented are illustrative and based on reported moderate activity.[1][2] Actual values may vary depending on experimental conditions, cell line passage number, and other factors.

Experimental Protocols

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the steps for determining the cytotoxicity of Ladanein on adherent or suspension cancer cell lines using the MTT assay.[9]

Materials:

  • Ladanein (stock solution prepared in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of Ladanein in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve Ladanein) and a negative control (medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of Ladanein. For suspension cells, add the treatment directly to the wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of Ladanein to determine the IC50 value.

II. LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This protocol describes the measurement of cytotoxicity by quantifying the LDH released from damaged cells treated with Ladanein.[10][11]

Materials:

  • Ladanein (stock solution prepared in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm[11]

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol (Step 1).

    • Include wells for the following controls:

      • Untreated Control (Spontaneous LDH release): Cells in culture medium only.

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

      • Vehicle Control: Cells treated with the same concentration of DMSO as the Ladanein-treated wells.

      • Background Control: Culture medium only (no cells).

  • Compound Treatment:

    • Treat the cells with serial dilutions of Ladanein as described in the MTT assay protocol (Step 2).

    • Incubate the plate for the desired exposure time.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells (especially important for suspension cells).

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell pellet.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation_24h 3. Incubate 24h cell_seeding->incubation_24h ladanein_prep 4. Prepare Ladanein Dilutions add_treatment 5. Add Ladanein to Cells ladanein_prep->add_treatment incubation_exp 6. Incubate for 24/48/72h add_treatment->incubation_exp add_mtt 7a. Add MTT Reagent incubation_exp->add_mtt get_supernatant 7b. Collect Supernatant incubation_exp->get_supernatant incubate_mtt 8a. Incubate 2-4h add_mtt->incubate_mtt solubilize 9a. Solubilize Formazan incubate_mtt->solubilize read_mtt 10a. Read Absorbance (570nm) solubilize->read_mtt calculate_viability 11. Calculate % Viability / % Cytotoxicity read_mtt->calculate_viability add_ldh_reagent 8b. Add LDH Reaction Mix get_supernatant->add_ldh_reagent incubate_ldh 9b. Incubate 30min add_ldh_reagent->incubate_ldh read_ldh 10b. Read Absorbance (490nm) incubate_ldh->read_ldh read_ldh->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining Ladanein's cytotoxicity.

assay_mechanisms cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle cluster_output Measurement mtt Yellow MTT (Tetrazolium Salt) formazan Purple Formazan (Insoluble) mtt->formazan mtt_measure Measure Absorbance (proportional to viable cells) formazan->mtt_measure viable_cell Viable Cell (Mitochondrial Dehydrogenase) viable_cell->mtt reduces damaged_cell Damaged Cell (Compromised Membrane) ldh_released LDH Released damaged_cell->ldh_released releases ldh_reaction LDH catalyzes Tetrazolium Salt -> Formazan ldh_released->ldh_reaction ldh_measure Measure Absorbance (proportional to dead cells) ldh_reaction->ldh_measure

Caption: Principles of MTT and LDH cytotoxicity assays.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase ladanein Ladanein death_receptors Death Receptors (e.g., Fas, TNFR) ladanein->death_receptors mitochondria Mitochondrial Stress ladanein->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized signaling pathways of apoptosis induction.

References

Application Notes and Protocols for the Quantification of Ladanein in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein, a methoxylated flavone with potential therapeutic properties, is found in various plant species, particularly within the Lamiaceae family such as Marrubium and Salvia species.[1] The increasing interest in Ladanein for drug development necessitates robust and reliable analytical methods for its quantification in plant extracts. This document provides detailed application notes and protocols for the quantification of Ladanein using High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD). Additionally, it outlines a sample preparation procedure and discusses the potential signaling pathways affected by Ladanein, offering a comprehensive resource for researchers in natural product chemistry and pharmacology.

Introduction to Ladanein

Ladanein (5,6-dihydroxy-7,4'-dimethoxyflavone) is a bioactive flavonoid that has demonstrated cytotoxic activity against various cancer cell lines, particularly leukemia cells.[2][3] Its presence has been confirmed in several medicinal plants, including Marrubium vulgare (white horehound) and various Salvia species.[1][4] Accurate quantification of Ladanein in plant extracts is crucial for the standardization of herbal products, pharmacological studies, and the development of new therapeutic agents.

Experimental Protocols

This section details the materials and methods for the extraction and quantification of Ladanein from plant materials.

Plant Material and Extraction

A reliable extraction method is critical to ensure the accurate quantification of Ladanein. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered plant material (e.g., aerial parts of Marrubium vulgare or Salvia species)

  • Methanol (HPLC grade)

  • Deionized water

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh approximately 1.0 g of the dried, powdered plant material.

  • Add 20 mL of 80% methanol in water (v/v) to the plant material in a suitable flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) to obtain the final sample solution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC-DAD Quantification of Ladanein

The following HPLC-DAD method is a robust approach for the separation and quantification of Ladanein. Method validation is essential for ensuring accurate and reliable results.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water (v/v)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Diode array detection scanning from 200-400 nm. For quantification, monitor the absorbance at the maximum wavelength (λmax) of Ladanein, which is typically around 340 nm.

Method Validation Parameters:

To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be constructed using a certified standard of Ladanein at a minimum of five different concentrations. The correlation coefficient (r²) should be > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should typically be < 2%.

  • Accuracy: Determined by a recovery study, spiking a blank matrix with a known concentration of Ladanein standard. Recoveries should be within the range of 95-105%.

  • Specificity: The ability of the method to differentiate and quantify Ladanein in the presence of other components in the plant extract. This can be confirmed by comparing the retention time and UV spectrum of the peak in the sample with that of the standard.

Data Presentation

The following table summarizes hypothetical quantitative data for Ladanein content in different plant extracts, which can be populated with experimental results obtained using the described protocol.

Plant SpeciesPlant PartExtraction SolventLadanein Content (mg/g of dry extract)Reference
Marrubium vulgareAerial Parts80% Methanole.g., 1.25 ± 0.08Experimental Data
Salvia officinalisLeaves80% Methanole.g., 0.78 ± 0.05Experimental Data
Salvia sharifiiAerial PartsEthyl Acetate:Methanol (1:1)Present (not quantified)[4]
Marrubium peregrinumAerial PartsDichloromethanePresent (not quantified)[1]

Visualization of Workflows and Pathways

Experimental Workflow for Ladanein Quantification

The following diagram illustrates the overall workflow for the quantification of Ladanein in plant extracts.

experimental_workflow plant_material Plant Material (e.g., Marrubium vulgare) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ultrasonic Extraction (80% Methanol) drying_grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis quantification Quantification of Ladanein hplc_analysis->quantification

Workflow for Ladanein Quantification
Hypothesized Signaling Pathway for Ladanein-Induced Apoptosis

Based on the known cytotoxic effects of Ladanein on leukemia cells and the mechanisms of action of similar flavonoids, a hypothesized signaling pathway for Ladanein-induced apoptosis is presented below.[2][5][6] This diagram illustrates the potential involvement of the PI3K/Akt and MAPK signaling pathways, which are common targets for anticancer compounds.[7][8]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Ladanein Ladanein Receptor Receptor Tyrosine Kinase Ladanein->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Bax->Apoptosis

Hypothesized Ladanein-Induced Apoptosis Pathway

Discussion

The provided HPLC-DAD protocol offers a reliable and reproducible method for the quantification of Ladanein in plant extracts. The successful application of this method will facilitate the standardization of herbal extracts containing Ladanein and support further research into its pharmacological properties. The hypothesized signaling pathway provides a framework for investigating the molecular mechanisms underlying Ladanein's anticancer activity. Further studies, such as Western blot analysis and gene expression profiling, are necessary to validate the involvement of the PI3K/Akt and MAPK pathways in Ladanein-induced apoptosis.

Conclusion

This document provides a comprehensive guide for the quantification of Ladanein in plant extracts and offers insights into its potential mechanism of action. The detailed protocols and visualizations are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of Ladanein. The accurate quantification of this bioactive compound is a critical step towards the development of novel, plant-derived medicines.

References

Application of Ladanein in Elucidating Viral Entry Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ladanein, a naturally derived flavone, as a tool to investigate the entry mechanisms of enveloped viruses. Ladanein's unique mode of action, primarily as a virucidal agent that targets virus particles directly, offers a valuable instrument for dissecting the early stages of viral infection.

Introduction

Ladanein (5,6,7-trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one) is a flavone that has demonstrated potent antiviral activity against a broad spectrum of enveloped viruses, most notably Hepatitis C Virus (HCV).[1][2] Its mechanism of action is distinct from many conventional antiviral drugs that target host cell factors or viral replication processes. Instead, Ladanein acts directly on the virion, inhibiting a post-attachment step in the viral entry process.[1][3] This virucidal activity is intrinsically linked to its physicochemical properties, particularly its ability to coordinate with iron (Fe(III)) and a pH-dependent bioactivation process.[1][4] Understanding the application of Ladanein can provide critical insights into the structural and functional vulnerabilities of viral envelopes, aiding in the development of novel antiviral strategies.

Mechanism of Action

Ladanein's antiviral effect is primarily attributed to its direct interaction with and inactivation of viral particles.[1] The proposed mechanism involves a bioactivation step where Ladanein, in the presence of Fe(III) and under specific pH conditions, becomes a potent virucidal agent.[1][5] This activated form of Ladanein is thought to interact with components of the viral envelope, likely the glycoproteins, thereby preventing the conformational changes necessary for membrane fusion and subsequent entry into the host cell.[1]

A key characteristic of Ladanein's activity is its effectiveness when pre-incubated with the virus before infection.[1] Its antiviral potency is significantly reduced or absent when applied to cells that are already infected or when the virus has already attached to the cell surface.[1] This temporal specificity makes Ladanein an excellent tool for time-of-addition assays to pinpoint the entry step of a given enveloped virus.

Data Presentation

The antiviral activity of Ladanein and its analogues against Hepatitis C Virus (HCV) is summarized in the table below. The data highlights the importance of the chemical structure on its inhibitory potency.

CompoundVirusAssayIC50 (µM)Cytotoxicity (CC50 in Huh-7.5 cells in µM)Selectivity Index (SI = CC50/IC50)Reference
Ladanein (FOMe)HCV (Jc1)Viral Entry Inhibition2.5>50>20[1]
FCF3 analogueHCV (Jc1)Viral Entry Inhibition0.8>50>62.5[1]
FOCF3 analogueHCV (Jc1)Viral Entry Inhibition1.1>50>45.5[1]
FFCF3 analogueHCV (Jc1)Viral Entry Inhibition1.5>50>33.3[1]
FF analogueHCV (Jc1)Viral Entry Inhibition2.1>50>23.8[1]

Mandatory Visualizations

Ladanein_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell Ladanein Ladanein Activated_Ladanein Activated Ladanein-Fe(III) Complex Ladanein->Activated_Ladanein Bioactivation (pH dependent) Fe3 Fe(III) Fe3->Activated_Ladanein Virus Enveloped Virus (e.g., HCV) Receptor Host Cell Receptor Virus->Receptor Attachment Entry_Blocked Viral Entry Blocked Virus->Entry_Blocked Inhibition of Membrane Fusion Activated_Ladanein->Virus Direct Interaction (Virucidal Effect)

Caption: Proposed mechanism of Ladanein's virucidal action.

Virucidal_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_infection Infection & Readout Virus_Stock Prepare Virus Stock (e.g., HCVcc) Incubate Incubate Virus with Ladanein (e.g., 1h at 37°C) Virus_Stock->Incubate Ladanein_Dilutions Prepare Serial Dilutions of Ladanein Ladanein_Dilutions->Incubate Infect_Cells Infect Host Cells (e.g., Huh-7.5) Incubate->Infect_Cells Wash Wash to Remove Unbound Virus and Compound Infect_Cells->Wash Incubate_Infection Incubate for Viral Replication (e.g., 48-72h) Wash->Incubate_Infection Readout Quantify Viral Replication (e.g., Luciferase Assay, Plaque Assay) Incubate_Infection->Readout

Caption: Experimental workflow for a virucidal assay using Ladanein.

Time_of_Addition_Assay cluster_pretreatment Pre-treatment of Virus cluster_cotreatment Co-treatment cluster_posttreatment Post-treatment cluster_readout Readout Pre_Incubate Incubate Virus + Ladanein (Before adding to cells) Readout Quantify Viral Infection Pre_Incubate->Readout Expected: High Inhibition Co_Incubate Add Virus + Ladanein to Cells Simultaneously Co_Incubate->Readout Expected: Moderate to High Inhibition Post_Incubate Infect Cells with Virus, Add Ladanein at various time points post-infection Post_Incubate->Readout Expected: Low to No Inhibition

Caption: Logical workflow of a time-of-addition assay with Ladanein.

Experimental Protocols

Virucidal Assay Protocol

This protocol is designed to determine the direct effect of Ladanein on the infectivity of an enveloped virus.

Materials:

  • Ladanein stock solution (e.g., 10 mM in DMSO)

  • Virus stock of known titer (e.g., HCVcc)

  • Host cells permissive to the virus (e.g., Huh-7.5 cells for HCV)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well cell culture plates

  • Assay reagents for quantifying viral infection (e.g., luciferase substrate, crystal violet for plaque staining)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of Ladanein in serum-free medium to achieve the desired final concentrations.

  • Virus-Compound Incubation: In a separate tube, mix a standardized amount of virus with each dilution of Ladanein. Include a virus-only control (with DMSO vehicle) and a no-virus control. Incubate the mixture for 1 hour at 37°C to allow for virucidal activity.

  • Infection: Remove the culture medium from the seeded cells and infect the cells with the virus-Ladanein mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 2-4 hours at 37°C.

  • Wash: Gently wash the cell monolayer twice with PBS to remove unbound virus and compound.

  • Incubation: Add fresh complete culture medium to each well and incubate for a period sufficient for viral replication to produce a measurable signal (e.g., 48-72 hours for HCV).

  • Quantification: Quantify the extent of viral infection using an appropriate method. For reporter viruses (e.g., luciferase-expressing HCV), measure the reporter activity. For cytopathic viruses, a plaque reduction assay can be performed.

  • Data Analysis: Calculate the percentage of inhibition for each Ladanein concentration relative to the virus-only control. Determine the IC50 value, which is the concentration of Ladanein that inhibits viral infection by 50%.

Time-of-Addition Assay Protocol

This assay helps to determine the specific stage of the viral life cycle that is inhibited by Ladanein.

Materials:

  • Same as for the Virucidal Assay.

Procedure:

  • Cell Seeding: Seed host cells as described in the virucidal assay protocol.

  • Experimental Arms: Set up the following experimental conditions:

    • Pre-treatment of Virus: Incubate the virus with Ladanein for 1 hour at 37°C before adding the mixture to the cells. After a 2-4 hour adsorption period, wash the cells and add fresh medium.

    • Co-treatment: Add the virus and Ladanein to the cells simultaneously. After a 2-4 hour adsorption period, wash the cells and add fresh medium.

    • Post-treatment: Infect the cells with the virus. At various time points after infection (e.g., 0, 2, 4, 6 hours), add Ladanein to the culture medium.

  • Incubation and Quantification: Incubate the plates and quantify viral infection as described in the virucidal assay protocol.

  • Data Analysis: Compare the level of inhibition in each experimental arm. Strong inhibition in the pre-treatment and co-treatment arms, with little to no inhibition in the post-treatment arm, would confirm that Ladanein acts at an early stage of the viral life cycle, such as entry.

Conclusion

Ladanein serves as a powerful research tool for investigating the entry mechanisms of enveloped viruses. Its well-characterized virucidal activity, which is dependent on Fe(III) and pH, allows for targeted studies of the viral envelope's vulnerabilities. The provided protocols for virucidal and time-of-addition assays offer a framework for researchers to utilize Ladanein in their studies of viral entry and to explore its potential as a lead compound for the development of novel antiviral therapeutics.

References

pH-Dependent Antiviral Activity of Ladanein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pH-dependent antiviral activity of Ladanein, a naturally occurring flavone, against enveloped viruses, with a particular focus on Hepatitis C Virus (HCV). Detailed protocols for key experiments are provided to enable researchers to investigate and characterize the antiviral properties of Ladanein and its analogues in a cell culture setting.

Introduction

Ladanein (5,6,7-trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one) is a flavone that has demonstrated potent virucidal activity against a broad range of enveloped viruses, including Hepatitis C Virus (HCV)[1][2]. Its mechanism of action is primarily attributed to the inhibition of a post-attachment viral entry step[1][2]. A critical aspect of Ladanein's antiviral efficacy is its dependence on environmental pH and the presence of ferric iron (Fe(III))[1][3]. The bioactivation of Ladanein is enhanced in acidic conditions, a phenomenon linked to its physicochemical properties, including its ability to form complexes with Fe(III)[1][3]. Understanding and quantifying this pH-dependent activity is crucial for the development of Ladanein and its derivatives as potential antiviral therapeutics.

Data Presentation

The antiviral activity of Ladanein against HCV is significantly influenced by pH. The following table summarizes the percentage of HCV infection in the presence of Ladanein at various pH levels, as determined from graphical data in published literature.

pH% HCV Infection (in the presence of Ladanein)
5.5~10%
6.0~20%
6.5~40%
7.0~60%
7.5~80%

Note: Data is estimated from graphical representations in scientific literature. For precise quantification, it is recommended to perform the detailed protocols provided below.

An IC50 of 2.5 µM has been reported for Ladanein against HCV, highlighting its potent antiviral effect[2].

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for specific laboratory conditions and research questions.

Protocol 1: Determination of pH-Dependent Virucidal Activity

This assay evaluates the direct effect of Ladanein on viral particles at different pH values.

Materials:

  • Ladanein stock solution (in DMSO)

  • HCV cell culture adapted strain (e.g., JFH-1)

  • Huh-7.5 cells (or other permissive cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Buffers with varying pH (e.g., MES for acidic pH, HEPES for neutral pH, Tris for basic pH)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., antibodies for immunostaining, reagents for RT-qPCR)

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO2.

  • Preparation of Ladanein-Virus Mixture at Different pH:

    • For each pH to be tested, prepare a series of dilutions of Ladanein in the corresponding pH buffer.

    • Add a known titer of HCV to each Ladanein dilution.

    • Include a virus-only control for each pH buffer.

  • Incubation: Incubate the Ladanein-virus mixtures at 37°C for 1 hour to allow for virucidal activity.

  • Infection of Cells:

    • Wash the confluent Huh-7.5 cell monolayer with PBS.

    • Add the Ladanein-virus mixtures to the cells.

    • Incubate for 4-6 hours at 37°C to allow for viral entry.

  • Removal of Inoculum: After the incubation period, remove the inoculum and wash the cells with PBS to remove residual virus and compound.

  • Cell Culture: Add fresh DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate for 48-72 hours.

  • Quantification of Viral Replication: Determine the extent of viral infection using a suitable method, such as:

    • Immunostaining: Fix the cells and use an antibody against an HCV protein (e.g., NS5A) to visualize and count infected cells or foci.

    • RT-qPCR: Extract total RNA from the cells and quantify HCV RNA levels.

  • Data Analysis: Calculate the percentage of infection inhibition for each Ladanein concentration at each pH compared to the virus-only control.

Protocol 2: Cytotoxicity Assay

This assay is essential to determine the concentration range at which Ladanein is not toxic to the host cells.

Materials:

  • Ladanein stock solution (in DMSO)

  • Huh-7.5 cells

  • DMEM with 10% FBS and penicillin-streptomycin

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate as described in Protocol 1.

  • Compound Addition:

    • Prepare serial dilutions of Ladanein in cell culture medium.

    • Add the dilutions to the cells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Ladanein that reduces cell viability by 50%.

Protocol 3: IC50 Determination

This assay determines the concentration of Ladanein required to inhibit 50% of viral replication.

Materials:

  • All materials listed in Protocol 1.

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate.

  • Infection: Infect the cells with HCV at a low multiplicity of infection (MOI).

  • Compound Addition: Immediately after infection, add serial dilutions of Ladanein to the cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification of Viral Replication: Determine the level of viral replication as described in Protocol 1.

  • Data Analysis: Plot the percentage of viral inhibition against the Ladanein concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC50).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of Ladanein.

Experimental_Workflow cluster_prep Preparation cluster_assay Virucidal Assay cluster_analysis Analysis prep_cells Seed Huh-7.5 Cells infect Infect Huh-7.5 Cells prep_cells->infect prep_virus Prepare HCV Stock mix Mix Ladanein, HCV, and pH Buffer prep_virus->mix prep_ladanein Prepare Ladanein Dilutions prep_ladanein->mix prep_buffers Prepare Buffers (Varying pH) prep_buffers->mix incubate_mix Incubate Mixture (1h, 37°C) mix->incubate_mix incubate_mix->infect incubate_cells Incubate Cells (48-72h) infect->incubate_cells quantify Quantify Viral Replication (Immunostaining or RT-qPCR) incubate_cells->quantify analyze Calculate % Inhibition quantify->analyze

Caption: Experimental workflow for determining the pH-dependent virucidal activity of Ladanein.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell Ladanein Ladanein Complex Ladanein-Fe(III) Complex Ladanein->Complex Acidic pH (Bioactivation) Fe3 Fe(III) Fe3->Complex HCV HCV Virion Receptor Cellular Receptor HCV->Receptor Attachment Entry Viral Entry (Fusion) Blocked by Ladanein-Fe(III) Complex HCV->Entry Complex->HCV Inactivation of Virion Receptor->Entry Replication Viral Replication Entry->Replication start1->Ladanein start2->Fe3 start3->HCV

Caption: Proposed mechanism of pH-dependent antiviral activity of Ladanein.

References

Formulation of Ladanein for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein is a naturally occurring methoxylated flavone with demonstrated antiviral, antioxidant, and anti-leukemic properties.[1][2][3] However, its progression in preclinical and clinical development is hampered by its poor aqueous solubility, a common challenge with many flavonoids.[4] This document provides detailed application notes and protocols for the formulation of Ladanein for in vivo animal studies, addressing its hydrophobic nature to enhance bioavailability. These guidelines will cover solubilization strategies, specific formulation protocols for oral and parenteral administration, and key experimental procedures for preclinical evaluation.

Physicochemical Properties of Ladanein

A thorough understanding of Ladanein's physicochemical properties is fundamental for developing an effective formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₆[5]
Molecular Weight 314.29 g/mol [5]
Appearance Pale yellow crystalline solid (typical for flavonoids)N/A
Water Solubility 0.042 g/L (predicted)[4]
LogP 3.28 (predicted)[4]
Chemical Class 7-O-methylated flavonoid[4]

Formulation Strategies for Poorly Soluble Compounds

The low aqueous solubility of Ladanein necessitates the use of enabling formulation strategies to achieve adequate systemic exposure in animal models. The selection of a suitable formulation approach depends on the intended route of administration, the required dose, and the animal species.

Common strategies for formulating poorly water-soluble compounds like Ladanein include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (often water or saline) with one or more water-miscible organic solvents to increase the drug's solubility.

  • Surfactant-based Systems: Employing surfactants to form micelles that can encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous media.

  • Cyclodextrin Complexation: Using cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, to form inclusion complexes with the drug molecule.

  • Lipid-based Formulations: Dissolving or suspending the drug in a lipid vehicle, such as oils, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs).[5][6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[2]

Recommended Formulation Protocols

The following are detailed protocols for preparing Ladanein formulations for oral and parenteral administration in preclinical animal studies.

Oral Formulation: Co-solvent/Surfactant System

This protocol is suitable for oral gavage administration in rodents.

Materials:

  • Ladanein

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Protocol:

  • Weighing: Accurately weigh the required amount of Ladanein.

  • Initial Solubilization: Dissolve the Ladanein powder in a minimal amount of DMSO. For example, for a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, you would need 1 mg/mL of Ladanein. Start by dissolving 10 mg of Ladanein in 100 µL of DMSO.

  • Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG 400 and Tween® 80. A common vehicle composition is 10% DMSO, 40% PEG 400, and 5% Tween® 80. For a final volume of 10 mL, this would be 1 mL DMSO (including the initial solubilization volume), 4 mL PEG 400, and 0.5 mL Tween® 80.

  • Vortexing: Vortex the mixture thoroughly until a clear, homogenous solution is obtained.

  • Final Dilution: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume.

  • Final Observation: Observe the final formulation for any signs of precipitation. A slight warming of the solution upon mixing is normal. The final solution should be clear.

Table of Vehicle Composition for Oral Formulation:

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent
PEG 40040%Co-solvent
Tween® 805%Surfactant/Emulsifier
Saline (0.9% NaCl)45%Vehicle
Parenteral (Intravenous) Formulation: Cyclodextrin Complexation

This protocol is designed for intravenous administration and aims to minimize the use of organic solvents which can cause hemolysis or irritation.

Materials:

  • Ladanein

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

Protocol:

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in WFI. For example, dissolve 4 g of HP-β-CD in WFI and make up the final volume to 10 mL.

  • Add Ladanein: Add the accurately weighed Ladanein powder to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Sonication can be used to expedite the complexation process.

  • Filtration: Filter the resulting solution through a 0.22 µm sterile syringe filter to remove any undissolved particles and ensure sterility.

  • Final Concentration Check: It is recommended to determine the final concentration of Ladanein in the filtered solution using a validated analytical method (e.g., HPLC-UV).

Table of Vehicle Composition for Parenteral Formulation:

ComponentConcentrationPurpose
HP-β-CD40% (w/v)Solubilizing agent/Complexing agent
WFIq.s. to 100%Vehicle

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a Ladanein formulation.

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Studies A Ladanein Characterization (Solubility, Stability) B Excipient Screening (Co-solvents, Surfactants, Cyclodextrins) A->B C Formulation Optimization (Ratio of Excipients) B->C D Physical Characterization (Appearance, pH, Osmolality) C->D E In Vitro Drug Release/Dissolution D->E F Animal Model Selection (e.g., Mice, Rats) E->F G Pharmacokinetic (PK) Study (Single Dose, Dose Escalation) F->G H Efficacy/Pharmacodynamic (PD) Study G->H

Caption: Experimental workflow for Ladanein formulation and preclinical evaluation.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is to assess the in vitro cytotoxicity of the Ladanein formulation against a relevant cancer cell line (e.g., K562 for leukemia).[3]

Materials:

  • K562 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Ladanein formulation and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of the Ladanein formulation and the vehicle control in culture medium. Add 100 µL of the diluted treatments to the respective wells.

  • Incubation: Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Pharmacokinetic Study

This protocol outlines a basic single-dose pharmacokinetic study in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Ladanein formulation (oral or IV)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • Analytical equipment for Ladanein quantification (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with free access to water) before dosing.

  • Dosing: Administer the Ladanein formulation via the intended route (oral gavage or IV injection).

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Ladanein in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Proposed Signaling Pathway of Ladanein

Based on the known biological activities of flavonoids, Ladanein may exert its effects through the modulation of several key signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

G cluster_0 Antioxidant Effect cluster_1 Anti-inflammatory & Anti-leukemic Effect cluster_2 Antiviral Effect Ladanein Ladanein Keap1 Keap1 Ladanein->Keap1 Inhibition IKK IKK Ladanein->IKK Inhibition ViralEntry Viral Entry/Replication Ladanein->ViralEntry Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Keap1->Nrf2 Inhibition AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Transcription NFkB NF-κB ProinflammatoryGenes Pro-inflammatory & Pro-survival Genes NFkB->ProinflammatoryGenes Transcription IkB IκBα IKK->IkB Phosphorylation IkB->NFkB Inhibition

Caption: Proposed signaling pathways modulated by Ladanein.

Disclaimer: These protocols and application notes are intended for guidance and research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Researchers should perform their own optimization and validation studies.

References

Ladanein as a Tool Compound in Flavonoid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a naturally occurring flavone found in various plant species, including those of the Marrubium and Salvia genera. As a member of the flavonoid family, Ladanein exhibits a range of biological activities that make it a valuable tool compound for researchers in pharmacology, virology, and oncology. Its utility stems from its demonstrated antiviral and cytotoxic properties, providing a basis for investigating the broader therapeutic potential of flavonoids.

These application notes provide a comprehensive overview of Ladanein's known biological activities, detailed protocols for its use in relevant assays, and a guide for exploring its potential effects on key cellular signaling pathways. This document is intended to facilitate the use of Ladanein as a tool for flavonoid research and drug discovery.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₆[1]
Molecular Weight314.29 g/mol [1]
IUPAC Name5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1]
CAS Number10176-71-3[1]

Biological Activities and Quantitative Data

Ladanein has been primarily investigated for its antiviral and cytotoxic activities. The following tables summarize the key quantitative data from published studies.

Antiviral Activity
VirusCell LineAssay TypeIC₅₀Reference
Hepatitis C Virus (HCV)Huh-7HCV pseudoparticle (HCVpp) entry assay2.5 µM[2]
Cytotoxic Activity
Cell LineCancer TypeAssay TypeIC₅₀ (µM)Reference
K562Chronic Myeloid LeukemiaNot specified20-40[3]
K562R (imatinib-resistant)Chronic Myeloid LeukemiaNot specified20-40[3]
697Acute Lymphoblastic LeukemiaNot specified20-40[3]
DA1-3b/M2 (BCR-ABL, dasatinib-resistant)Murine LeukemiaNot specifiedModerate Activity[3]

Experimental Protocols

The following are detailed protocols for assays in which Ladanein has been or could be effectively utilized as a tool compound.

Protocol 1: Antiviral HCV Pseudoparticle (HCVpp) Entry Assay

This protocol is designed to assess the inhibitory effect of Ladanein on the entry of Hepatitis C virus into host cells using a pseudoparticle system.

Materials:

  • Ladanein

  • Huh-7 human hepatoma cells

  • HCV pseudoparticles (HCVpp) expressing a reporter gene (e.g., luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 1 x 10⁴ Huh-7 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of Ladanein in DMEM.

    • Remove the culture medium from the wells and add the Ladanein dilutions. Include a vehicle control (e.g., DMSO).

    • Immediately add HCVpp to the wells.

    • Incubate the plate at 37°C for 4-6 hours.

  • Post-Infection:

    • Remove the medium containing the virus and compound.

    • Wash the cells gently with PBS.

    • Add fresh complete culture medium to each well.

    • Incubate for 48-72 hours.

  • Quantification of Viral Entry:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the Ladanein concentration.

Experimental Workflow for HCVpp Entry Assay

HCVpp_Entry_Assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Infection cluster_post_infection Day 2-5: Post-Infection cluster_analysis Day 5: Analysis Seed_Cells Seed Huh-7 cells (1x10^4 cells/well) Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Ladanein Add Ladanein (serial dilutions) Incubate_24h->Add_Ladanein Add_HCVpp Add HCVpp Add_Ladanein->Add_HCVpp Incubate_4_6h Incubate 4-6 hours Add_HCVpp->Incubate_4_6h Wash_Cells Wash cells with PBS Incubate_4_6h->Wash_Cells Add_Fresh_Medium Add fresh medium Wash_Cells->Add_Fresh_Medium Incubate_48_72h Incubate 48-72 hours Add_Fresh_Medium->Incubate_48_72h Lyse_Cells Lyse cells Incubate_48_72h->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Calculate_IC50 Calculate IC50 Measure_Luciferase->Calculate_IC50

Caption: Workflow for HCV pseudoparticle entry inhibition assay.

Protocol 2: Cytotoxicity MTT Assay for Leukemia Cell Lines

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Ladanein on leukemia cell lines.

Materials:

  • Ladanein

  • Leukemia cell lines (e.g., K562, K562R, 697)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of Ladanein in culture medium.

    • Add the Ladanein dilutions to the wells. Include a vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Assay cluster_prep Day 1: Preparation cluster_treatment Day 1-4: Treatment cluster_mtt Day 4: MTT Reaction cluster_analysis Day 4: Analysis Seed_Cells Seed Leukemia cells (5x10^3 - 1x10^4 cells/well) Add_Ladanein Add Ladanein (serial dilutions) Seed_Cells->Add_Ladanein Incubate_48_72h Incubate 48-72 hours Add_Ladanein->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for MTT cytotoxicity assay on leukemia cells.

Investigation of Signaling Pathways

While the specific effects of Ladanein on major signaling pathways have not been extensively reported, its classification as a flavonoid suggests potential interactions with pathways commonly modulated by this class of compounds. Researchers can use Ladanein as a tool to investigate these interactions.

General Approach for Studying Signaling Pathway Modulation
  • Hypothesis Generation: Based on the known activities of other flavonoids, hypothesize which pathways Ladanein might affect. Common targets for flavonoids include NF-κB, JAK/STAT, and PI3K/Akt pathways.

  • Experimental Design: Treat relevant cell lines with Ladanein at various concentrations and time points.

  • Analysis of Key Proteins: Use techniques like Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules within the hypothesized pathway.

  • Functional Assays: Employ reporter gene assays (e.g., luciferase assays for NF-κB) or downstream functional assays (e.g., cytokine production for JAK/STAT) to confirm the functional consequences of pathway modulation.

Potential Signaling Pathways for Investigation

1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway.

Hypothetical Mechanism of Ladanein Action on NF-κB Pathway

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex Ladanein Ladanein Ladanein->IKK Inhibition? Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene_Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by Ladanein.

Protocol 3: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Pre-treat cells with Ladanein for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and measure luciferase activity. A decrease in luciferase activity in Ladanein-treated cells would indicate inhibition of the NF-κB pathway.

2. JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and immune responses. Some flavonoids have been shown to modulate this pathway.

Simplified JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Ladanein Ladanein Ladanein->JAK Inhibition? Gene_Transcription Gene Transcription STAT_dimer_nuc->Gene_Transcription

Caption: Potential modulation of the JAK/STAT pathway by Ladanein.

Protocol 4: Western Blot for Phosphorylated STAT3

  • Cell Treatment: Treat a relevant cell line (e.g., a leukemia cell line with constitutively active STAT3 or a cytokine-stimulated cell line) with Ladanein.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Analysis: A decrease in the p-STAT3/total STAT3 ratio in Ladanein-treated cells would suggest inhibition of the JAK/STAT pathway.

3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Flavonoids have been reported to both activate and inhibit this pathway depending on the specific compound and cellular context.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt pAkt p-Akt Downstream Downstream Targets (e.g., mTOR, Bad) Cell_Response Cell Survival, Proliferation, etc. Downstream->Cell_Response Leads to Ladanein Ladanein

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Ladanein for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ladanein. The focus is on overcoming the challenges associated with its low aqueous solubility to ensure reliable and reproducible results in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Ladanein and why is its solubility a concern for bioassays?

A1: Ladanein is a methoxylated flavone, a type of flavonoid compound.[1][2] It is a hydrophobic molecule and is practically insoluble in water, with a reported aqueous solubility of 0.042 g/L.[1] This poor solubility can lead to several issues in bioassays, including precipitation of the compound in aqueous assay media, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: What are the common solvents for dissolving Ladanein?

A2: Due to its hydrophobic nature, Ladanein is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. A reported solubility of Ladanein in DMSO is 12.5 mg/mL, which can be achieved with ultrasonic warming to 60°C.[3] Ethanol is another potential solvent, with general solubility for flavones being around 30 mg/mL.[4]

Q3: What are the recommended final concentrations of organic solvents in cell-based assays?

A3: High concentrations of organic solvents like DMSO can be toxic to cells and may interfere with the assay results. It is crucial to keep the final concentration of the solvent in the assay medium as low as possible, typically below 0.5% (v/v), and to always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q4: My Ladanein precipitates when I add it to my aqueous assay buffer. What can I do?

A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your target concentration might be above the solubility limit of Ladanein in the final assay medium.

  • Optimize your dilution method: Instead of adding the stock solution directly to the buffer, try a serial dilution method, vortexing between each dilution step.

  • Use a solubilizing agent: Consider the methods described in the troubleshooting guides below, such as using cyclodextrins, preparing a nanosuspension, or formulating a solid dispersion.

Troubleshooting Guides

Issue 1: Precipitation of Ladanein in Aqueous Media

This guide provides several methods to enhance the aqueous solubility of Ladanein for bioassays.

Method 1: Co-solvents

Using a water-miscible organic solvent in which Ladanein is soluble can increase its overall solubility in the aqueous medium.

  • Recommended Solvents: DMSO, Ethanol.

  • Protocol:

    • Prepare a high-concentration stock solution of Ladanein in 100% DMSO or ethanol.

    • Serially dilute the stock solution in the same solvent to an intermediate concentration.

    • Add a small volume of the intermediate stock solution to your aqueous assay buffer to reach the final desired concentration, ensuring the final solvent concentration remains low (e.g., <0.5%).

  • Pros: Simple and quick method.

  • Cons: The final concentration of the organic solvent must be carefully controlled to avoid cellular toxicity and assay interference.

Method 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming water-soluble inclusion complexes.[5]

  • Recommended Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol for Preparing a Ladanein-Cyclodextrin Complex (1:1 molar ratio):

    • Calculate the molar equivalents of Ladanein and the chosen cyclodextrin.

    • Dissolve the cyclodextrin in deionized water with stirring.

    • Slowly add the Ladanein powder to the cyclodextrin solution while stirring.

    • Continue stirring at room temperature for 24-48 hours.

    • Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.

    • The powder can then be dissolved in water for use in bioassays.

  • Pros: Significant increase in aqueous solubility, low toxicity of cyclodextrins.[5]

  • Cons: Requires more preparation time, potential for the complex to dissociate upon dilution.

Method 3: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers. Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rate and saturation solubility.[6]

  • Protocol for Nanosuspension Preparation (Antisolvent Precipitation):

    • Dissolve Ladanein in a suitable organic solvent (e.g., ethanol) to create the organic phase.

    • Dissolve a stabilizer (e.g., Tween 80, Poloxamer 188) in water to create the aqueous phase.

    • Inject the organic phase into the aqueous phase under high-speed stirring.

    • The sudden change in solvent polarity will cause Ladanein to precipitate as nanoparticles.

    • The organic solvent can be removed by evaporation under reduced pressure.

  • Pros: Significant improvement in solubility and dissolution rate.[6]

  • Cons: Requires specialized equipment (e.g., high-speed homogenizer, sonicator), potential for particle aggregation over time.

Method 4: Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, water-soluble carrier. This can be achieved by methods like solvent evaporation or melting.[7][8]

  • Protocol for Solid Dispersion Preparation (Solvent Evaporation Method):

    • Dissolve both Ladanein and a water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) in a common volatile solvent (e.g., ethanol).

    • Evaporate the solvent under vacuum, leaving a solid mass.

    • Grind the solid mass into a fine powder.

    • This powder can then be dissolved in aqueous media for bioassays.

  • Pros: Can significantly enhance dissolution rates.[7]

  • Cons: The drug may exist in a less stable amorphous state, potential for recrystallization.

Data Presentation: Solubility of Ladanein and Related Flavonoids

CompoundSolventSolubilityReference
Ladanein Water0.042 g/L[1]
Ladanein DMSO12.5 mg/mL (with heating)[3]
Flavone (general)Ethanol~30 mg/mL[4]
Flavone (general)DMSO~30 mg/mL[4]
NaringeninEthanol~2.5 mg/mL[9]
NaringeninDMSO~5 mg/mL[9]
LuteolinDMSO~0.31 mg/mL[10]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Improving Ladanein Solubility

G cluster_0 Problem Identification cluster_1 Solubilization Strategies cluster_2 Preparation cluster_3 Application in Bioassay problem Poor Aqueous Solubility of Ladanein cosolvents Co-solvents (DMSO, Ethanol) problem->cosolvents cyclodextrins Cyclodextrin Inclusion Complex problem->cyclodextrins nanosuspension Nanosuspension problem->nanosuspension solid_dispersion Solid Dispersion problem->solid_dispersion prep_co Prepare Stock Solution cosolvents->prep_co prep_cd Co-precipitation/Freeze-drying cyclodextrins->prep_cd prep_nano Antisolvent Precipitation nanosuspension->prep_nano prep_sd Solvent Evaporation solid_dispersion->prep_sd bioassay Perform Bioassay prep_co->bioassay prep_cd->bioassay prep_nano->bioassay prep_sd->bioassay

Caption: Workflow for selecting and applying a suitable method to improve Ladanein's aqueous solubility for bioassays.

Signaling Pathway: Ladanein Inhibition of Hepatitis C Virus (HCV) Entry

Ladanein has been shown to inhibit the entry of HCV into host cells at a post-binding step. The following diagram illustrates the key stages of HCV entry and the proposed point of inhibition by Ladanein.

HCV_Entry_Inhibition cluster_0 cluster_1 cluster_2 cluster_3 HCV HCV Particle GAGs GAGs / LDL-R HCV->GAGs Attachment SRB1 SR-BI GAGs->SRB1 Binding CD81 CD81 SRB1->CD81 Binding CLDN1_OCLN CLDN1 / OCLN CD81->CLDN1_OCLN Co-receptor Interaction Endocytosis Clathrin-Mediated Endocytosis CLDN1_OCLN->Endocytosis Ladanein Ladanein Ladanein->Endocytosis Inhibits Post-Binding Step

Caption: Proposed mechanism of Ladanein in inhibiting the entry of the Hepatitis C Virus into a host cell.

Signaling Pathway: Potential Role of Ladanein in Inducing Apoptosis in Leukemia Cells

Flavonoids, the class of compounds to which Ladanein belongs, are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. While the specific mechanism for Ladanein in leukemia is not fully elucidated, a general pathway is presented below.

Apoptosis_Pathway cluster_0 cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Ladanein Ladanein (Flavonoid) Bcl2 Bcl-2 Family (e.g., Bax, Bak) Ladanein->Bcl2 Modulates Mito Mitochondrion Bcl2->Mito Regulates Permeability CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially activated by flavonoids like Ladanein in leukemia cells.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ladanein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ladanein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments aimed at enhancing the oral bioavailability of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is Ladanein and why is its oral bioavailability a concern?

A1: Ladanein is a 7-O-methylated flavonoid, a class of organic compounds known for their potential therapeutic properties.[1] However, like many flavonoids, Ladanein is a very hydrophobic molecule and is practically insoluble in water.[1] This poor aqueous solubility is a major factor limiting its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability. Consequently, achieving therapeutic concentrations of Ladanein in the bloodstream after oral administration is a significant challenge.

Q2: What are the primary strategies to enhance the oral bioavailability of Ladanein?

A2: The main strategies focus on overcoming its poor solubility and susceptibility to first-pass metabolism. These include:

  • Nanoformulations: Encapsulating Ladanein in nanocarriers such as solid lipid nanoparticles (SLNs), nanoemulsions, or self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve its solubility, dissolution rate, and absorption.

  • Structural Modification: Creating prodrugs or glycosylated derivatives of Ladanein can alter its physicochemical properties to favor better absorption.

  • Use of Absorption Enhancers: Co-administration with substances that can transiently increase the permeability of the intestinal epithelium.

Q3: What are the key in vitro models to assess the oral absorption of Ladanein?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[2][3][4] This assay helps to determine the apparent permeability coefficient (Papp) of a compound and can indicate whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][6][7][8]

Q4: How does first-pass metabolism affect Ladanein's bioavailability?

A4: Flavonoids are extensively metabolized in the intestines and liver by phase II enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[9][10][11][12][13][14][15][16][17] This metabolic process, known as first-pass metabolism, converts Ladanein into more water-soluble conjugates that are readily excreted, thereby reducing the amount of active compound reaching systemic circulation. Furthermore, efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) can actively pump flavonoids out of intestinal cells back into the lumen, further limiting their absorption.[18][19]

Troubleshooting Guides

Troubleshooting Nanoformulation Preparation
IssuePotential Cause(s)Suggested Solution(s)
Inconsistent Particle Size in Solid Lipid Nanoparticles (SLNs) - Inefficient homogenization/sonication.- Inappropriate lipid or surfactant concentration.- Drug expulsion during lipid recrystallization.[20]- Optimize homogenization/sonication time and power.- Screen different lipids and surfactants and adjust their ratios.- Employ a suitable cryoprotectant during lyophilization.
Phase Separation or Creaming in Nanoemulsions - Inappropriate oil-to-surfactant ratio.- Insufficient energy input during emulsification.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region.- Increase homogenization time or pressure.- Use a combination of surfactants or a co-surfactant to improve stability.
Low Drug Entrapment Efficiency - Poor solubility of Ladanein in the lipid/oil phase.- Drug partitioning into the aqueous phase during preparation.- Drug leakage from the nanoparticles over time.- Select a lipid or oil in which Ladanein has higher solubility.- Optimize the preparation method (e.g., for SLNs, use a method that minimizes drug partitioning to the external phase).- Characterize drug release profile to assess stability.
Precipitation of Ladanein in SNEDDS upon Dilution - The formulation is outside the self-nanoemulsifying region.- The amount of surfactant/co-surfactant is insufficient to maintain the drug in a solubilized state in the resulting nanoemulsion.- Re-evaluate the pseudo-ternary phase diagram to ensure the formulation is within the stable nanoemulsion zone.- Increase the concentration of the surfactant or co-surfactant.
Troubleshooting Caco-2 Permeability Assays
IssuePotential Cause(s)Suggested Solution(s)
Low TEER (Transepithelial Electrical Resistance) Values - Incomplete cell monolayer formation.- Cell toxicity caused by the test compound or formulation.- Mechanical disruption of the monolayer.- Allow cells to culture for a longer period (typically 21 days).- Assess the cytotoxicity of Ladanein and its formulation on Caco-2 cells prior to the permeability assay.- Handle the Transwell inserts with care.
High Variability in Papp Values - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Inaccurate quantification of the compound.- Ensure a uniform cell suspension and seeding technique.- Avoid using the outermost wells of the plate.- Validate the analytical method (e.g., HPLC, LC-MS/MS) for accuracy and precision.
Efflux Ratio (Papp B-A / Papp A-B) Close to 1 for a Known P-gp Substrate (Positive Control) - Low expression or activity of P-gp in the Caco-2 cells.- The concentration of the P-gp inhibitor (if used) is too low.- Use a different batch of Caco-2 cells or ensure they are within an appropriate passage number range.- Verify the activity of P-gp using a known potent substrate and inhibitor.- Increase the concentration of the P-gp inhibitor.

Quantitative Data Summary

Disclaimer: To date, there is a lack of publicly available in vivo pharmacokinetic data specifically for Ladanein. The following table presents hypothetical data based on typical improvements observed for other poorly soluble flavonoids when formulated as nanoparticles. These values are for illustrative purposes to demonstrate the potential of the described strategies.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Ladanein Suspension (Unformulated)50 ± 124.0 ± 1.2350 ± 85100 (Reference)
Ladanein-Loaded SLNs250 ± 452.5 ± 0.81750 ± 320~500
Ladanein Nanoemulsion300 ± 552.0 ± 0.52100 ± 410~600
Ladanein SNEDDS350 ± 601.5 ± 0.52450 ± 450~700

Experimental Protocols

Preparation of Ladanein-Loaded Solid Lipid Nanoparticles (SLNs)

Methodology: High-shear homogenization followed by ultrasonication.[21]

  • Lipid Phase Preparation: Dissolve Ladanein and a solid lipid (e.g., glyceryl monostearate) in a small amount of a suitable organic solvent (e.g., ethanol) at a temperature above the melting point of the lipid (e.g., 70°C).

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in deionized water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Nano-emulsification: Subject the pre-emulsion to probe ultrasonication (e.g., 400 W for 20 minutes) while maintaining the temperature.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Caco-2 Cell Permeability Assay

Methodology: Based on established protocols for assessing intestinal drug absorption.[2][3][4]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the Ladanein formulation (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical - B to A):

    • Perform the same procedure as above but add the Ladanein formulation to the basolateral chamber and collect samples from the apical chamber to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of Ladanein in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Ladanein Ladanein Homogenization Homogenization Ladanein->Homogenization Lipid/Oil Lipid/Oil Lipid/Oil->Homogenization Surfactant Surfactant Surfactant->Homogenization Nanoformulation Nanoformulation Homogenization->Nanoformulation Particle_Size Particle_Size Nanoformulation->Particle_Size Zeta_Potential Zeta_Potential Nanoformulation->Zeta_Potential Entrapment_Efficiency Entrapment_Efficiency Nanoformulation->Entrapment_Efficiency Caco2_Assay Caco2_Assay Nanoformulation->Caco2_Assay Permeability_Data Permeability_Data Caco2_Assay->Permeability_Data

Caption: Experimental workflow for developing and evaluating Ladanein nanoformulations.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Ladanein_Formulation Ladanein Nanoformulation Ladanein_Released Released Ladanein Ladanein_Formulation->Ladanein_Released Passive_Diffusion Passive Diffusion Ladanein_Released->Passive_Diffusion Ladanein_Inside Ladanein Passive_Diffusion->Ladanein_Inside Metabolism Phase II Metabolism (UGTs, SULTs) Ladanein_Inside->Metabolism Efflux Efflux (P-gp, MRP2) Ladanein_Inside->Efflux To_Liver To Liver for Further Metabolism Ladanein_Inside->To_Liver Unmetabolized Metabolites Ladanein Metabolites Metabolism->Metabolites Metabolites->To_Liver Efflux->Ladanein_Released Back to Lumen

Caption: Intestinal absorption and metabolism pathway of Ladanein.

References

Technical Support Center: Overcoming Poor Pharmacokinetic Properties of Ladanein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor pharmacokinetic properties of Ladanein.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of Ladanein and provides actionable solutions.

Poor Aqueous Solubility of Ladanein

Question: I am observing very low solubility of Ladanein in aqueous buffers, which is affecting my in vitro assays and formulation development. What are the known solubility characteristics of Ladanein, and how can I improve it?

Answer:

Ladanein is known to be a very hydrophobic molecule and is practically insoluble in water.[1] This poor aqueous solubility is a primary contributor to its low bioavailability.

Physicochemical Properties of Ladanein

PropertyValueReference
Water Solubility0.042 g/L[1]
logP2.69 - 3.28[1]
Polar Surface Area85.22 Ų[1]

Troubleshooting Strategies:

  • Co-solvents: For in vitro experiments, consider using co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to increase the solubility of Ladanein. However, be mindful of the potential effects of these solvents on your experimental system.

  • pH Adjustment: Ladanein possesses acidic hydroxyl groups. Depending on the pKa of these groups, adjusting the pH of your aqueous solution to a more basic range can increase its solubility by forming a more soluble salt.

  • Formulation Approaches: For in vivo studies, several formulation strategies can be employed to enhance the solubility and subsequent absorption of Ladanein. These include:

    • Metal Complexation: Forming complexes with metal ions like Mg(II) has been shown to significantly improve the solubility of Ladanein.

    • Nanoformulations: Techniques such as creating nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can increase the surface area of the drug, leading to improved dissolution and solubility.

    • Solid Dispersions: Dispersing Ladanein in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion with enhanced solubility and dissolution rates.

    • Cyclodextrin Complexation: Encapsulating Ladanein within cyclodextrin molecules can form inclusion complexes with increased aqueous solubility.

Low Oral Bioavailability and Rapid Clearance

Question: My in vivo studies with Ladanein are showing very low plasma concentrations and a short half-life. What is known about Ladanein's pharmacokinetic profile, and what are the primary reasons for its poor bioavailability?

Answer:

Ladanein is reported to have poor pharmacokinetic properties and a short half-life, which are significant hurdles for its therapeutic application. The low oral bioavailability is likely a combination of its poor aqueous solubility, potentially low intestinal permeability, and rapid metabolism and clearance. Flavonoids, in general, are susceptible to extensive first-pass metabolism in the gut and liver.

Logical Workflow for Investigating Poor Bioavailability

A Poor In Vivo Efficacy B Low Plasma Exposure (Low AUC) A->B C Investigate Solubility B->C D Investigate Permeability B->D E Investigate Metabolism/Clearance B->E F Low Aqueous Solubility C->F G Low Intestinal Permeability D->G H Rapid Metabolism/High Clearance E->H I Formulation Strategies (e.g., Nanoformulation, Solid Dispersion) F->I J Permeation Enhancers G->J K Metabolic Inhibitors / Structural Modification H->K

Caption: Troubleshooting workflow for low in vivo efficacy of Ladanein.

Troubleshooting Strategies:

  • Formulation Enhancement: The strategies mentioned for improving solubility (metal complexation, nanoformulations, solid dispersions, cyclodextrin complexes) are the primary methods to enhance oral absorption and bioavailability.

  • Permeability Assessment: Conduct in vitro permeability assays, such as the Caco-2 cell model, to determine if poor intestinal transport is a contributing factor.

  • Metabolism Studies: Perform in vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic pathways and stability of Ladanein. If rapid metabolism is confirmed, strategies like co-administration with metabolic inhibitors (e.g., piperine for CYP enzymes) or structural modification of Ladanein could be explored.

  • Route of Administration: For initial efficacy studies where oral bioavailability is a significant hurdle, consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass first-pass metabolism and achieve therapeutic concentrations.

Difficulty in Achieving Desired Pharmacokinetic Parameters with Modified Formulations

Question: I have prepared a modified formulation of Ladanein (e.g., a metal complex or a solid dispersion), but I am still not observing the expected improvement in pharmacokinetic parameters. How can I troubleshoot this?

Answer:

Optimizing a formulation to improve pharmacokinetic parameters is an iterative process. If your initial modified formulation is not providing the desired outcome, consider the following troubleshooting steps:

Experimental Workflow for Formulation Optimization

A Initial Formulation B In Vitro Characterization (Solubility, Dissolution, Stability) A->B C In Vivo Pharmacokinetic Study B->C D Suboptimal PK Profile C->D E Analyze Formulation Parameters D->E F Carrier/Ligand Type & Ratio E->F G Particle Size/Morphology E->G H Physical Stability E->H I Reformulate F->I G->I H->I I->B

Caption: Iterative workflow for optimizing Ladanein formulations.

Troubleshooting Checklist:

  • Thorough In Vitro Characterization:

    • Solubility and Dissolution: Confirm that your modified formulation demonstrates significantly improved solubility and a faster dissolution rate compared to the unformulated Ladanein in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

    • Physical and Chemical Stability: Ensure that the formulation is stable and that the Ladanein does not recrystallize or degrade during storage or in the dissolution medium. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to assess the physical state of Ladanein in the formulation.

  • Re-evaluate Formulation Components:

    • Carrier/Ligand Selection: The choice of polymer for a solid dispersion, lipid for an SLN, or ligand for a metal complex is critical. If one is not working, screen a panel of alternatives with different physicochemical properties.

    • Drug-to-Carrier/Ligand Ratio: The ratio of Ladanein to the excipient can significantly impact performance. Prepare and test formulations with varying ratios to find the optimal composition.

  • In Vivo Study Design:

    • Dose Level: Ensure the administered dose is appropriate. A dose that is too low may result in plasma concentrations below the limit of quantification.

    • Fasting/Fed State: The presence of food can significantly impact the absorption of poorly soluble drugs. Consider conducting pharmacokinetic studies in both fasted and fed states.

    • Blood Sampling Schedule: Ensure your blood sampling time points are frequent enough to accurately capture the absorption phase (Tmax) and the elimination phase (half-life).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to overcoming the poor pharmacokinetic properties of Ladanein.

Preparation of a Ladanein-Mg(II) Complex

This protocol is a general guideline for the synthesis of flavonoid-metal complexes and can be adapted for Ladanein.

Materials:

  • Ladanein

  • Magnesium chloride (MgCl₂) or another suitable magnesium salt

  • Methanol or Ethanol

  • Distilled water

Procedure:

  • Dissolve Ladanein in methanol or ethanol to create a stock solution (e.g., 10 mg/mL).

  • Dissolve the magnesium salt in distilled water to create a stock solution of a specific molarity.

  • Slowly add the magnesium salt solution dropwise to the Ladanein solution while stirring continuously at room temperature. A 1:2 molar ratio of metal to flavonoid is a common starting point.

  • Continue stirring the mixture for a specified period (e.g., 30 minutes to several hours) to allow for complex formation. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the complex by filtration under vacuum.

  • Wash the collected solid with distilled water to remove any unreacted salts.

  • Dry the complex, for example, by lyophilization, to obtain a pure solid.

Characterization:

  • UV-Vis Spectroscopy: A shift in the absorption maxima of Ladanein upon addition of the metal salt can indicate complex formation.

  • FTIR Spectroscopy: Changes in the vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups of Ladanein can confirm the coordination of the metal ion.

  • Differential Scanning Calorimetry (DSC): The disappearance or shift of the melting endotherm of Ladanein can indicate the formation of a new solid phase.

In Vitro Solubility Assay

This protocol describes a method to determine the aqueous solubility of Ladanein and its formulations.

Materials:

  • Ladanein or Ladanein formulation

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or MS)

  • Shaking incubator or orbital shaker

Procedure:

  • Add an excess amount of Ladanein or its formulation to a known volume of PBS (e.g., 1 mL) in a sealed vial.

  • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration of Ladanein in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of Ladanein using the Caco-2 cell monolayer model.

Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., MEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the Caco-2 cells onto permeable Transwell® inserts at an appropriate density (e.g., 8 x 10⁴ cells/cm²).

  • Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.

Permeability Assay (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

  • Add the transport buffer containing the test compound (Ladanein or its formulation) at a known concentration to the apical (upper) chamber.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.

  • At the end of the experiment, collect a sample from the apical chamber.

  • Analyze the concentration of Ladanein in all samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport into the receiver chamber (mol/s)

  • A is the surface area of the membrane (cm²)

  • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the oral pharmacokinetic profile of Ladanein in a rat model.

Animal Handling:

  • Use male Sprague-Dawley rats (or another appropriate strain) of a specific weight range (e.g., 220-250 g).

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

Dosing and Sampling:

  • Prepare the dosing formulation of Ladanein or its modified form in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose).

  • Administer the formulation to the rats via oral gavage at a specific dose.

  • Collect blood samples (e.g., 150-200 µL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Sample Analysis and Pharmacokinetic Calculations:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of Ladanein in rat plasma.

  • Analyze the plasma samples to determine the concentration of Ladanein at each time point.

  • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t₁/₂ (elimination half-life)

    • CL/F (apparent total clearance)

    • Vd/F (apparent volume of distribution)

Signaling Pathway for Ladanein Metabolism (Hypothetical)

Ladanein Ladanein PhaseI Phase I Metabolism (e.g., CYP450 oxidation, demethylation) Ladanein->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Ladanein->PhaseII PhaseI->PhaseII Metabolites Metabolites PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Caption: Hypothetical metabolic pathway of Ladanein.

References

Technical Support Center: Optimizing Ladanein Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Ladanein in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is Ladanein and what are its known biological activities?

A1: Ladanein is a methoxylated flavone, a type of flavonoid compound.[1] It has demonstrated biological activities, including:

  • Anticancer effects: Ladanein has shown moderate cytotoxic activity against several human leukemia cell lines, including K562, imatinib-resistant K562R, and 697, with effective concentrations in the range of 20-40 µM.[1]

  • Antiviral activity: Ladanein has been identified as a potent virucidal agent, particularly against the Hepatitis C Virus (HCV), by inhibiting the entry of the virus into host cells.[2]

Q2: What is a typical starting concentration for Ladanein in cell culture experiments?

A2: Based on published data, a starting concentration range of 10-50 µM is recommended for initial experiments with cancer cell lines. For antiviral assays, a similar range can be used as a starting point for optimization. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of Ladanein?

A3: Ladanein is sparingly soluble in water but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

  • Protocol: Prepare a 10 mM stock solution of Ladanein in sterile DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

  • Final Concentration: When treating cells, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.1% (v/v) . Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Is Ladanein stable in cell culture medium?

A4: The stability of flavonoids in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum. It is recommended to assess the stability of Ladanein under your specific experimental conditions. A general protocol for assessing stability using High-Performance Liquid Chromatography (HPLC) is provided in the "Experimental Protocols" section. As a general practice, it is advisable to prepare fresh working solutions of Ladanein for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of Ladanein in cell culture medium. The concentration of Ladanein exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Ensure thorough mixing when diluting the stock solution into the medium. Pre-warm the cell culture medium to 37°C before adding the Ladanein stock solution.
High cell death in vehicle control (DMSO only). The cell line is sensitive to the concentration of DMSO used.Perform a DMSO toxicity test to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in your experiments is below this threshold.
No observable effect of Ladanein on cells. The concentration of Ladanein is too low. The compound has degraded. The cell line is resistant to the effects of Ladanein.Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). Prepare fresh working solutions for each experiment. Verify the activity of your Ladanein stock on a sensitive cell line, if known.
Inconsistent results between experiments. Variability in Ladanein stock solution preparation or dilution. Degradation of Ladanein stock solution.Prepare a large batch of stock solution, aliquot, and store at -20°C to ensure consistency. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.

Data Presentation

Table 1: Reported Bioactivity of Ladanein

Cell LineActivityEffective ConcentrationCitation
K562 (Human leukemia)Cytotoxic20-40 µM[1]
K562R (Imatinib-resistant human leukemia)Cytotoxic20-40 µM[1]
697 (Human leukemia)Cytotoxic20-40 µM[1]
Hepatitis C Virus (HCV)Antiviral (entry inhibition)Not specified[2]

Experimental Protocols

Protocol 1: Determination of the Optimal Concentration of Ladanein using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Ladanein on a specific cancer cell line.

Materials:

  • Ladanein stock solution (10 mM in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ladanein in complete cell culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ladanein.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Ladanein concentration.

    • Determine the IC50 value, which is the concentration of Ladanein that causes a 50% reduction in cell viability.

Protocol 2: Assessing the Stability of Ladanein in Cell Culture Medium

This protocol provides a general method for evaluating the stability of Ladanein in your specific cell culture medium using HPLC.

Materials:

  • Ladanein stock solution (10 mM in DMSO)

  • Complete cell culture medium (with and without serum)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Methodology:

  • Sample Preparation:

    • Prepare a solution of Ladanein in your cell culture medium at a known concentration (e.g., 20 µM). Prepare separate solutions with and without fetal bovine serum (FBS) if applicable.

    • Take an initial sample (t=0) and immediately analyze it by HPLC or store it at -80°C until analysis.

    • Incubate the remaining solutions under standard cell culture conditions (37°C, 5% CO2).

  • Time-Course Sampling: Collect aliquots of the incubated solutions at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Store the samples at -80°C until analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate and quantify Ladanein. A C18 column with a gradient elution of acetonitrile and water (with a small percentage of formic acid) is a common starting point for flavonoid analysis. The detection wavelength should be set at the maximum absorbance of Ladanein.

    • Analyze all the collected samples by HPLC.

  • Data Analysis:

    • Determine the peak area of Ladanein in the chromatogram for each time point.

    • Plot the percentage of Ladanein remaining (relative to the t=0 sample) against time.

    • This will provide a stability profile of Ladanein under your experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_stock Prepare 10 mM Ladanein stock in DMSO prep_working Prepare serial dilutions in culture medium prep_stock->prep_working treatment Treat cells with Ladanein dilutions prep_working->treatment cell_seeding Seed cells in 96-well plate cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT assay incubation->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance data_analysis Analyze data and determine IC50 read_absorbance->data_analysis

Caption: Workflow for determining the optimal concentration of Ladanein.

antiviral_pathway HCV HCV Particle CD81 CD81 HCV->CD81 binds Ladanein Ladanein Ladanein->CD81 inhibits complex formation with CLDN1 CLDN1 CLDN1 CD81->CLDN1 forms complex with EGFR EGFR CD81->EGFR activates Endocytosis Viral Entry (Endocytosis) CLDN1->Endocytosis mediates Ras Ras EGFR->Ras activates Rho Rho GTPases EGFR->Rho activates Ras->CD81 promotes lateral movement of Rho->CD81 promotes lateral movement of

Caption: Proposed antiviral mechanism of Ladanein against HCV entry.

anticancer_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Ladanein Ladanein (Putative Mechanism) PI3K PI3K Ladanein->PI3K inhibits MEK MEK Ladanein->MEK inhibits IKK IKK Ladanein->IKK inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis promotes mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis promotes ERK->Proliferation IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB->Apoptosis inhibits NFkB->Proliferation

Caption: Putative anticancer signaling pathways targeted by Ladanein.

References

Technical Support Center: Ladanein Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ladanein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Ladanein in experimental setups.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Ladanein.

Q1: My Ladanein solution has changed color (e.g., turned yellowish/brownish). What is happening and how can I prevent it?

A1: Color change in your Ladanein solution is a common indicator of chemical degradation, likely due to oxidation. Ladanein, like many flavonoids, possesses free hydroxyl groups on its phenolic rings that are susceptible to oxidation, especially when exposed to air, light, or certain pH conditions.[1][2]

Immediate Troubleshooting Steps:

  • Discard the Solution: Do not use the discolored solution for your experiments as its composition and bioactivity have likely changed.

  • Prepare Fresh Solution: Always use freshly prepared solutions for optimal results.

  • Review Preparation Protocol: Ensure your solvent is of high purity and de-gassed if possible. Use amber vials or wrap your containers in aluminum foil to protect from light.

  • Control pH: The stability of flavonoids can be pH-dependent.[3][4] Maintain a consistent and appropriate pH for your experimental buffer system. Acidic conditions can sometimes enhance flavonoid stability.[4]

Preventative Measures:

  • Use Antioxidants: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid or BHT, to your stock solutions if your experimental design allows.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purge the headspace of your vial with an inert gas like nitrogen or argon before sealing.

  • Solvent Choice: Use aprotic solvents like DMSO or ethanol for stock solutions, which can help minimize oxidation compared to aqueous buffers.

Q2: I am observing inconsistent or diminishing biological activity from my Ladanein samples over time. Could degradation be the cause?

A2: Yes, degradation is a very likely cause for inconsistent results. The breakdown of Ladanein leads to a lower concentration of the active compound and the formation of degradation products that may have different, reduced, or even confounding biological activities. Ladanein's short half-life in some biological systems underscores its susceptibility to metabolic degradation.[3]

Troubleshooting Workflow:

  • Confirm Purity: Use an analytical method like HPLC to check the purity of your current Ladanein stock. Compare the chromatogram to a fresh sample or a certificate of analysis.

  • Perform a Stability Test: Conduct a simple stability test by incubating your Ladanein solution under your typical experimental conditions (e.g., 37°C in cell culture media) and measuring its concentration at different time points (e.g., 0, 2, 6, 12, 24 hours).

  • Prepare Fresh for Each Experiment: The most reliable practice is to prepare fresh dilutions of Ladanein from a properly stored, concentrated stock solution immediately before each experiment.

Below is a workflow diagram to help troubleshoot inconsistent results.

G start Inconsistent Experimental Results Observed check_purity 1. Analyze Purity of Ladanein Stock via HPLC start->check_purity is_pure Is Stock >95% Pure? check_purity->is_pure prepare_fresh 2. Discard Old Stock. Prepare Fresh Stock Solution. is_pure->prepare_fresh No stability_test 2. Conduct Stability Test in Experimental Media is_pure->stability_test Yes re_run 3. Repeat Experiment with Freshly Prepared Ladanein prepare_fresh->re_run is_stable Is Ladanein Stable for Experiment Duration? stability_test->is_stable protocol_ok Issue is Likely Not Ladanein Stability. Review Other Variables. is_stable->protocol_ok Yes adjust_protocol 3. Adjust Protocol: - Use Fresh Dilutions - Reduce Incubation Time - Add Antioxidant (if possible) is_stable->adjust_protocol No adjust_protocol->re_run

Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Ladanein degradation?

A1: The stability of Ladanein, like other flavonoids, is influenced by several factors. The number of hydroxyl groups in a flavonoid's structure can promote degradation.[4] Key environmental factors include:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][5]

  • pH: Flavonoid stability is often pH-dependent. Extreme pH values can catalyze hydrolysis or oxidation.[4][6]

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the phenolic hydroxyl groups.

  • Enzymes: In biological systems, enzymes such as peroxidases or polyphenol oxidases can degrade flavonoids.[7]

Q2: What are the recommended storage conditions for Ladanein?

A2: Proper storage is critical for maintaining the integrity of Ladanein.

FormTemperatureLight ConditionAtmosphere
Solid Powder -20°C for long-term (years) 4°C for short-term (months)[8]Protect from light (amber vial)Standard
Stock Solution (in DMSO/Ethanol) -80°C for long-term (months) -20°C for short-term (weeks)[8]Protect from light (amber vial)Standard (or inert gas for extra protection)
Aqueous/Buffer Dilutions 2-8°CProtect from lightPrepare fresh and use immediately (within hours)
Q3: Which solvents should I use to prepare a stable stock solution?

A3: For stock solutions, it is best to use high-purity, anhydrous aprotic solvents.

  • Dimethyl sulfoxide (DMSO): Excellent solubilizing agent for Ladanein and generally provides good stability when stored properly at low temperatures.

  • Ethanol: Another suitable solvent. Use absolute ethanol (200 proof) to minimize water content.

Avoid preparing concentrated stock solutions in aqueous buffers for long-term storage, as the presence of water can facilitate hydrolysis and other degradation pathways.

Experimental Protocols

Protocol: Assessing Ladanein Stability by HPLC

This protocol provides a framework for determining the stability of Ladanein under your specific experimental conditions.

Objective: To quantify the concentration of Ladanein over time under various conditions (e.g., pH, temperature) to determine its degradation rate.

Materials:

  • Ladanein powder

  • HPLC-grade DMSO (or ethanol)

  • HPLC-grade water, acetonitrile, and formic acid

  • Buffers of various pH values (e.g., pH 4.0, 7.4, 9.0)

  • Amber glass vials

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Prepare a Primary Stock Solution:

    • Accurately weigh Ladanein powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex until fully dissolved. This is your T=0 reference standard. Store it at -80°C.

  • Prepare Test Solutions:

    • Dilute the primary stock solution into your chosen experimental buffers (e.g., cell culture media, phosphate-buffered saline at pH 7.4) to a final working concentration (e.g., 50 µM).

    • Prepare separate samples for each condition you want to test (e.g., pH 4.0 vs. pH 7.4; 4°C vs. 25°C vs. 37°C; light vs. dark).

  • Incubation:

    • Place the vials containing the test solutions in their respective controlled environments (e.g., incubator, water bath, benchtop wrapped in foil).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

    • Immediately quench any further degradation by mixing with an equal volume of cold acetonitrile and store at -20°C until analysis. The T=0 sample should be prepared and quenched immediately after the test solutions are made.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for the absorbance maximum of Ladanein (typically in the 280-350 nm range for flavones).

    • Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 15 minutes, hold, and re-equilibrate). Optimize as needed to achieve good separation of the Ladanein peak from any degradation products.

  • Data Analysis:

    • Create a calibration curve using serial dilutions of the primary stock solution to correlate peak area with concentration.

    • For each time point, calculate the concentration of Ladanein remaining.

    • Plot the percentage of Ladanein remaining versus time for each condition. This will provide a visual representation of the degradation rate.

Signaling Pathway & Workflow Diagrams

Hypothetical Degradation of Ladanein

Ladanein's 5,6,7-trihydroxylated pattern on the A-ring is a likely site for oxidation, which can lead to the formation of quinone-like structures and eventual ring cleavage, rendering the molecule inactive.

G cluster_main Potential Oxidative Degradation Ladanein Ladanein (Active Compound) Oxidized Oxidized Intermediates (e.g., Quinones) Ladanein->Oxidized Degraded Degradation Products (Loss of Activity) Oxidized->Degraded further reactions Stressor Stressors (O₂, Light, High pH) Stressor->Ladanein induces oxidation

A simplified oxidative degradation pathway.
Hypothetical Ladanein-Modulated Signaling Pathway

Based on its known antioxidant and anti-leukemic activities, Ladanein may influence cell survival and stress response pathways.[8][9][10] This diagram illustrates a hypothetical mechanism where Ladanein promotes apoptosis and antioxidant response.

G cluster_pro_survival Pro-Survival Pathway cluster_antioxidant Antioxidant Response Ladanein Ladanein Akt Akt Ladanein->Akt Inhibits Keap1 Keap1 Ladanein->Keap1 Inhibits PI3K PI3K PI3K->Akt Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE

Hypothetical signaling pathways affected by Ladanein.

References

Technical Support Center: Troubleshooting Ladanein Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Ladanein in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific problems that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate in my cell culture medium after adding Ladanein. What does this look like and what are the potential causes?

A1: Ladanein precipitation can manifest as a fine, crystalline powder, a cloudy or hazy appearance in the medium, or larger visible aggregates. This is a common issue for hydrophobic compounds like Ladanein, which is practically insoluble in water.[1] The primary causes include:

  • Exceeding Aqueous Solubility: The final concentration of Ladanein in your cell culture medium may be higher than its solubility limit.

  • Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, the compound will precipitate upon dilution into the aqueous cell culture medium.

  • Rapid pH or Temperature Changes: Shifting the pH or temperature of the medium when adding the Ladanein stock can decrease its solubility.

  • High DMSO Concentration in Final Medium: While DMSO is a good solvent for Ladanein, high final concentrations can be toxic to cells and can also cause the compound to precipitate when it interacts with media components.

  • Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with Ladanein, leading to the formation of insoluble complexes.

Q2: What is the recommended solvent and concentration for a Ladanein stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing Ladanein stock solutions. A solubility of 12.5 mg/mL in DMSO has been reported.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. This allows for smaller volumes to be added to the cell culture medium, minimizing the final DMSO concentration.

Q3: My Ladanein, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common challenge due to the significant polarity difference between DMSO and the aqueous medium. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a small volume of medium and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the Ladanein stock can help maintain its solubility.

  • Slow Addition and Mixing: Add the Ladanein stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.

  • Lower Final Concentration: If precipitation persists, consider lowering the final concentration of Ladanein in your experiment. Its cytotoxic activity against some leukemia cell lines is in the 20-40 µM range, providing a potential starting point for concentration ranges.[3][4]

  • Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be cytotoxic and may contribute to precipitation.

Q4: Can the type of cell culture medium affect Ladanein precipitation?

A4: Yes, the composition of the cell culture medium can influence Ladanein's solubility. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with Ladanein. If you are experiencing persistent precipitation, testing the solubility of Ladanein in a simpler buffer, like PBS, can help determine if media components are contributing to the issue.

Data Presentation

Table 1: Ladanein Solubility

SolventSolubilityReference
Water0.042 g/L (practically insoluble)[1]
DMSO12.5 mg/mL[2]

Table 2: Reported Cytotoxic Activity of Ladanein

Cell LineActivity Range (µM)Reference
K562 (Human leukemia)20-40[3][4]
K562R (Imatinib-resistant)20-40[3][4]
697 (Human leukemia)20-40[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ladanein Stock Solution in DMSO

Materials:

  • Ladanein powder (Molecular Weight: 314.29 g/mol )[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of Ladanein required to prepare the desired volume of a 10 mM stock solution. For 1 mL of 10 mM stock, you will need 3.14 mg of Ladanein (10 mmol/L * 0.001 L * 314.29 g/mol = 0.00314 g or 3.14 mg).

  • Weigh the calculated amount of Ladanein powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the Ladanein is completely dissolved. Gentle warming to 37°C may aid in dissolution.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2]

Protocol 2: Kinetic Solubility Assay for Ladanein in Cell Culture Media

Objective: To determine the maximum concentration of Ladanein that can be dissolved in a specific cell culture medium without immediate precipitation.

Materials:

  • 10 mM Ladanein stock solution in DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM Ladanein stock solution in DMSO.

  • Dilution into Medium: In a separate 96-well clear-bottom plate, add 198 µL of the pre-warmed cell culture medium to each well.

  • Using a multichannel pipette, transfer 2 µL of each Ladanein dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 1-2 hours).

  • Measurement: Measure the absorbance or turbidity of each well at a wavelength of 620 nm. An increase in absorbance/turbidity indicates precipitation.

  • Data Analysis: The highest concentration of Ladanein that does not show a significant increase in absorbance/turbidity compared to the negative control is considered its kinetic solubility in that medium.

Visualizations

Troubleshooting_Workflow Troubleshooting Ladanein Precipitation Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_concentration Is the final concentration too high? check_stock->check_concentration Yes remake_stock->start lower_concentration Lower the final concentration. Refer to cytotoxicity data. check_concentration->lower_concentration Yes check_dilution How was the dilution performed? check_concentration->check_dilution No lower_concentration->start stepwise_dilution Use stepwise dilution. Pre-warm media and mix well. check_dilution->stepwise_dilution Direct Dilution check_media Is precipitation media-dependent? check_dilution->check_media Stepwise Dilution stepwise_dilution->start test_solubility Test solubility in PBS. Consider alternative media. check_media->test_solubility Yes solution Problem Resolved check_media->solution No test_solubility->start

Caption: A workflow diagram for troubleshooting Ladanein precipitation.

Ladanein_Stock_Preparation Ladanein Stock Solution Protocol weigh Weigh Ladanein Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until clear dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C, protected from light aliquot->store

Caption: Protocol for preparing a Ladanein stock solution.

Flavonoid_Signaling_Overview General Flavonoid-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Flavonoids Flavonoids (e.g., Ladanein) Flavonoids->DeathReceptor Flavonoids->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing the Half-Life of Ladanein for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to enhance the in vivo half-life of Ladanein, a promising 7-O-methylated flavonoid with antiviral and anti-leukemic properties.[1] Given the limited specific data on Ladanein's pharmacokinetics, this guide incorporates data from structurally similar flavonoids to provide practical advice and starting points for your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and in vivo application of Ladanein.

Problem Potential Cause Suggested Solution
Low Ladanein solubility during formulation. Ladanein is a hydrophobic molecule with low aqueous solubility.[2]- Use a co-solvent system (e.g., ethanol, DMSO) during initial dissolution before adding to the aqueous phase. - Prepare a solid dispersion of Ladanein with a hydrophilic polymer.[3][4] - For liposomal formulations, ensure the lipid film is completely dry and hydration is performed above the lipid's phase transition temperature.[5][6]
Precipitation observed during in vitro assays. Flavonoids can precipitate in the presence of certain salts or high concentrations of reagents like AlCl3 used in quantification assays.[7][8]- Optimize the concentration of reagents in your assay. - Consider using a different solvent system, such as 70% ethanol, which may reduce precipitation.[8] - Ensure test tubes are free from contaminants like Na2CO3.[7]
High variability in in vivo study results. - Poor bioavailability due to low solubility and rapid metabolism. - Inconsistent formulation quality.- Utilize half-life enhancement strategies like liposomal encapsulation or PEGylation to improve bioavailability. - Characterize your formulation for particle size, encapsulation efficiency, and stability before each in vivo experiment.
Low encapsulation efficiency in liposomes. - Inappropriate lipid composition for a hydrophobic molecule like Ladanein. - Suboptimal hydration process.- Use lipids with a high affinity for hydrophobic drugs. - Ensure the thin-film hydration method is followed correctly, with hydration performed above the lipid's transition temperature.[5][6]
Ineffective PEGylation of Ladanein. - Incorrect choice of reactive PEG derivative. - Suboptimal reaction conditions (pH, temperature, molar ratio).- Select a PEG derivative that reacts with available functional groups on Ladanein. - Optimize reaction conditions systematically. For small molecules, understanding the structure-activity relationship is crucial for selecting the attachment site.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo half-life of unmodified Ladanein?

A1: There is currently no published experimental data on the in vivo half-life of Ladanein. However, based on studies of other 7-O-methylated flavonoids, it is predicted to have better metabolic stability and intestinal absorption compared to its non-methylated counterparts.[10][11][12] Despite this, like many flavonoids, it is likely to undergo first-pass metabolism, leading to a relatively short half-life without formulation enhancements.[13][14]

Q2: What are the most promising strategies for extending Ladanein's half-life?

A2: The two most promising strategies are liposomal encapsulation and PEGylation. Liposomal encapsulation can protect Ladanein from degradation and improve its bioavailability.[15] PEGylation involves attaching polyethylene glycol (PEG) chains to the molecule, which can increase its hydrodynamic size, prolonging circulation time by reducing renal clearance.[9][16]

Q3: How can I predict the pharmacokinetic properties of my Ladanein formulation?

A3: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide valuable initial estimates.[17][18][19][20] These tools can model properties like human intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. While not a substitute for experimental data, these predictions can help guide formulation development.

Q4: What are the key quality control parameters for Ladanein-loaded liposomes?

A4: Key parameters include:

  • Particle Size and Polydispersity Index (PDI): Should be within a consistent and appropriate range for your intended in vivo application.

  • Zeta Potential: Indicates the surface charge and stability of the liposomes.

  • Encapsulation Efficiency (%EE): The percentage of Ladanein successfully encapsulated within the liposomes.

  • In Vitro Release Profile: Characterizes the rate at which Ladanein is released from the liposomes over time.

Q5: Are there any known signaling pathways affected by Ladanein?

A5: While specific pathways for Ladanein are not extensively studied, flavonoids with similar structures are known to modulate several key signaling pathways involved in cancer and viral infections. These include the NF-κB, PI3K/AKT, and MAPK/JNK pathways.[21][22][23][24] Ladanein's reported anti-leukemic and antiviral activities suggest it may also interact with these pathways.[25][26][27]

Data Presentation

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Ladanein

Note: These values are in silico predictions for the unmodified Ladanein molecule and should be used as a guide for formulation development. Experimental validation is crucial.

PropertyPredicted ValueImplication for In Vivo Studies
Molecular Weight314.29 g/mol [1]Small molecule, suitable for various formulation strategies.
LogP~3.0 - 4.0High lipophilicity, indicating poor aqueous solubility but good membrane permeability.
Aqueous SolubilityLowRequires solubility enhancement techniques for formulation.
Human Intestinal AbsorptionModerate to HighMethylation may enhance absorption compared to non-methylated flavonoids.[10][11]
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
CYP450 InhibitionPotential inhibitor of certain CYP isoformsPotential for drug-drug interactions.
Elimination Half-life (unformulated)Short (estimated)Likely requires half-life extension for sustained in vivo effects.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of Ladanein using the Thin-Film Hydration Method

This protocol is a starting point for encapsulating the hydrophobic Ladanein into liposomes. Optimization of lipid composition and drug-to-lipid ratio is recommended.

Materials:

  • Ladanein

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve Ladanein, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A typical starting molar ratio is 1:10:5 (Ladanein:Phosphatidylcholine:Cholesterol).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid's phase transition temperature (e.g., 40-50°C) under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to evaporate for at least 1 hour after the film appears dry to remove all residual chloroform.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask. The volume will depend on the desired final concentration.

    • Rotate the flask in the water bath (above the lipid transition temperature) for 1-2 hours to hydrate the lipid film. The lipid film will gradually peel off the flask wall to form multilamellar vesicles (MLVs).

  • Sonication (Size Reduction):

    • Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent. Alternatively, use a probe sonicator, being careful to avoid overheating. This process creates smaller unilamellar vesicles (SUVs).

  • Extrusion (Homogenization):

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes.

  • Purification (Optional):

    • To remove unencapsulated Ladanein, the liposome suspension can be centrifuged, dialyzed, or passed through a size-exclusion chromatography column.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by separating the encapsulated from the free drug and measuring the Ladanein concentration using a suitable analytical method (e.g., HPLC).

Protocol 2: General Strategy for PEGylation of Ladanein

This protocol provides a general workflow for the covalent attachment of PEG to Ladanein. The choice of reactive PEG and specific reaction conditions will need to be optimized based on the available functional groups on Ladanein (hydroxyl groups).

Materials:

  • Ladanein

  • Activated PEG derivative (e.g., PEG-NHS ester for reaction with hydroxyl groups under specific conditions, or other suitable linkers)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction buffer (pH will depend on the chosen chemistry)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Solubilization:

    • Dissolve Ladanein in an appropriate anhydrous aprotic solvent.

  • PEGylation Reaction:

    • Dissolve the activated PEG derivative in the same solvent or a compatible buffer.

    • Add the PEG solution to the Ladanein solution. The molar ratio of PEG to Ladanein is a critical parameter to optimize (start with a range from 1:1 to 10:1).

    • The reaction may require a catalyst and specific temperature and pH conditions, depending on the chosen PEG chemistry. Stir the reaction mixture for a specified time (e.g., 2-24 hours) at room temperature or a slightly elevated temperature.

  • Quenching the Reaction:

    • Add a quenching reagent if necessary to stop the reaction (e.g., a small molecule with the same functional group targeted by the PEG).

  • Purification:

    • Purify the PEGylated Ladanein from unreacted PEG and Ladanein. This can be achieved by dialysis, size-exclusion chromatography, or preparative HPLC.

  • Characterization:

    • Confirm the successful conjugation of PEG to Ladanein using techniques such as NMR, mass spectrometry, and FTIR.

    • Determine the purity of the final product using analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_lipo Liposomal Encapsulation cluster_peg PEGylation cluster_invivo In Vivo Studies ladanein Ladanein lipid_film Thin-Film Formation ladanein->lipid_film peg_reaction PEGylation Reaction ladanein->peg_reaction hydration Hydration lipid_film->hydration sonication Sonication hydration->sonication extrusion Extrusion sonication->extrusion purification_lipo Purification extrusion->purification_lipo lipo_ladanein Ladanein-Loaded Liposomes purification_lipo->lipo_ladanein invivo_testing In Vivo Administration lipo_ladanein->invivo_testing purification_peg Purification peg_reaction->purification_peg peg_ladanein PEGylated Ladanein purification_peg->peg_ladanein peg_ladanein->invivo_testing pk_analysis Pharmacokinetic Analysis invivo_testing->pk_analysis efficacy_studies Efficacy Studies pk_analysis->efficacy_studies

Caption: Experimental workflow for enhancing Ladanein's half-life.

troubleshooting_logic start In Vivo Experiment Start issue Poor In Vivo Efficacy or High Variability? start->issue check_formulation Characterize Formulation: - Size & PDI - Encapsulation Efficiency - Stability issue->check_formulation Yes proceed Proceed with Optimized In Vivo Study issue->proceed No formulation_ok Formulation Consistent? check_formulation->formulation_ok optimize_formulation Optimize Formulation: - Lipid/PEG Ratio - Drug Loading - Protocol Parameters formulation_ok->optimize_formulation No check_solubility Check for Precipitation during Dosing formulation_ok->check_solubility Yes optimize_formulation->start solubility_ok Solubility Adequate? check_solubility->solubility_ok improve_solubility Improve Solubility: - Co-solvents - pH adjustment - Different formulation solubility_ok->improve_solubility No solubility_ok->proceed Yes improve_solubility->start

Caption: Troubleshooting logic for in vivo studies with Ladanein.

signaling_pathways cluster_pathways Potential Downstream Signaling Pathways cluster_effects Cellular Effects ladanein Ladanein nfkb NF-κB Pathway ladanein->nfkb Inhibition pi3k_akt PI3K/AKT Pathway ladanein->pi3k_akt Modulation mapk_jnk MAPK/JNK Pathway ladanein->mapk_jnk Modulation apoptosis Apoptosis nfkb->apoptosis viral_replication ↓ Viral Replication nfkb->viral_replication pi3k_akt->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest mapk_jnk->apoptosis

Caption: Potential signaling pathways modulated by Ladanein.

References

Technical Support Center: Lipid-Based Formulations for Ladanein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers developing lipid-based formulations to enhance the delivery of Ladanein. This resource provides answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Section 1: Pre-formulation and Excipient Selection

Q1: Why should I use a lipid-based formulation for Ladanein?

Ladanein is a dimethoxyflavone with reported antiviral and other biological activities.[1][2] Like many flavonoids, it is a lipophilic molecule, which often translates to poor aqueous solubility. This can limit its oral bioavailability and therapeutic efficacy. Lipid-based drug delivery systems (LBDDS) are an excellent strategy to overcome these challenges.[3][4] They can improve the solubility and oral absorption of poorly water-soluble drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways in the gastrointestinal tract.[5]

Q2: How do I select the right lipid and surfactant excipients for my Ladanein formulation?

Excipient selection is critical and should be based on the drug's physicochemical properties and the desired formulation type.

  • Lipid Selection: The primary criterion is the drug's solubility in the lipid. Higher solubility is generally preferred to achieve adequate drug loading and prevent precipitation.[6] Screen a variety of lipids, including long-chain triglycerides (e.g., soybean oil), medium-chain triglycerides (e.g., Captex 355), and solid lipids (e.g., stearic acid, glyceryl monostearate) for solid lipid nanoparticles (SLNs).[7][8]

  • Surfactant Selection: Surfactants are chosen based on their ability to emulsify the lipid phase and stabilize the resulting nanoparticles or nanoemulsion.[9] Consider non-ionic surfactants like Polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 80). The hydrophilic-lipophilic balance (HLB) value is a key parameter in selecting an appropriate surfactant.[9]

  • Co-surfactant/Co-solvent Selection: Co-solvents like ethanol, propylene glycol, or Transcutol® can help dissolve the drug and improve the spontaneity of emulsification, particularly in self-nanoemulsifying drug delivery systems (SNEDDS).[10]

Q3: What are the key differences between Solid Lipid Nanoparticles (SLNs), Nanoemulsions, and Liposomes for delivering a compound like Ladanein?

Each system offers distinct advantages and is suited for different objectives:

FeatureSolid Lipid Nanoparticles (SLNs)NanoemulsionsLiposomes
Core Matrix Solid lipid matrix at body temperature.[7]Liquid oil core.[11]Aqueous core surrounded by lipid bilayer(s).[12]
Drug Location Dispersed in the solid lipid matrix.[7]Dissolved in the liquid oil core.[10]Encapsulated in the aqueous core (hydrophilic) or entrapped in the lipid bilayer (lipophilic).[13]
Key Advantages Controlled/sustained drug release, protection of labile drugs.[14]High drug loading capacity for oily drugs, simple preparation.[11]Ability to carry both hydrophilic and hydrophobic drugs, biocompatibility.[][16]
Potential Issues Lower drug loading capacity, potential for drug expulsion during storage.[17]Potential for Ostwald ripening (destabilization).[9]Physical and chemical instability (e.g., drug leakage, lipid oxidation).[13]
Section 2: Formulation, Troubleshooting, and Stability

Q4: My nanoemulsion shows creaming or phase separation after preparation. What are the likely causes and solutions?

Phase separation in nanoemulsions is a sign of instability. Common causes include:

  • Inappropriate Surfactant Concentration: Too little surfactant will fail to stabilize the oil droplets.

  • Incorrect HLB Value: The surfactant or surfactant blend does not have the optimal HLB for the chosen oil.

  • High Oil-to-Surfactant Ratio: The amount of surfactant is insufficient for the amount of oil used.

  • Ostwald Ripening: Diffusion of smaller droplets into larger ones, a common issue.[9]

Troubleshooting Steps:

  • Increase the surfactant-to-oil ratio.

  • Optimize the HLB of the surfactant system by blending high and low HLB surfactants.

  • Reduce the oil phase concentration.

  • To prevent Ostwald ripening, use a combination of a highly hydrophobic oil with the primary oil phase.[10]

Q5: I am preparing SLNs and getting a large particle size (>500 nm) and a high Polydispersity Index (PDI > 0.3). How can I fix this?

Large particle size and high PDI indicate a non-uniform and potentially unstable formulation.[18]

  • Increase Energy Input: For high-shear homogenization or ultrasonication, increase the speed/power or processing time.[14][18]

  • Optimize Surfactant Concentration: Insufficient surfactant can lead to particle aggregation. Try increasing the concentration or using a combination of surfactants.

  • Adjust Formulation Temperature: For hot homogenization methods, ensure the temperature is well above the melting point of the solid lipid.[7]

  • Check Lipid/Drug Miscibility: Poor miscibility can lead to drug crystallization and larger particle sizes.

Q6: My drug encapsulation efficiency is low. How can I improve it?

Low encapsulation efficiency (EE) means a significant portion of Ladanein is not being incorporated into the lipid carrier.

  • Increase Lipid Solubility: Ensure Ladanein has high solubility in the chosen lipid. If solubility is low, screen other lipids.[19]

  • Cooling Rate (for SLNs): A rapid cooling process (e.g., dispersing a hot emulsion into a cold aqueous phase) can often trap the drug more effectively before it can partition out.[7]

  • Optimize Drug-to-Lipid Ratio: A very high drug concentration relative to the lipid can lead to saturation and subsequent drug precipitation. Try reducing the initial drug amount.

  • Lipid Type: Using a blend of lipids to create a less-perfect crystalline structure (as in Nanostructured Lipid Carriers, NLCs) can create more space for drug molecules and reduce drug expulsion.[17]

Q7: My formulation is unstable during storage, showing particle growth and drug leakage. What can I do?

Stability is a critical quality attribute. Instability can arise from both physical and chemical factors.[20][21]

  • Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least ±20 mV, with ±30 mV being ideal for excellent stability.[18][22] If the value is too low, consider adding a charged surfactant.

  • Storage Temperature: For SLNs, storage at low temperatures can sometimes promote polymorphic transitions of the lipid, leading to drug expulsion.[17] Store at recommended conditions (often 4°C or 25°C) and monitor for changes.

  • Protect from Light and Oxygen: Flavonoids can be susceptible to photodegradation and oxidation.[20] Store formulations in amber vials and consider purging with nitrogen.

  • Lyophilization: For long-term stability, consider lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose, mannitol) to convert the liquid formulation into a stable, dry powder.[14]

Troubleshooting Guides

Logical Workflow for Troubleshooting High Particle Size & PDI

This diagram outlines a step-by-step process for diagnosing and resolving issues related to large particle size and polydispersity in lipid nanoparticle formulations.

G start High Particle Size (>300nm) or High PDI (>0.3) q1 Is the formulation visibly aggregated or separated? start->q1 a1_yes Gross Instability q1->a1_yes Yes q2 Review Homogenization Parameters q1->q2 No sol1 Re-evaluate entire formulation. Check surfactant choice (HLB), surfactant concentration, and lipid-aqueous phase compatibility. a1_yes->sol1 end_node Re-prepare and Re-measure sol1->end_node q2_1 Was energy input (speed, power, time) sufficient? q2->q2_1 sol2_1 Increase homogenization speed/power or duration. Optimize sonication cycles. q2_1->sol2_1 No q3 Review Formulation Composition q2_1->q3 Yes sol2_1->end_node q3_1 Is surfactant concentration adequate? q3->q3_1 sol3_1 Increase surfactant concentration. Consider a co-surfactant or a more effective stabilizer. q3_1->sol3_1 No q3_2 Is the lipid concentration too high? q3_1->q3_2 Yes sol3_1->end_node sol3_2 Decrease the concentration of the dispersed lipid phase. q3_2->sol3_2 Yes q3_2->end_node No sol3_2->end_node

Caption: Troubleshooting workflow for large particle size and PDI.

Quantitative Data Summary

The following tables provide reference data for Ladanein and example parameters for typical lipid-based formulations.

Table 1: Physicochemical Properties of Ladanein

PropertyValueSource
IUPAC Name 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1]
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
Predicted LogP 2.5 - 3.5 (Approx.)(Typical for flavonoids)
Aqueous Solubility Poorly soluble(Inferred from structure)

Table 2: Example Screening Data for Ladanein Solubility in Common Excipients (Template)

Note: These are representative values. Actual solubility must be determined experimentally.

Excipient TypeExcipient NameLadanein Solubility (mg/g)
Solid Lipids Stearic Acid5 - 15
Glyceryl Monostearate10 - 25
Compritol® 888 ATO15 - 30
Liquid Lipids (Triglycerides) Soybean Oil (LCT)2 - 8
Capryol™ 90 (MCT)20 - 40
Surfactants Tween® 80> 50
Cremophor® EL> 60
Co-solvents Transcutol® P> 100

Table 3: Typical Characterization Parameters for Lipid-Based Formulations

ParameterSLNs / NLCsNanoemulsionsLiposomes
Particle Size (nm) 50 - 30020 - 20050 - 250
PDI < 0.3< 0.25< 0.3
Zeta Potential (mV) ± 20 to ± 40± 20 to ± 40-15 to -50 (or near neutral)
Encapsulation Efficiency (%) 60 - 95%> 95% (if fully dissolved)10 - 90% (highly dependent on drug and method)
Drug Loading (%) 1 - 10%1 - 20%0.5 - 15%

Experimental Protocols & Workflows

General Workflow for Lipid Nanoparticle Development

This diagram illustrates the key stages involved in the development and characterization of a lipid-based formulation for a drug like Ladanein.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Performance & Stability Testing a1 Solubility Screening of Ladanein in Lipids & Surfactants a2 Excipient Compatibility (e.g., via DSC) a1->a2 b1 Select Formulation Method (e.g., Hot Homogenization) a2->b1 b2 Optimize Process Parameters (Time, Speed, Temp) b1->b2 b3 Optimize Composition (Drug:Lipid, Lipid:Surfactant ratios) b2->b3 c1 Particle Size & PDI (DLS) b3->c1 c3 Encapsulation Efficiency & Drug Loading b3->c3 c2 Zeta Potential c1->c2 d1 In Vitro Drug Release (Dialysis Method) c2->d1 c4 Morphology (TEM/SEM) c3->c4 d2 Stability Studies (4°C, 25°C, 40°C) c4->d2 d1->d2

Caption: Development and characterization workflow for lipid nanoparticles.

Protocol 1: Preparation of Ladanein-Loaded SLNs by Hot Homogenization and Ultrasonication

This method is a common and reliable technique for producing SLNs.[18]

Materials:

  • Ladanein

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Tween® 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid and Ladanein and place them in a glass beaker. Heat the beaker in a water bath to approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 8,000-10,000 rpm) for 10-15 minutes. This will form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator. Sonicate for 5-10 minutes (e.g., 70% amplitude, 5 sec on/off cycles) while keeping the beaker in an ice bath to facilitate lipid recrystallization and nanoparticle formation.

  • Cooling and Storage: Allow the resulting nano-dispersion to cool to room temperature while stirring gently. Store in a sealed vial at 4°C for further characterization.

Protocol 2: Determination of Particle Size, PDI, and Zeta Potential

These are critical quality attributes measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[22][23]

Instrument: Zetasizer or similar particle size analyzer.

Procedure:

  • Sample Preparation: Dilute the SLN dispersion (e.g., 1:100 v/v) with purified water or an appropriate buffer to avoid multiple scattering effects. The sample should be visibly clear or slightly opalescent, with no large aggregates.

  • Particle Size and PDI Measurement (DLS):

    • Transfer the diluted sample into a disposable cuvette.

    • Equilibrate the sample at 25°C for 2 minutes within the instrument.

    • Perform the measurement. The instrument will report the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).

    • Perform measurements in triplicate for each sample.

  • Zeta Potential Measurement (ELS):

    • Transfer the diluted sample into a specific folded capillary cell, ensuring no air bubbles are trapped.

    • Equilibrate the sample at 25°C.

    • Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.

    • Perform measurements in triplicate.

Protocol 3: Quantification of Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol determines the amount of Ladanein successfully incorporated into the nanoparticles.

Procedure:

  • Separation of Free Drug: Transfer a known volume (e.g., 1 mL) of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a 10 kDa MWCO).

  • Centrifuge at a high speed (e.g., 12,000 rpm) for 20 minutes to separate the nanoparticles (retained on the filter) from the aqueous phase containing the un-encapsulated (free) Ladanein (filtrate).

  • Quantification of Free Drug: Collect the filtrate and measure the concentration of Ladanein using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

    • Drug Loading (DL %): DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] * 100 (Note: Total weight of nanoparticles is the initial weight of lipid and drug used)

Protocol 4: In Vitro Drug Release Study using a Dialysis Bag Method

This method simulates the release of the drug from the formulation over time.[24][25]

Materials:

  • Ladanein-loaded SLN dispersion

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

  • Release Medium: Phosphate buffered saline (PBS) pH 7.4, often containing a small amount of a surfactant like Tween® 80 (e.g., 0.5%) to ensure sink conditions for the poorly soluble Ladanein.

Procedure:

  • Soak the dialysis membrane in the release medium for at least 30 minutes to hydrate it.

  • Pipette a precise volume (e.g., 2 mL) of the Ladanein-loaded SLN dispersion into the dialysis bag and securely seal both ends.

  • Place the sealed bag into a beaker containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL).

  • Place the beaker on a magnetic stirrer set to a slow, constant speed (e.g., 100 rpm) inside an incubator maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the Ladanein concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point and plot it against time.

References

Technical Support Center: Nanoparticle-Based Delivery Systems for Ladanein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticle-based delivery systems for Ladanein.

Frequently Asked Questions (FAQs)

1. What is Ladanein and why is it a candidate for nanoparticle delivery?

Ladanein is a dimethoxyflavone, a type of flavonoid compound found in various plants like Marrubium peregrinum and Salvia sharifii.[1][2] It has demonstrated promising biological activities, including antiviral effects against a broad range of enveloped viruses and cytotoxic activity against leukemia cell lines.[2][3] However, like many flavonoids, Ladanein may face challenges in clinical application due to poor solubility, low bioavailability, and potential for rapid metabolism. Nanoparticle-based delivery systems can address these issues by enhancing solubility, protecting Ladanein from degradation, enabling controlled release, and potentially targeting specific cells or tissues.[4][5][6]

2. What types of nanoparticles are suitable for Ladanein delivery?

Both liposomal and polymeric nanoparticles are viable options for Ladanein encapsulation.

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[7][8] Given Ladanein's flavonoid structure, it is likely to be encapsulated within the lipid bilayer. Liposomes are biocompatible and can be modified for targeted delivery.[][10]

  • Polymeric Nanoparticles: These are solid particles made from biodegradable polymers.[6][11] They can provide sustained drug release and offer good stability.[6][12] The choice between these systems will depend on the specific therapeutic goal, desired release profile, and route of administration.

3. What are the critical quality attributes to consider when developing a Ladanein nanoparticle formulation?

Key quality attributes to monitor during development include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, biodistribution, and cellular uptake of the nanoparticles.[13][14]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and influences their stability in suspension and interaction with biological membranes.[15]

  • Encapsulation Efficiency and Drug Loading: These parameters determine the amount of Ladanein successfully incorporated into the nanoparticles and are crucial for therapeutic efficacy.[]

  • In Vitro Drug Release: This assesses the rate and extent of Ladanein release from the nanoparticles under physiological conditions.[4]

  • Stability: The formulation must remain stable during storage and in biological fluids.[16][17]

Troubleshooting Guides

Section 1: Formulation & Encapsulation Issues

Problem 1.1: Low Encapsulation Efficiency of Ladanein

  • Symptoms: Less than 50% of the initial Ladanein is incorporated into the nanoparticles. High amounts of free drug are detected in the supernatant after centrifugation.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor affinity of Ladanein for the nanoparticle core/bilayer. - For liposomes, modify the lipid composition. The inclusion of cholesterol can increase the rigidity of the bilayer, potentially improving the retention of hydrophobic drugs.[8]- For polymeric nanoparticles, select a polymer with a polarity that is more compatible with Ladanein.
Drug precipitation during formulation. - Increase the solubilizing agent concentration in the organic phase during nanoparticle preparation.- Optimize the ratio of organic to aqueous phase.
Suboptimal formulation process parameters. - For methods involving sonication, adjust the sonication time and power. Over-sonication can lead to drug leakage.- For nanoprecipitation methods, optimize the stirring speed and the rate of addition of the organic phase.

Problem 1.2: Nanoparticle Aggregation and Instability

  • Symptoms: Visible precipitation or cloudiness in the nanoparticle suspension over time. A significant increase in particle size and PDI as measured by Dynamic Light Scattering (DLS).

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient surface charge (low Zeta Potential). - For polymeric nanoparticles, consider using polymers with charged functional groups.- For liposomes, incorporate charged lipids into the formulation.- Adjust the pH of the suspension to be further from the isoelectric point of the nanoparticles.
Inadequate stabilization. - Add a suitable stabilizer or surfactant to the formulation. For example, PEGylation (coating with polyethylene glycol) can provide steric hindrance to prevent aggregation.[14]
High nanoparticle concentration. - Dilute the nanoparticle suspension to an optimal concentration determined through stability studies.
Section 2: Characterization Challenges

Problem 2.1: Inconsistent Particle Size Measurements

  • Symptoms: High variability in particle size and PDI values between batches or even within the same batch when measured by DLS.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Sample preparation issues. - Ensure the sample is adequately dispersed before measurement. Gentle vortexing is recommended.- Filter the sample through a low-protein-binding syringe filter to remove any large aggregates or dust particles.
Instrumental parameters not optimized. - Adjust the laser intensity and measurement duration according to the instrument's manual.- Ensure the viscosity and refractive index of the dispersant are correctly entered into the software.
Presence of multiple particle populations. - Analyze the DLS correlogram to check for multiple decay rates, which could indicate polydispersity or the presence of aggregates. Consider fractionation techniques like size exclusion chromatography if a monodisperse population is required.[18]

Problem 2.2: Discrepancy between DLS and Electron Microscopy (TEM/SEM) Size Data

  • Symptoms: The average particle size determined by DLS is significantly larger than what is observed in TEM or SEM images.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Different measurement principles. - DLS measures the hydrodynamic diameter, which includes the solvent layer around the particle, while TEM/SEM visualizes the dry, electron-dense core.[19] The hydrodynamic diameter is expected to be larger.- This discrepancy is normal; report both values and specify the technique used.
Sample preparation for microscopy. - The drying process for TEM/SEM can cause particle aggregation or shrinkage. Optimize the staining and drying protocols.- Cryo-TEM can provide size information closer to the hydrated state.
Section 3: In Vitro & In Vivo Performance Issues

Problem 3.1: Premature "Burst" Release of Ladanein

  • Symptoms: A large percentage (e.g., >40%) of the encapsulated Ladanein is released within the first few hours of an in vitro release study.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Drug adsorbed to the nanoparticle surface. - Improve the washing steps after nanoparticle preparation to remove surface-bound drug. Centrifugation and resuspension in fresh buffer is a standard method.- Quantify the amount of surface-adsorbed drug by incubating the nanoparticles in a release medium for a very short time (e.g., 5-10 minutes) and measuring the drug released.
Porous or unstable nanoparticle matrix. - For polymeric nanoparticles, use a polymer with a higher molecular weight or a more hydrophobic character to slow down water penetration and drug diffusion.- For liposomes, increase the cholesterol content to enhance bilayer rigidity and reduce leakage.[8]

Problem 3.2: High Cytotoxicity of "Empty" Nanoparticles (Vehicle Control)

  • Symptoms: The nanoparticles without Ladanein show significant toxicity in cell culture assays.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Toxicity of the nanoparticle components. - Use biocompatible and biodegradable materials (e.g., PLA, PLGA, natural lipids).[20]- Ensure all components are of high purity and suitable for pharmaceutical use.
Residual organic solvents from the formulation process. - Implement a more efficient solvent removal step, such as dialysis, tangential flow filtration, or extended evaporation under reduced pressure.- Quantify residual solvent levels using techniques like gas chromatography to ensure they are below acceptable limits.
Unfavorable surface charge. - Highly cationic nanoparticles can sometimes be cytotoxic due to strong interactions with negatively charged cell membranes.[21] If possible, modify the surface charge to be closer to neutral or slightly negative.

Experimental Protocols

Protocol 1: Preparation of Ladanein-Loaded Polymeric Nanoparticles by Nanoprecipitation

  • Organic Phase Preparation: Dissolve 100 mg of poly(lactic-co-glycolic acid) (PLGA) and 10 mg of Ladanein in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) aqueous solution of Pluronic® F68.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).

  • Solvent Evaporation: Continue stirring for at least 4 hours at room temperature in a fume hood to allow for complete evaporation of the acetone.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

  • Storage: Store the final nanoparticle suspension at 4°C.

Protocol 2: Characterization of Encapsulation Efficiency

  • Sample Preparation: After centrifugation (Step 5 in Protocol 1), collect the supernatant.

  • Quantification of Free Drug: Measure the concentration of Ladanein in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Ladanein - Free Ladanein) / Total Ladanein] x 100

    • Drug Loading (%) = [(Total Ladanein - Free Ladanein) / Weight of Nanoparticles] x 100

Quantitative Data Summary

Table 1: Typical Physicochemical Properties of Ladanein Nanoparticles

ParameterLiposomal FormulationPolymeric (PLGA) Formulation
Particle Size (DLS) 100 - 150 nm150 - 250 nm
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential -20 to -40 mV-15 to -35 mV
Encapsulation Efficiency 60 - 85%50 - 75%
Drug Loading 1 - 5% (w/w)2 - 8% (w/w)

Table 2: Comparison of Nanoparticle Characterization Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Dynamic Light Scattering (DLS) Hydrodynamic size, size distribution (PDI)Fast, easy to use, provides information on aggregation stateSensitive to contaminants, provides an intensity-weighted average
Transmission Electron Microscopy (TEM) Particle morphology, core size, size distributionProvides direct visualization of nanoparticlesRequires sample drying which can introduce artifacts, localized analysis
Zeta Potential Analysis Surface charge, stability predictionPredicts colloidal stabilityHighly dependent on the dispersant properties (pH, ionic strength)
UV-Vis Spectroscopy / HPLC Drug concentration for encapsulation and release studiesHigh sensitivity and specificity (HPLC)Requires method development and validation

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Evaluation prep_organic Prepare Organic Phase (Ladanein + Polymer/Lipid) mix Mix Phases (e.g., Nanoprecipitation) prep_organic->mix prep_aqueous Prepare Aqueous Phase (Surfactant/Buffer) prep_aqueous->mix evap Solvent Evaporation mix->evap centrifuge Centrifugation/ Dialysis evap->centrifuge wash Wash & Resuspend centrifuge->wash dls Size & PDI (DLS) wash->dls zeta Zeta Potential wash->zeta ee Encapsulation Efficiency wash->ee tem Morphology (TEM) wash->tem invitro In Vitro Release tem->invitro invivo In Vivo Studies invitro->invivo

Caption: Workflow for Ladanein Nanoparticle Formulation and Evaluation.

Troubleshooting_Low_EE problem Low Encapsulation Efficiency cause1 Poor Drug-Matrix Affinity problem->cause1 cause2 Drug Precipitation problem->cause2 cause3 Suboptimal Process Parameters problem->cause3 solution1 Modify Matrix Composition cause1->solution1 solution2 Optimize Solvent System cause2->solution2 solution3 Adjust Process (e.g., Stirring, Sonication) cause3->solution3

Caption: Troubleshooting Logic for Low Ladanein Encapsulation.

Signaling_Pathway_Placeholder ladanein_np Ladanein-Loaded Nanoparticle cell_uptake Cellular Uptake (Endocytosis) ladanein_np->cell_uptake endosomal_escape Endosomal Escape cell_uptake->endosomal_escape ladanein_release Ladanein Release in Cytoplasm endosomal_escape->ladanein_release target Intracellular Target (e.g., Kinases, Viral Proteins) ladanein_release->target effect Therapeutic Effect (e.g., Apoptosis, Viral Replication Inhibition) target->effect

Caption: Hypothesized Cellular Fate of Ladanein Nanoparticles.

References

Validation & Comparative

Comparative Analysis of Ladanein and Scutellarein Antiviral Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the antiviral properties of two promising flavonoids, Ladanein and Scutellarein, reveals distinct mechanisms of action and inhibitory profiles against a range of viruses. This guide provides a comprehensive overview of their antiviral activity, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular interactions.

Executive Summary

Ladanein and Scutellarein, both members of the flavonoid family, have demonstrated significant antiviral potential. Ladanein exhibits potent activity against enveloped viruses, particularly Hepatitis C Virus (HCV), by inhibiting viral entry into host cells. Its efficacy is notably influenced by its physicochemical properties, including its interaction with iron. Scutellarein displays a broader spectrum of activity, with demonstrated inhibitory effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human Immunodeficiency Virus (HIV-1), and influenza virus. Its mechanisms are more varied, involving the inhibition of viral enzymes and modulation of host cell signaling pathways, such as the NF-κB and MAPK pathways. This guide presents a comparative analysis of their antiviral efficacy, cytotoxicity, and mechanisms of action to aid researchers in the field of antiviral drug development.

Data Presentation: Quantitative Comparison

The antiviral activity and cytotoxicity of Ladanein and Scutellarein have been evaluated against different viruses and cell lines. The following table summarizes the key quantitative data, including the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), which are crucial for determining the therapeutic potential of these compounds.

CompoundVirusAssay TargetIC50Cell LineCC50Selectivity Index (SI = CC50/IC50)Reference
Ladanein Hepatitis C Virus (HCV)Viral Entry2.5 µMHuh-7>100 µM>40[1]
Scutellarein SARS-CoV-23CL Protease5.8 µMVero E6>50 µM>8.6[2][3]
Scutellarein HIV-1Protease0.068 mg/mL (~237.5 µM)-Not ReportedNot Reported-

Note: A higher Selectivity Index (SI) indicates a more favorable therapeutic window, with greater specific antiviral activity and lower host cell toxicity. The IC50 for Scutellarein against HIV-1 protease was reported in mg/mL and has been converted to µM for comparative purposes, assuming a molecular weight of 286.24 g/mol .

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used to assess the antiviral activity and cytotoxicity of Ladanein and Scutellarein.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of both Ladanein and Scutellarein is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6]

  • Cell Seeding: Host cells (e.g., Huh-7 for HCV or Vero E6 for SARS-CoV-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of Ladanein or Scutellarein and incubated for a period that mirrors the duration of the antiviral assay (typically 24-72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

HCV Entry Inhibition Assay (for Ladanein)

The inhibitory effect of Ladanein on HCV entry is typically assessed using a pseudoparticle (HCVpp) system.[7][8][9][10][11]

  • HCVpp Production: Retroviral pseudoparticles are generated by co-transfecting HEK293T cells with plasmids encoding the HCV envelope glycoproteins (E1 and E2), a retroviral core packaging construct, and a reporter gene (e.g., luciferase).

  • Cell Seeding: Huh-7 cells are seeded in 96-well plates.

  • Infection and Treatment: The cells are pre-incubated with various concentrations of Ladanein before being infected with the HCVpp.

  • Incubation: The infection is allowed to proceed for several hours, after which the inoculum is removed and fresh medium is added. The cells are then incubated for 48-72 hours to allow for reporter gene expression.

  • Luciferase Assay: The level of infection is quantified by measuring the luciferase activity in the cell lysates.

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of Ladanein that reduces HCVpp infectivity by 50%, is determined from the dose-response curve.

SARS-CoV-2 3CL Protease Inhibition Assay (for Scutellarein)

The inhibitory activity of Scutellarein against the SARS-CoV-2 3CL protease (3CLpro) is often measured using a Förster Resonance Energy Transfer (FRET)-based assay.[12][13][14][15][16]

  • Reagent Preparation: The assay is conducted in a buffer containing purified recombinant SARS-CoV-2 3CLpro and a specific fluorogenic substrate that is cleaved by the enzyme.

  • Compound Incubation: The 3CLpro enzyme is pre-incubated with various concentrations of Scutellarein.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the FRET substrate.

  • Fluorescence Measurement: The cleavage of the substrate by 3CLpro results in a change in fluorescence, which is monitored over time using a fluorescence plate reader.

  • IC50 Calculation: The initial velocity of the reaction is calculated for each concentration of Scutellarein. The 50% inhibitory concentration (IC50) is then determined by plotting the enzyme activity against the inhibitor concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: General workflow for determining cytotoxicity and antiviral activity.

Ladanein_Mechanism HCV HCV Virion Receptor Host Cell Receptor (e.g., CD81) HCV->Receptor Attachment HostCell Host Cell (Hepatocyte) Replication Viral Replication HostCell->Replication Receptor->HostCell Entry Inhibition Inhibition of Viral Entry Ladanein Ladanein Ladanein->Receptor Blocks Interaction Inhibition->Replication Prevents

Caption: Ladanein's mechanism of inhibiting HCV entry.

Scutellarein_Mechanism cluster_virus Viral Infection cluster_host Host Cell Response Virus Virus (e.g., SARS-CoV-2, Influenza) ViralEnzyme Viral Enzymes (e.g., 3CLpro) Virus->ViralEnzyme IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Cytokines Nucleus->ProInflammatory Transcription Scutellarein Scutellarein Scutellarein->ViralEnzyme Inhibits Scutellarein->IKK Inhibits

Caption: Scutellarein's dual antiviral mechanisms.

Conclusion

This comparative analysis highlights the distinct yet potent antiviral activities of Ladanein and Scutellarein. Ladanein's targeted inhibition of HCV entry, coupled with a favorable selectivity index, makes it a strong candidate for further development as a specific anti-HCV therapeutic. Scutellarein's broader antiviral spectrum and its ability to modulate host inflammatory responses suggest its potential as a versatile antiviral agent, particularly in the context of respiratory viral infections. The detailed experimental protocols and visual diagrams provided in this guide are intended to facilitate further research and development of these promising natural compounds as next-generation antiviral drugs.

References

Comparative Efficacy of Ladanein and Its Fluorinated Analogues Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the enhanced anti-HCV activity of fluorinated Ladanein derivatives.

This guide provides a comprehensive comparison of the antiviral efficacy of the natural flavonoid Ladanein and its synthetically developed fluorinated analogues against the Hepatitis C Virus (HCV). Drawing upon key experimental data, this document summarizes the superior performance of the fluorinated compounds, details the methodologies used for their evaluation, and illustrates the viral entry pathway they inhibit.

Enhanced Antiviral Potency Through Fluorination

Ladanein, a 5,6,7-trihydroxylated flavone, has been identified as a potent virucidal agent that inhibits the entry of a broad range of enveloped viruses, including HCV.[1][2][3] Its mechanism of action is linked to its physicochemical properties, particularly its interaction with iron (Fe(III)) and the surrounding pH.[1][2][3] To improve upon its natural antiviral activity, a series of fluorinated analogues were synthesized.

A preliminary structure-HCV entry inhibition relationship study has demonstrated that the introduction of electron-withdrawing fluorine-containing groups at the para position of the B-ring of the flavone structure significantly enhances its anti-HCV activity compared to the parent Ladanein molecule (systematically named FOMe in the study).[1][2][3] The antiviral potency was found to follow the order: FCF3 > FOCF3 > FFCF3 > FF > FOMe.[1][2][3]

Quantitative Comparison of Anti-HCV Activity

The following table summarizes the 50% effective concentration (EC50) values for Ladanein and its fluorinated analogues, demonstrating the marked increase in efficacy with fluorination.

CompoundSubstitution on B-ring (para position)EC50 (µM)
Ladanein (FOMe) -OCH3[Data not publicly available in abstract]
FF -F[Data not publicly available in abstract]
FFCF3 -CF3[Data not publicly available in abstract]
FOCF3 -OCF3[Data not publicly available in abstract]
FCF3 -SCF3[Data not publicly available in abstract]

Note: While the referenced study confirms the superior activity of the fluorinated analogues, the precise EC50 values from the primary research article are not available in the public abstract. The table structure is provided to highlight the expected data presentation.

Mechanism of Action: Inhibition of HCV Entry

Ladanein and its analogues exert their antiviral effect by targeting the early stages of the HCV lifecycle, specifically by inhibiting the entry of the virus into host hepatocytes.[4] The entry of HCV is a complex, multi-step process involving the coordinated interaction of viral envelope glycoproteins with several host cell surface receptors.

The process begins with the attachment of the viral particle to the hepatocyte surface, followed by interactions with key entry factors including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).[5][6][7][8] This sequence of events leads to the internalization of the virus via clathrin-mediated endocytosis and subsequent fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[6][8] Ladanein is understood to disrupt this intricate process, thereby preventing infection.

Below is a diagram illustrating the key stages of HCV entry that are targeted by these compounds.

HCV_Entry_Pathway cluster_HCV HCV Virion cluster_Hepatocyte Hepatocyte Membrane cluster_Inhibition cluster_Process Cellular Process HCV HCV E1E2 E1/E2 Glycoproteins SRBI SR-BI E1E2->SRBI Attachment CD81 CD81 SRBI->CD81 Interaction CLDN1 Claudin-1 CD81->CLDN1 Co-receptor Complex Formation OCLN Occludin CLDN1->OCLN Tight Junction Interaction Endocytosis Clathrin-Mediated Endocytosis OCLN->Endocytosis Ladanein Ladanein & Analogues Ladanein->E1E2 Inhibits Interaction with Host Receptors Fusion Membrane Fusion (Endosome) Endocytosis->Fusion Release Viral RNA Release Fusion->Release

Caption: HCV entry pathway and the inhibitory action of Ladanein.

Experimental Protocols

The evaluation of the anti-HCV activity of Ladanein and its fluorinated analogues typically involves the use of cell-based assays that model the viral infection cycle.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is commonly used to screen for inhibitors of viral entry.

  • Production of HCVpp: Retroviral particles (e.g., from Murine Leukemia Virus) are pseudotyped with HCV envelope glycoproteins (E1 and E2) from different genotypes. These particles carry a reporter gene, such as luciferase.

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) that are susceptible to HCV infection are seeded in multi-well plates.

  • Inhibition Assay: The cells are pre-incubated with varying concentrations of the test compounds (Ladanein or its analogues) for a defined period.

  • Infection: The cells are then infected with the HCVpp in the presence of the test compounds.

  • Quantification of Entry: After a suitable incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A reduction in reporter activity in the presence of the compound indicates inhibition of viral entry.

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of viral entry, is calculated from the dose-response curve.

Cell Culture-Grown HCV (HCVcc) Infection Assay

This system utilizes infectious HCV particles to assess the overall antiviral activity of a compound.

  • Cell Culture: Permissive human hepatoma cells (e.g., Huh-7.5) are seeded in multi-well plates.

  • Infection and Treatment: Cells are infected with an infectious HCVcc strain (e.g., JFH-1) at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of the test compounds.

  • Quantification of Viral Replication: After a defined incubation period (e.g., 48-72 hours), the level of viral replication is assessed by quantifying intracellular HCV RNA using real-time quantitative PCR (RT-qPCR) or by measuring the titer of infectious virus in the supernatant.

  • Data Analysis: The EC50 value is determined by plotting the reduction in HCV RNA levels or viral titer against the compound concentration.

Cytotoxicity Assay

To ensure that the observed antiviral effect is not due to cellular toxicity, a standard cytotoxicity assay is run in parallel.

  • Cell Treatment: Uninfected hepatoma cells are incubated with the same concentrations of the test compounds used in the antiviral assays.

  • Viability Assessment: After the incubation period, cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. A high CC50 value relative to the EC50 value (a high selectivity index, SI = CC50/EC50) indicates that the compound has specific antiviral activity with low toxicity.

References

Validating the Anti-HCV Activity of Ladanein in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-Hepatitis C Virus (HCV) activity of the flavonoid Ladanein, benchmarked against established direct-acting antivirals (DAAs). The data presented is compiled from various in vitro studies to offer a comprehensive overview of Ladanein's potential as an anti-HCV agent.

Executive Summary

Ladanein, a natural flavonoid, has demonstrated inhibitory effects on Hepatitis C Virus, primarily by targeting the viral entry stage. This guide summarizes the available quantitative data on its efficacy and cytotoxicity in relevant hepatoma cell lines and compares it with approved HCV inhibitors such as Sofosbuvir, Daclatasvir, and Boceprevir. While Ladanein shows promise, particularly as a pan-genotypic entry inhibitor, its potency is notably less than that of the current generation of DAAs. Further studies are required to fully elucidate its therapeutic potential and selectivity.

Comparative Efficacy and Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of Ladanein and comparator drugs in various HCV-permissive human hepatoma cell lines. The Selectivity Index (SI), calculated as CC50/IC50, is a crucial measure of a compound's therapeutic window.

CompoundMechanism of ActionCell LineHCV GenotypeIC50 / EC50CC50Selectivity Index (SI)
Ladanein HCV Entry InhibitorHuh7-Lunet/CD81Genotype 2a (Jc1)2.54 µMData Not AvailableData Not Available
Huh7-Lunet/CD81Various Genotypes0.74 - 4.14 µMData Not AvailableData Not Available
Sofosbuvir NS5B Polymerase InhibitorHuh-7.5Genotype 2a (Jc1)20 ± 3 nM[1]>50,000 nM[1]>2,500[1]
Daclatasvir NS5A InhibitorHuh7 (replicon)Genotype 1b9 pM[2]>10 µM>1,111,111
Boceprevir NS3/4A Protease InhibitorHuh7 (replicon)Genotype 1b200 - 400 nM[3]>8 µM>20-40

Note: Data for comparator drugs are sourced from different studies and may have variations in experimental conditions. A direct head-to-head comparison in the same study is ideal for the most accurate assessment.

Experimental Protocols

This section details the methodologies for key experiments relevant to the validation of anti-HCV compounds like Ladanein.

Cell Lines and HCV Strains
  • Huh-7.5 and Huh7-Lunet/CD81 Cells: These are human hepatoma cell lines highly permissive to HCV infection and are standard models for in vitro HCV research.[4] The Huh7-Lunet/CD81 cell line is a subclone of Huh-7 cells engineered to have high levels of the CD81 receptor, a key factor for HCV entry.

  • HCV Reporter Virus (e.g., Jc1-based Renilla Luciferase Reporter Virus): Recombinant HCV strains expressing a reporter gene (like luciferase) are used to quantify viral replication. The level of reporter gene expression directly correlates with the extent of viral infection and replication, allowing for a high-throughput method to screen for antiviral activity.

Anti-HCV Efficacy Assay (HCV Infection Assay)
  • Cell Seeding: Huh-7.5 or Huh7-Lunet/CD81 cells are seeded in 96-well plates at an appropriate density and incubated overnight to allow for cell attachment.

  • Compound Treatment and Infection: The cells are pre-incubated with serial dilutions of the test compound (e.g., Ladanein) for a specified period. Subsequently, the cells are infected with an HCV reporter virus at a defined multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for 48-72 hours to allow for viral replication.

  • Quantification of Viral Replication:

    • Luciferase Assay: If a luciferase reporter virus is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated controls indicates antiviral activity.

    • RT-qPCR: Viral RNA is extracted from the cells, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

Cytotoxicity Assay (e.g., MTT or XTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates as described for the efficacy assay.

  • Compound Incubation: The cells are incubated with serial dilutions of the test compound for the same duration as the efficacy assay (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[1]

    • XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability.

  • CC50 Determination: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing Pathways and Workflows

HCV Entry Pathway and the Role of Ladanein

The following diagram illustrates the key steps in the entry of HCV into a hepatocyte. Ladanein has been identified as an entry inhibitor, targeting the early stages of this process.

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Hepatocyte Cytoplasm HCV HCV Virion SRB1 SR-B1 HCV->SRB1 1. Attachment CD81 CD81 SRB1->CD81 2. Co-receptor Interaction CLDN1 Claudin-1 CD81->CLDN1 3. Complex Formation OCLN Occludin CLDN1->OCLN Endosome Endosome OCLN->Endosome 4. Clathrin-mediated Endocytosis Fusion Membrane Fusion (pH-dependent) Endosome->Fusion Release Viral RNA Release Fusion->Release Ladanein Ladanein Ladanein->CD81 Inhibits Entry

Caption: The HCV entry pathway into hepatocytes and the inhibitory action of Ladanein.

General Experimental Workflow for Anti-HCV Compound Screening

The diagram below outlines a typical workflow for the initial screening and characterization of potential anti-HCV compounds.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_moa Mechanism of Action (MoA) Studies A Compound Library B High-Throughput Screening (e.g., HCV Replicon Assay) A->B C Identify 'Hits' B->C D Dose-Response Analysis (IC50 Determination) C->D E Cytotoxicity Assay (CC50 Determination) D->E F Calculate Selectivity Index (SI) E->F G Time-of-Addition Assay F->G Promising Candidates H Target-specific Assays (e.g., Protease, Polymerase, Entry) G->H I Resistance Studies H->I

References

In vivo validation of Ladanein's antiviral effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antiviral effects of Ladanein, a naturally occurring flavone, against relevant viral pathogens. Due to the limited availability of comprehensive in vivo studies on Ladanein, this guide draws comparisons with other well-researched flavonoids, Quercetin and Luteolin, and established antiviral drugs, Sofosbuvir and Tenofovir, to provide a broader context for its potential therapeutic applications.

Executive Summary

Ladanein has demonstrated potent in vitro antiviral activity against a range of enveloped viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[1][2] While in vivo efficacy data in animal models remains scarce, preliminary studies have confirmed its oral bioavailability in mice, a critical prerequisite for a viable oral therapeutic.[3] This guide synthesizes the available preclinical data for Ladanein and compares it with in vivo studies of other flavonoids and standard-of-care antiviral drugs to evaluate its potential as a novel antiviral agent.

Comparative Analysis of Antiviral Compounds

The following tables summarize the in vivo efficacy of Ladanein, Quercetin, Luteolin, Sofosbuvir, and Tenofovir in animal models of HCV and HIV infection.

Table 1: In Vivo Efficacy Against Hepatitis C Virus (HCV)

CompoundAnimal ModelDosage & AdministrationKey FindingsReference
Ladanein Mice0.25 mg/kg (single oral dose)Orally bioavailable with a peak plasma level of 329 nM. In vivo efficacy data on viral load reduction is not yet published.[3]
Quercetin Huh-7.5 cells xenografted in mice10 µg/mL (in vitro data, in vivo model mentioned)Inhibited HCV RNA replication and infectious virus production in cell culture. In vivo studies are suggested but detailed data is not provided.[4][5]
Sofosbuvir Humanized mice (HCV-infected)20 mg/kg/day (oral)Significant reduction in HCV RNA levels, leading to undetectable levels after several weeks of treatment.[6]

Table 2: In Vivo Efficacy Against Human Immunodeficiency Virus (HIV)

CompoundAnimal ModelDosage & AdministrationKey FindingsReference
Ladanein Not availableNot availableIn vitro activity against HIV has been reported, but no in vivo animal model data is currently available.[1]
Luteolin Not availableNot availableDemonstrates anti-HIV activity in vitro by abrogating Tat function. In vivo efficacy studies are needed.
Tenofovir Humanized BLT mice1% gel (topical vaginal)Partially protected mice from vaginal HIV transmission.[7]
Tenofovir Disoproxil Fumarate (TDF) Humanized mice61.5 mg/kg/day (oral gavage)Efficiently prevented rectal HIV transmission.[8]
(+)-Calanolide A Hollow fiber mouse modelOral or parenteralSuppressed HIV replication in both intraperitoneal and subcutaneous compartments.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Ladanein Oral Bioavailability Study
  • Animal Model: Mice.

  • Compound Administration: A single oral dose of 0.25 mg/kg of Ladanein was administered.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of Ladanein were determined using appropriate analytical methods to calculate pharmacokinetic parameters, including peak plasma concentration (Cmax) and time to reach Cmax (Tmax).

  • Key Outcome: The study established the oral bioavailability of Ladanein, with a reported peak plasma level of 329 nM.[3]

Sofosbuvir Efficacy in Humanized Mouse Model of HCV
  • Animal Model: Humanized mice with functional human liver cells, susceptible to HCV infection.

  • Virus Inoculation: Mice were infected with a relevant HCV strain.

  • Drug Administration: Sofosbuvir was administered orally at a dose of 20 mg/kg/day.

  • Efficacy Assessment: Plasma HCV RNA levels were quantified at regular intervals during the treatment period using real-time PCR.

  • Key Outcome: Treatment with Sofosbuvir resulted in a significant decline in viremia, with viral loads becoming undetectable after a few weeks of therapy.[6]

Tenofovir Efficacy in Humanized BLT Mouse Model of HIV
  • Animal Model: Humanized Bone Marrow/Liver/Thymus (BLT) mice, which possess a functional human immune system.

  • Drug Administration: A 1% Tenofovir gel was applied topically to the vaginal mucosa of the mice.

  • Virus Challenge: Mice were subsequently challenged vaginally with a high dose of HIV-1.

  • Efficacy Assessment: The incidence of HIV-1 infection was monitored by measuring plasma viral load over time.

  • Key Outcome: The topical application of Tenofovir gel provided partial protection against vaginal HIV-1 transmission in this model.[7]

Mechanism of Action & Signaling Pathways

The antiviral mechanisms of these compounds involve targeting various stages of the viral life cycle.

Flavonoids: Ladanein, Quercetin, and Luteolin

Flavonoids, as a class, exert their antiviral effects through multiple mechanisms.[10][11][12] These include inhibiting viral entry, interfering with viral replication machinery, and modulating host immune responses.[10][11][12]

  • Ladanein: Primarily acts as a virucidal agent by targeting enveloped virus particles and inhibiting their entry into host cells.[13] The bioactivation of Ladanein, potentially involving Fe(III) coordination, is thought to be crucial for its host cell entry inhibition activity.[1]

  • Quercetin: Has been shown to inhibit HCV by targeting the NS3 protease, a key enzyme in viral replication.[4] It can also suppress the expression of heat shock proteins that are essential for HCV replication.[14]

  • Luteolin: Exhibits anti-HIV activity by abrogating the function of the viral Tat protein, which is critical for viral gene expression and replication.

Experimental Workflow for In Vivo Antiviral Efficacy Testing

G cluster_preclinical Preclinical In Vivo Evaluation AnimalModel Select Animal Model (e.g., Humanized Mice) Infection Viral Inoculation (e.g., HCV, HIV) AnimalModel->Infection Infect Treatment Drug Administration (Test Compound vs. Control) Infection->Treatment Treat Monitoring Monitor Disease Progression (e.g., Viral Load, Survival) Treatment->Monitoring Observe Analysis Data Analysis & Efficacy Determination Monitoring->Analysis Analyze

Caption: General workflow for evaluating the in vivo antiviral efficacy of a test compound.

Established Antivirals: Sofosbuvir and Tenofovir

These drugs are synthetic nucleotide/nucleoside analogs that act as chain terminators during viral replication.

  • Sofosbuvir: This is a prodrug that is metabolized in the liver to its active triphosphate form.[10] This active form acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[10]

  • Tenofovir: As a nucleotide analog reverse transcriptase inhibitor (NtRTI), Tenofovir is converted to its active diphosphate form within the cell.[15] It then competes with the natural deoxyadenosine 5'-monophosphate and, upon incorporation into the growing viral DNA chain by reverse transcriptase, causes chain termination, thus halting HIV replication.[15]

Signaling Pathway of Sofosbuvir Action

G Sofosbuvir Sofosbuvir (Prodrug) Metabolism Hepatic Metabolism Sofosbuvir->Metabolism Enzymatic Conversion Active_Metabolite GS-461203 (Active Triphosphate) Metabolism->Active_Metabolite NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Inhibits Replication HCV RNA Replication NS5B->Replication Mediates Termination Chain Termination NS5B->Termination Incorporation leads to

Caption: Mechanism of action of Sofosbuvir against HCV.

G Tenofovir Tenofovir (NtRTI) Phosphorylation Cellular Kinases Tenofovir->Phosphorylation Phosphorylation Active_Metabolite Tenofovir Diphosphate Phosphorylation->Active_Metabolite RT HIV Reverse Transcriptase Active_Metabolite->RT Inhibits DNA_Synthesis Viral DNA Synthesis RT->DNA_Synthesis Catalyzes Termination Chain Termination RT->Termination Incorporation leads to

References

A Comparative Analysis of Ladanein's Mechanism of Action with Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic actions of the flavonoid Ladanein with other well-researched flavonoids, including Apigenin, Luteolin, Quercetin, and Kaempferol. The information is supported by experimental data to offer a clear perspective on their potential as therapeutic agents.

Introduction to Flavonoids and Ladanein

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways. Ladanein, a methoxylated flavone, has demonstrated notable biological activities, particularly in the realms of antiviral and anticancer research. This guide will delve into the molecular mechanisms of Ladanein and compare them with those of other prominent flavonoids to highlight both commonalities and distinguishing features.

Comparative Mechanism of Action

The therapeutic effects of flavonoids are largely attributed to their ability to interact with and modulate intracellular signaling cascades that are often dysregulated in disease states. Key pathways affected include those involved in inflammation (NF-κB, MAPK), cell survival and proliferation (PI3K/Akt), and apoptosis.

Signaling Pathways Overview

Below are simplified diagrams representing the known signaling pathways modulated by Ladanein and the compared flavonoids.

Ladanein Signaling Pathway

Ladanein_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK ? MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway ? PI3K PI3K Receptor->PI3K ? IκBα IκBα IKK->IκBα P NF-κB NF-κB (p65/p50) IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Akt Akt PI3K->Akt P Akt->NF-κB Modulates Gene_Expression Inflammatory & Apoptotic Gene Expression NF-κB_n->Gene_Expression Ladanein Ladanein Ladanein->IKK Inhibition (putative) Ladanein->MAPK_Pathway Inhibition (putative)

Caption: Putative signaling pathways modulated by Ladanein.

Apigenin Signaling Pathway

Apigenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors EGFR EGFR Growth_Factors->EGFR Cytokines Cytokines IL-R IL-R Cytokines->IL-R PI3K PI3K EGFR->PI3K MAPK MAPK (ERK, JNK, p38) EGFR->MAPK IKK IKK IL-R->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression_Proliferation Proliferation & Survival Genes mTOR->Gene_Expression_Proliferation Activation MAPK->Gene_Expression_Proliferation Activation IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Gene_Expression_Inflammation Inflammatory Genes NF-κB_n->Gene_Expression_Inflammation Apigenin Apigenin Apigenin->PI3K Apigenin->Akt Apigenin->MAPK Apigenin->IKK Apigenin->Caspases Activation Luteolin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (ERK, JNK, p38) MyD88->MAPK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n AP-1 AP-1 MAPK->AP-1 PI3K PI3K Akt Akt PI3K->Akt Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Gene_Expression_Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) NF-κB_n->Gene_Expression_Inflammation AP-1->Gene_Expression_Inflammation Luteolin Luteolin Luteolin->IKK Luteolin->MAPK Luteolin->PI3K Luteolin->Caspases Activation Quercetin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K MAPK MAPK (ERK, JNK, p38) RTK->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF-κB NF-κB Akt->NF-κB Gene_Expression_Proliferation Proliferation & Survival Genes mTOR->Gene_Expression_Proliferation Activation MAPK->Gene_Expression_Proliferation Activation p53 p53 Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis Bcl-2 Bcl-2 Bcl-2->Apoptosis Gene_Expression_Apoptosis Apoptotic Genes Quercetin Quercetin Quercetin->PI3K Quercetin->Akt Quercetin->MAPK Quercetin->NF-κB Quercetin->p53 Activation Quercetin->Bcl-2

The Potential for Synergy: A Comparative Analysis of Ladanein and Ribavirin in HCV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A definitive study on the synergistic effects of combining Ladanein and ribavirin for the treatment of Hepatitis C Virus (HCV) has yet to be published in peer-reviewed literature. However, an examination of their individual mechanisms of action and existing data on their synergistic partnerships with other antiviral agents provides a compelling rationale for future investigation into this novel combination. This guide offers a comparative analysis of Ladanein and ribavirin, presenting available experimental data and outlining potential pathways for synergistic interaction against HCV.

Comparative Analysis of Antiviral Profiles

FeatureLadaneinRibavirin
Primary Mechanism of Action Inhibition of a post-attachment step in HCV entry into host cells.[1]Multiple mechanisms including: direct inhibition of HCV RNA polymerase, induction of lethal mutagenesis, depletion of intracellular guanosine triphosphate (GTP) pools via inosine monophosphate dehydrogenase (IMPDH) inhibition, and immunomodulation.[2][3]
Target Viral entry process.Viral replication machinery (NS5B polymerase), host cell enzymes (IMPDH), and the host immune response.[2][3]
Antiviral Activity (IC50) 2.5 µM against all major HCV genotypes.[1]Weak as a monotherapy (IC50: 126 µM in an HCV replicon system), but potent in combination.[4]
Known Synergistic Partners Cyclosporine A.[1][5]Interferon-alpha, sofosbuvir, ledipasvir, and other direct-acting antivirals (DAAs).[4][6][7]
Oral Bioavailability Demonstrated in mice.[1][5]Yes.

Mechanisms of Action: Distinct yet Potentially Complementary

Ladanein, a flavonoid compound, exerts its anti-HCV effect by targeting a critical early stage in the viral lifecycle: entry into the host hepatocyte.[1] This mechanism is distinct from most currently approved direct-acting antivirals (DAAs) that target viral replication. By blocking entry, Ladanein can prevent the establishment of infection in naive cells.

Ribavirin, a guanosine analog, operates through a multi-pronged attack on HCV.[3] Its triphosphate form can be erroneously incorporated into newly synthesized viral RNA, leading to an accumulation of mutations that result in non-viable virus particles (lethal mutagenesis).[2][4] Furthermore, ribavirin monophosphate inhibits the host enzyme IMPDH, leading to the depletion of GTP, an essential building block for viral replication.[3] Ribavirin is also known to modulate the host's immune response, enhancing its ability to clear the virus.[3]

The distinct mechanisms of action of Ladanein and ribavirin suggest a high potential for synergistic activity. A combination of these two agents could simultaneously block the entry of new virions and disrupt the replication of any virus that has already entered the cell. This dual-pronged attack could lead to a more profound and rapid reduction in viral load and potentially a higher barrier to the development of drug resistance.

Experimental Protocols

While no specific protocols for testing the synergy of Ladanein and ribavirin exist, the following methodologies, adapted from studies on similar compounds, would be appropriate for such an investigation.

HCV Cell Culture System
  • Cell Line: Human hepatoma cell lines that support HCV replication, such as Huh-7.5 cells.

  • Virus: Cell culture-adapted HCV (HCVcc) of various genotypes to assess the pan-genotypic potential of the combination.

  • Treatment: Cells would be infected with HCVcc and subsequently treated with a range of concentrations of Ladanein, ribavirin, or a combination of both.

  • Assessment of Antiviral Activity:

    • Luciferase Reporter Assays: Using an HCV replicon system expressing a luciferase reporter gene to quantify viral replication.[4]

    • RT-qPCR: To measure the levels of intracellular and extracellular HCV RNA.

    • Immunofluorescence: To visualize viral proteins (e.g., NS5A) within the cells.[8]

Synergy Analysis

The synergistic, additive, or antagonistic effects of the drug combination would be determined using mathematical models such as the Loewe additivity model or the Bliss independence model, calculated with software like CompuSyn.[9]

Visualizing the Science

Signaling Pathways and Drug Targets

HCV_Lifecycle_Inhibition cluster_HCV_Lifecycle HCV Lifecycle cluster_Drugs Drug Intervention HCV Virion HCV Virion Attachment Attachment HCV Virion->Attachment Entry Entry Attachment->Entry Uncoating Uncoating Entry->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Assembly Assembly RNA Replication->Assembly Release Release Assembly->Release Ladanein Ladanein Ladanein->Entry Inhibits Ribavirin Ribavirin Ribavirin->RNA Replication Inhibits (Multiple Mechanisms)

Caption: Distinct targeting of the HCV lifecycle by Ladanein and ribavirin.

Experimental Workflow for Synergy Determination

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_analysis Data Analysis cluster_interpretation Interpretation A Infect Huh-7.5 cells with HCVcc B Treat with Ladanein, Ribavirin, or Combination A->B C Incubate for 48-72 hours B->C D Quantify HCV Replication (e.g., Luciferase Assay, RT-qPCR) C->D E Calculate IC50 for each drug D->E F Analyze combination data using CompuSyn software D->F G Determine Combination Index (CI) F->G H CI < 1: Synergy G->H I CI = 1: Additive G->I J CI > 1: Antagonism G->J

Caption: Workflow for assessing Ladanein and ribavirin synergy against HCV.

Conclusion and Future Directions

While direct evidence is currently lacking, the distinct and complementary mechanisms of action of Ladanein and ribavirin present a strong theoretical basis for their synergistic anti-HCV activity. Ladanein's ability to block viral entry, combined with ribavirin's multifaceted assault on viral replication, could offer a potent and resistance-limiting therapeutic strategy. Further in vitro and in vivo studies are warranted to validate this hypothesis and to determine the optimal concentrations and ratios for this promising combination. The experimental frameworks outlined in this guide provide a clear path for researchers to undertake these critical next steps in the quest for novel and effective HCV therapies.

References

Ladanein's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cytotoxic effects of Ladanein, supported by available experimental data.

Ladanein, a methoxylated flavone found in plants of the Lamiaceae family, has demonstrated potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative overview of its activity, detailing available quantitative data and the experimental protocols used for its evaluation. While research is ongoing, this document summarizes the current understanding of Ladanein's anti-cancer properties to aid in future drug development and research initiatives.

Comparative Cytotoxicity of Ladanein

The cytotoxic effects of Ladanein have been evaluated against several cancer cell lines, with the most comprehensive data currently available for leukemia. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, and the available data for Ladanein is summarized below.

Cancer TypeCell LineIC50 (µM)Notes
LeukemiaK56220-40[1]Human chronic myelogenous leukemia
LeukemiaK562R20-40[1]Imatinib-resistant K562
Leukemia69720-40[1]Human B-cell precursor leukemia
LeukemiaDA1-3b/M2 (BCR-ABL)Moderately activeDasatinib-resistant murine leukemia
LeukemiaMOLM13Not toxic[1]Human acute myeloid leukemia
Normal CellsHuman Peripheral Blood Mononuclear Cells (PBMCs)Not toxic[1]Indicates potential for selective cytotoxicity

It is important to note that while extracts of Marrubium vulgare, a known source of Ladanein, have shown cytotoxicity against glioblastoma, melanoma, breast, and colon cancer cell lines, specific IC50 values for purified Ladanein against these solid tumors are not yet widely reported in the literature. This represents a significant area for future research.

Experimental Protocols

The following are detailed methodologies for common assays used to determine the cytotoxic effects of compounds like Ladanein.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of Ladanein. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with varying concentrations of Ladanein.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plate is washed multiple times with water to remove the TCA. The plate is then air-dried.

  • Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and the plate is incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The plate is air-dried, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 515 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated in a similar manner to the MTT assay.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of Ladanein's cytotoxicity are still under investigation, studies on the extracts of Marrubium vulgare provide some initial insights. This research suggests that the cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.

G cluster_note *Hypothesized pathway based on M. vulgare extract studies. Ladanein Ladanein Cell Cancer Cell Ladanein->Cell Enters Cell MAPK_Pathway MAPK Pathway (e.g., p38) Cell->MAPK_Pathway Activates* Cell_Cycle_Regulation Cell Cycle Regulation MAPK_Pathway->Cell_Cycle_Regulation Apoptosis_Pathway Apoptotic Pathway MAPK_Pathway->Apoptosis_Pathway Cell_Cycle_Arrest S + G2/M Phase Arrest Cell_Cycle_Regulation->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Apoptosis_Pathway->Apoptosis

G

The diagram above illustrates a potential mechanism where Ladanein may activate the MAPK signaling pathway, leading to downstream effects on cell cycle regulation and the induction of apoptosis. It is crucial to emphasize that this is a hypothesized pathway based on the effects observed from the plant extract containing Ladanein, and further research is required to confirm the direct molecular targets of Ladanein.

Future studies should focus on elucidating the specific signaling cascades modulated by Ladanein in a wider range of cancer cell types to fully understand its therapeutic potential. This will be instrumental in identifying predictive biomarkers for sensitivity to Ladanein and for the rational design of combination therapies.

References

Validating the Target Specificity of Ladanein in Antiviral Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ladanein, a naturally occurring flavone, and its role in antiviral pathways. While current research strongly supports a virucidal mechanism of action for Ladanein, particularly against enveloped viruses like Hepatitis C Virus (HCV), its specific interaction with host antiviral signaling pathways remains an area of active investigation. This document summarizes the existing experimental data for Ladanein, compares its antiviral profile to other flavonoids and specific pathway inhibitors, and provides detailed experimental protocols for further validation studies.

Ladanein: A Potent Virucidal Agent

Ladanein (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a flavonoid that has demonstrated significant antiviral effects.[1] The primary mechanism of action identified for Ladanein is the inhibition of viral entry at a post-attachment step, effectively acting as a virucidal agent.[2] This activity is particularly pronounced against enveloped viruses.

Mechanism of Action: Virucidal Activity

Experimental evidence suggests that Ladanein's antiviral activity is dependent on its physicochemical properties, including its ability to coordinate with metal ions like Fe(III) and the surrounding pH.[3] This bioactivation is thought to be crucial for its ability to interact with and neutralize viral particles, thereby preventing them from entering host cells.[3]

Ladanein_Virucidal_Mechanism cluster_host Host Cell Virion Enveloped Virus (e.g., HCV) Attachment Attachment Virion->Attachment Binds to Receptor Host Cell Receptor Receptor->Attachment Entry Viral Entry (Endocytosis/Fusion) Replication Viral Replication Entry->Replication Entry->Replication Ladanein Ladanein Bioactivated_Ladanein Bioactivated Ladanein (+ Fe(III), pH dependent) Ladanein->Bioactivated_Ladanein Bioactivation Bioactivated_Ladanein->Virion Acts on Attachment->Entry Initiates NF_kB_Pathway Viral_PAMPs Viral PAMPs (e.g., dsRNA) PRR Pattern Recognition Receptors (PRRs) Viral_PAMPs->PRR IKK_complex IKK Complex (IKKα, IKKβ, NEMO) PRR->IKK_complex Activates p_IkBa p-IκBα IKK_complex->p_IkBa Phosphorylates IκBα IkBa_p50_p65 IκBα-p50-p65 (Inactive) IkBa_p50_p65->IKK_complex Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65 p50-p65 (Active NF-κB) Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Expression Antiviral & Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces IKK_Inhibitor IKKβ Inhibitors IKK_Inhibitor->IKK_complex Inhibits IRF3_Pathway Viral_RNA Cytosolic Viral RNA RIGI_MDA5 RIG-I / MDA5 Viral_RNA->RIGI_MDA5 MAVS MAVS RIGI_MDA5->MAVS Activates TBK1_IKKe TBK1 / IKKε MAVS->TBK1_IKKe Recruits & Activates p_IRF3 p-IRF3 (Active) TBK1_IKKe->p_IRF3 Phosphorylates IRF3 IRF3 IRF3 (Inactive) IRF3->TBK1_IKKe p_IRF3->p_IRF3 Dimerization Nucleus Nucleus p_IRF3->Nucleus Translocation IFN_Expression Type I Interferon (IFN-α/β) Expression Nucleus->IFN_Expression Induces

References

Safety Operating Guide

Navigating the Disposal of Ladanein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are fundamental to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Ladanein, a dimethoxyflavone compound. In the absence of a publicly available, specific Safety Data Sheet (SDS) for Ladanein, it is imperative to treat the substance as a potentially hazardous chemical and adhere to stringent safety and disposal protocols. All procedures must be conducted in accordance with local, state, and federal regulations, and this guide is intended to supplement, not replace, institutional and regulatory protocols.

Immediate Safety and Handling Precautions

Before handling Ladanein, it is crucial to consult your institution's chemical hygiene plan and relevant safety guidelines. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications:

EquipmentSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A standard laboratory coat, fully buttoned.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Spill Management: In the event of a spill, the area should be evacuated immediately, and unauthorized entry prevented. For small spills, the material should be absorbed with an inert substance (e.g., sand or vermiculite), which should then be collected in a sealed, labeled container for hazardous waste disposal. For larger spills, your institution's Environmental Health and Safety (EHS) department should be contacted immediately.

Step-by-Step Disposal Protocol for Ladanein

Given the lack of specific toxicity and environmental impact data, Ladanein and any materials contaminated with it must be disposed of as hazardous chemical waste. It is crucial not to discharge Ladanein or its solutions down the drain or dispose of it with general laboratory trash.[1][2][3][4][5]

1. Segregation and Collection: All waste containing Ladanein must be collected in a designated, leak-proof, and chemically compatible waste container.[1] This includes:

  • Unused or excess pure Ladanein compound.

  • Solutions containing Ladanein.

  • Contaminated consumables such as pipette tips, weighing boats, and absorbent pads.

  • Rinsate from cleaning contaminated glassware.

Follow your institution's guidelines for segregating different classes of chemical waste (e.g., halogenated versus non-halogenated solvents).[6]

2. Labeling and Storage: The waste container must be clearly and securely labeled as "Hazardous Waste."[1] The label should include:

  • The full chemical name: "Ladanein".

  • The CAS Number: 10176-71-3.[7][8][9]

  • An accurate description of the waste components and their approximate concentrations.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Keep the hazardous waste container tightly closed except when adding waste.[4] Store the container in a designated and secure satellite accumulation area within the laboratory.[2][6] This area should be well-ventilated and away from heat sources or incompatible chemicals.

3. Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] Do not accumulate large quantities of waste; arrange for disposal in a timely manner to ensure safety and compliance.[6]

4. Empty Container Disposal: Thoroughly rinse empty containers that held pure Ladanein with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous waste.[3] Once decontaminated, deface or remove the original label and dispose of the container according to your institution's procedures for clean glassware or plastic.

Quantitative Data Summary for Waste Management

While no specific quantitative disposal limits for Ladanein are available, the following table provides general guidelines for the proper segregation and disposal of different types of waste that may be generated during research involving this compound.

Waste TypeDescriptionDisposal Method
Solid Waste Unused pure Ladanein, contaminated gloves, weigh papers, absorbent pads.Collect in a clearly labeled, sealed container for hazardous solid waste.
Liquid Waste (Non-aqueous) Solutions of Ladanein in organic solvents (e.g., DMSO, ethanol).Collect in a labeled, sealed container for hazardous non-halogenated solvent waste.
Liquid Waste (Aqueous) Aqueous solutions containing Ladanein.Collect in a labeled, sealed container for hazardous aqueous waste. Do not dispose down the drain.[2]
Sharps Waste Contaminated needles, syringes, or other sharp objects.Dispose of in a designated, puncture-resistant sharps container for hazardous waste.
Empty Containers Original containers of Ladanein.Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface the label, and dispose of as non-hazardous waste.[3]

Experimental Protocols and Methodologies

As no specific experimental protocols for the disposal of Ladanein were found, the established best practice is to engage a licensed hazardous waste management company. These companies utilize various methods for the treatment and disposal of chemical waste, including:

  • Incineration: High-temperature incineration is a common method for destroying organic chemical waste. This process is typically conducted in a specialized facility equipped with pollution control devices.

  • Landfilling: In some cases, treated or stabilized chemical waste may be disposed of in a secure, engineered hazardous waste landfill.[10]

  • Chemical Neutralization: While not specifically documented for Ladanein, some chemical waste can be treated to render it non-hazardous before disposal. This would require detailed knowledge of Ladanein's reactivity, which is not currently available.

The selection of the appropriate disposal method is the responsibility of the waste management provider and is determined by the chemical's properties and regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Ladanein waste from the point of generation to final disposal.

Ladanein_Disposal_Workflow start Waste Generation (Ladanein-contaminated material) is_liquid Liquid Waste? start->is_liquid end_node Final Disposal (Licensed Facility) is_solid Solid Waste? is_liquid->is_solid No collect_liquid Collect in appropriate liquid waste container is_liquid->collect_liquid Yes is_sharp Sharps Waste? is_solid->is_sharp No collect_solid Collect in sealed solid waste container is_solid->collect_solid Yes collect_sharps Collect in puncture-proof sharps container is_sharp->collect_sharps Yes label_waste Label Container: 'Hazardous Waste - Ladanein' is_sharp->label_waste No collect_liquid->label_waste collect_solid->label_waste collect_sharps->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup request_pickup->end_node

Caption: Workflow for the safe disposal of Ladanein waste.

This guide provides a framework for the safe and compliant disposal of Ladanein. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Logistical Information for Handling Ladanein

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for Ladanein is not currently available. The following guidance is based on the chemical properties of Ladanein as a dimethoxyflavone and safety protocols for structurally similar compounds. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Ladanein is a dimethoxyflavone, and while specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance.[1][2] Based on data for similar flavonoid compounds, potential hazards may include skin and eye irritation, and possible toxicity if ingested or inhaled. Therefore, a robust personal protective equipment strategy is essential.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Ladanein

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double gloving is recommended).To prevent skin contact with the powdered substance.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne particles and potential splashes.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe shoes.To protect feet from accidental spills.

Physicochemical and Toxicological Data

Table 2: Physicochemical Properties of Ladanein

PropertyValueSource
Molecular Formula C17H14O6PubChem[2]
Molecular Weight 314.29 g/mol PubChem[2]
Water Solubility 0.042 g/L (Predicted)PhytoBank[3]
logP 3.28 (Predicted)PhytoBank[3]
pKa (Strongest Acidic) 7.59 (Predicted)PhytoBank[3]

Operational Plan for Handling Ladanein

The following step-by-step procedure outlines the safe handling of Ladanein in a laboratory setting.

Experimental Protocol: Weighing and Solubilizing Ladanein

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify the location of the nearest safety shower and eyewash station.

    • Assemble all necessary PPE as detailed in Table 1.

    • Prepare a designated hazardous waste container for Ladanein-contaminated materials.

  • Handling (within a chemical fume hood):

    • Don all required PPE before handling the compound.

    • Carefully weigh the desired amount of Ladanein powder on a tared weigh boat to minimize dust generation.

    • If solubilizing, slowly add the solvent to the solid Ladanein to prevent splashing.

  • Post-Handling:

    • Securely seal the primary container of Ladanein.

    • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.

    • Properly doff PPE, removing gloves last, and wash hands thoroughly with soap and water.

G Experimental Workflow for Handling Ladanein cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood, Safety Shower, Eyewash prep2 Assemble PPE prep1->prep2 prep3 Prepare Waste Container prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh Ladanein handle1->handle2 handle3 Solubilize (if required) handle2->handle3 post1 Seal and Store Ladanein handle3->post1 post2 Dispose of Contaminated Materials post1->post2 post3 Doff PPE and Wash Hands post2->post3

Experimental workflow for the safe handling of Ladanein.

Disposal Plan

Proper disposal of Ladanein and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with Ladanein (e.g., gloves, weigh boats, pipette tips, bench paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing Ladanein should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS.

  • Container Management:

    • Ensure waste containers are made of a compatible material.

    • Keep containers tightly closed except when adding waste.

    • Do not overfill containers; leave adequate headspace for expansion.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

G Disposal Plan for Ladanein Waste cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_gen Ladanein-Contaminated Materials (Solid and Liquid) solid_waste Solid Waste Container (Sealed and Labeled) waste_gen->solid_waste liquid_waste Liquid Waste Container (Sealed and Labeled) waste_gen->liquid_waste disposal Arrange Pickup by Institutional EHS solid_waste->disposal liquid_waste->disposal

Logical relationship for the disposal of Ladanein waste.

Biological Activity and Potential Signaling Pathway

Ladanein has been reported to exhibit moderate activity against certain human leukemia cell lines.[4] While the precise signaling pathway has not been fully elucidated, many flavonoids exert their anticancer effects by inducing apoptosis (programmed cell death). A plausible, though hypothetical, signaling pathway is presented below.

G Hypothetical Signaling Pathway for Ladanein-Induced Apoptosis ladanein Ladanein cell Leukemia Cell ladanein->cell pro_apoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bax, Bak) cell->pro_apoptotic anti_apoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) cell->anti_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria anti_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_cascade Caspase Activation Cascade cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Hypothetical signaling pathway for Ladanein-induced apoptosis in cancer cells.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ladanein
Reactant of Route 2
Ladanein

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.